Product packaging for 4-Phenyl-1,3-dioxane(Cat. No.:CAS No. 772-00-9)

4-Phenyl-1,3-dioxane

Cat. No.: B1205455
CAS No.: 772-00-9
M. Wt: 164.2 g/mol
InChI Key: RCJRILMVFLGCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenyl-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406730. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1205455 4-Phenyl-1,3-dioxane CAS No. 772-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJRILMVFLGCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870772
Record name 1,3-Dioxane, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Phenyl-1,3-dioxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11218
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

772-00-9
Record name 4-Phenyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1,3-dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,3-dioxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxane, 4-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxane, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Phenyl-1,3-dioxane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a heterocyclic organic compound with applications in various scientific fields.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1][2][3][4][5]
Boiling Point 247°C[6]
94-104°C at 3 mmHg[6]
Density 1.111g/mL at 25°C[2]
1.1038g/cm³ at 20°C[6]
Refractive Index (n_D) 1.530at 20°C[2]
1.5288at 25°C[6]
Log K_ow (Octanol-Water Partition Coefficient) 2.1221
Topological Polar Surface Area (TPSA) 18.46Ų[3]
Vapor Pressure 2Torr at 95°C[6]

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a six-membered 1,3-dioxane ring with a phenyl group attached at the 4-position.[2] The systematic IUPAC name for this compound is this compound.[1][2]

The conformational behavior of the 1,3-dioxane ring is a critical aspect of its structure. The ring predominantly adopts a chair conformation, which is its most thermodynamically stable arrangement.[2] Quantum chemical studies have explored the potential energy surface of this compound, revealing multiple pathways for conformational isomerization between equatorial and axial chair forms.[7]

chemical_structure cluster_dioxane cluster_phenyl C4 C5 C4->C5 C1_ph C4->C1_ph C6 C5->C6 O1 C6->O1 C2 O1->C2 O3 C2->O3 O3->C4 C2_ph C1_ph->C2_ph C3_ph C2_ph->C3_ph C4_ph C3_ph->C4_ph C5_ph C4_ph->C5_ph C6_ph C5_ph->C6_ph C6_ph->C1_ph

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

A primary method for the synthesis of this compound is the Prins condensation reaction.[2] This reaction involves the acid-catalyzed reaction of styrene with formaldehyde (or its trimer, trioxane).

General Prins Condensation Protocol

A variety of acid catalysts can be employed for this synthesis, including sulfuric acid, phosphotungstic acid, and solid acid catalysts like HZSM-5 zeolite.[6][8]

A representative experimental protocol is as follows:

  • A mixture of dioxane (solvent), sulfuric acid (catalyst), trioxane (formaldehyde source), and styrene is prepared.[6]

  • The reaction mixture is allowed to stand at room temperature for an extended period (e.g., over a weekend).[6]

  • The mixture is then quenched by pouring it into water.[6]

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent such as benzene.[6]

  • The combined organic layers are washed with water and then distilled to remove the solvent.[6]

  • The final product, this compound, is obtained by distillation under reduced pressure.[6]

Recent studies have focused on optimizing this reaction using more environmentally friendly and reusable catalysts, such as phosphotungstic acid in water, which can achieve high conversion of styrene and high selectivity for this compound.[8]

synthesis_workflow start Start: Prepare Reagents reactants Mix Styrene, Formaldehyde Source (Trioxane), and Acid Catalyst in a Solvent (Dioxane) start->reactants reaction Allow Reaction to Proceed (e.g., Room Temperature, extended time) reactants->reaction workup Quench with Water and Separate Layers reaction->workup extraction Extract Aqueous Layer with Organic Solvent workup->extraction washing Wash Combined Organic Layers extraction->washing distillation Distill to Remove Solvent and Purify Product washing->distillation product Obtain this compound distillation->product

Caption: General workflow for the synthesis of this compound via Prins Condensation.

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of its functional groups. The dioxane ring can undergo reactions, and the phenyl group can participate in aromatic substitutions.

  • Reaction with Acetic Anhydride: It can react with acetic anhydride to form acetylated derivatives.[2]

  • Reaction with Dichlorocarbene: this compound can react with dichlorocarbene, typically generated from chloroform, leading to the formation of chlorinated products through electrophilic addition.[2]

Spectroscopic Data

A variety of spectroscopic data is available for the characterization of this compound:

  • ¹H NMR: Proton NMR spectra have been reported and are available in spectral databases.[1][9]

  • ¹³C NMR: Carbon-13 NMR data is also available for structural elucidation.[10]

  • Mass Spectrometry: GC-MS data shows characteristic fragmentation patterns for this molecule.[1]

  • Infrared (IR) Spectroscopy: FTIR spectra are available, providing information about the functional groups present.[1]

  • Raman Spectroscopy: Raman spectral data has also been reported.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin irritation.[1] It is also a strong eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety goggles, and working in a well-ventilated fume hood, are recommended when handling this compound.[2][11]

Potential Applications

Substituted 1,3-dioxanes are utilized as reagents in fine organic synthesis.[12] While specific applications for this compound in drug development are not extensively detailed in the provided search results, related 1,3-dioxane structures have been investigated for their interaction with various receptors, indicating the potential for this class of compounds in medicinal chemistry.[12]

References

Synthesis of 4-Phenyl-1,3-dioxane from Styrene and Formaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-phenyl-1,3-dioxane from styrene and formaldehyde. This reaction, a classic example of the Prins reaction, is a synthetically valuable method for the formation of a key structural motif present in numerous natural products and pharmacologically active compounds. This document details the underlying reaction mechanism, presents a comparative summary of various catalytic systems and reaction conditions, and provides detailed experimental protocols. The information is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The 1,3-dioxane moiety is a prevalent heterocyclic system in a wide array of organic molecules, serving both as a crucial pharmacophore and a versatile protecting group in multi-step syntheses.[1] The acid-catalyzed condensation of an alkene with an aldehyde, known as the Prins reaction, stands as a powerful and atom-economical method for the construction of the 1,3-dioxane ring.[2] The reaction between styrene and formaldehyde to yield this compound is a well-established and frequently cited example of this transformation. This guide will explore the key facets of this important reaction.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via an acid-catalyzed electrophilic addition of formaldehyde to styrene.[2][3] The generally accepted mechanism involves the following key steps:

  • Activation of Formaldehyde: In the presence of an acid catalyst (e.g., H₂SO₄), formaldehyde is protonated to form a highly electrophilic oxonium ion.[2][4]

  • Electrophilic Attack: The π-bond of the styrene molecule acts as a nucleophile, attacking the activated formaldehyde. This results in the formation of a resonance-stabilized benzylic carbocation intermediate.[2]

  • Capture of the Carbocation: This carbocation can then be trapped by a second molecule of formaldehyde.

  • Ring Closure: Subsequent intramolecular cyclization leads to the formation of the six-membered 1,3-dioxane ring.[3][4]

The reaction conditions, such as temperature and the molar ratio of reactants, can influence the product distribution. An excess of formaldehyde and lower reaction temperatures generally favor the formation of the 1,3-dioxane.[3]

Reaction_Pathway Styrene Styrene Carbocation Benzylic Carbocation Intermediate Styrene->Carbocation Electrophilic Attack Formaldehyde1 Formaldehyde Activated_Formaldehyde Activated Formaldehyde (Oxonium Ion) Formaldehyde1->Activated_Formaldehyde Protonation H_plus H+ Activated_Formaldehyde->Carbocation Oxonium_Intermediate Oxonium Intermediate Carbocation->Oxonium_Intermediate Formaldehyde2 Formaldehyde Formaldehyde2->Oxonium_Intermediate Nucleophilic Attack Product This compound Oxonium_Intermediate->Product Ring Closure

Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the catalyst employed. The following table summarizes key quantitative data from various reported procedures.

CatalystStyrene (mmol)Formalin to Styrene Molar RatioTemperature (°C)Time (h)Styrene Conversion (%)This compound Selectivity (%)Yield (%)Reference
Sulfuric Acid30002.77Reflux7--72-88[5]
Phosphotungstic Acid20490387.398.9~86.3[6]
HZSM-5 Zeolite204903<87.3<98.9-[6]
Sulfonated Resin CT-252204903<87.3<98.9-[6]
Trifluoromethanesulfonic acid------Excellent[6]
Iodine------Excellent[6]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Protocol 1: Sulfuric Acid Catalysis (from Organic Syntheses)[5]

Materials:

  • Styrene (312 g, 3 moles)

  • 37% Formalin (675 g, 8.3 moles)

  • Sulfuric acid (sp. gr. 1.84, 48 g)

  • Benzene

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • 2-liter round-bottomed flask

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 2-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 675 g of 37% formalin, 48 g of concentrated sulfuric acid, and 312 g of styrene.

  • Gently reflux the mixture with stirring for 7 hours.

  • Cool the reaction mixture to room temperature and add 500 ml of benzene with stirring.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 500 ml of benzene.

  • Combine the benzene extracts and wash them with two 750-ml portions of water.

  • Remove the benzene by distillation.

  • Fractionally distill the residual liquid under reduced pressure. Collect the main fraction boiling at 96–103°C/2 mm. The expected yield of 4-phenyl-m-dioxane is 353–436 g (72–88%).

Protocol 2: Phosphotungstic Acid Catalysis[6]

Materials:

  • Styrene (20 mmol)

  • Formalin

  • Phosphotungstic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, combine styrene (20 mmol), formalin (molar ratio of formalin to styrene of 4), and phosphotungstic acid (12.0% by mass of the total reaction mixture).

  • Heat the reaction mixture to 90°C with vigorous stirring and maintain this temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Experimental Workflow

The general laboratory workflow for the synthesis, workup, and purification of this compound is depicted below.

Experimental_Workflow Start Start Reactants Combine Styrene, Formaldehyde, and Acid Catalyst in a Flask Start->Reactants Reaction Heat and Stir Reaction Mixture (e.g., 90°C, 3-7 hours) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC or GC) Reaction->Monitoring Workup Workup: - Cool the reaction mixture - Dilute with organic solvent - Wash with NaHCO₃ and brine Monitoring->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purification: Vacuum Distillation or Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1,3-dioxane (CAS Number: 772-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenyl-1,3-dioxane, CAS Number 772-00-9. The information is compiled to support research, development, and safety protocols. This document includes tabulated quantitative data, detailed experimental methodologies for its synthesis and property determination, and visual diagrams of key processes.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is classified as a skin and eye irritant.[1][2] The key physical and chemical properties are summarized in the table below.

PropertyValueNotes
IUPAC Name This compound
CAS Number 772-00-9
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [3]
Physical State LiquidAt 20 °C[1]
Appearance Colorless to Light yellow clear liquid[1]
Boiling Point 250-251 °CAt 1013 hPa[4]
Density 1.11 g/mLAt 20 °C[1]
Refractive Index (n_D) 1.530At 20 °C[4]
Flash Point > 110 °C (> 230 °F)[4]
Log K_ow (Octanol-Water Partition Coefficient) 2.12210Indicates moderate lipophilicity.[4]
Solubility Soluble in common organic solvents like alcohols, ethers, and aromatic hydrocarbons.[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis via Prins Reaction

This compound is commonly synthesized via the Prins reaction, which involves the acid-catalyzed reaction of styrene with formaldehyde.[5][6][7]

Materials:

  • Styrene

  • Formalin (37% aqueous solution of formaldehyde)

  • Sulfuric acid (concentrated)

  • Benzene (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask (2-liter)

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 675 g (8.3 moles) of 37% formalin, 48 g of concentrated sulfuric acid, and 312 g (3 moles) of styrene.[5]

  • Reaction Conditions: Gently reflux the mixture while stirring for 7 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 500 ml of benzene and stir.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 500 ml of benzene.

  • Washing and Drying: Combine the benzene extracts and wash them twice with 750-ml portions of water. Dry the benzene solution over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[4][8][9]

Materials:

  • This compound sample

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with the this compound sample. Place a capillary tube, with its sealed end up, inside the test tube.[1]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube, making sure the sample is positioned near the middle of the oil bath. Gently and continuously heat the side arm of the Thiele tube.[1][8]

  • Observation: Heat until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[1][8] Record this temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often measured using a refractometer.[10]

Materials:

  • This compound sample

  • Abbe refractometer

  • Dropper or pipette

  • Ethanol or methanol for cleaning

  • Soft tissue paper

Procedure:

  • Calibration: Calibrate the refractometer using a standard sample with a known refractive index.

  • Cleaning: Clean the prism surfaces of the refractometer with ethanol or methanol and a soft tissue.

  • Sample Application: Using a dropper, place a few drops of this compound onto the prism. Close the prism assembly.

  • Measurement: Look through the eyepiece and adjust the focus to get a sharp line between the light and dark fields. Align this line with the crosshairs in the eyepiece.

  • Reading: Read the refractive index value from the scale. Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Chemical Reactivity

Reaction with Acetic Anhydride

This compound can undergo acetylation. While a specific protocol for this compound is not detailed in the available literature, a general procedure for the acetylation of similar compounds involves reacting it with acetic anhydride, often in the presence of a catalyst, to yield acetylated derivatives.[11][12] The reaction typically involves the cleavage of the dioxane ring.

General Protocol (Representative):

  • In a round-bottom flask, dissolve this compound in a suitable solvent.

  • Add a stoichiometric or slight excess of acetic anhydride.

  • An acid or base catalyst may be added to facilitate the reaction.

  • The reaction mixture is stirred, and the temperature may be adjusted (e.g., heating) to control the reaction rate.

  • After the reaction is complete, the mixture is worked up by quenching with water, followed by extraction with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or distillation.

Reaction with Dichlorocarbene

This compound can react with dichlorocarbene, which is a highly reactive intermediate. Dichlorocarbene is typically generated in situ.[13][14]

General Protocol for Dichlorocarbene Generation and Reaction (Representative):

  • Carbene Generation: Dichlorocarbene (:CCl₂) can be generated by reacting chloroform (CHCl₃) with a strong base like sodium hydroxide, often under phase-transfer catalysis conditions, or by the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[13][14]

  • Reaction: The olefinic double bond of a substrate (in this case, the phenyl ring of this compound can be considered, though reaction at the dioxane ring is also possible) is added to the in situ generated dichlorocarbene.

  • Procedure: A mixture of the substrate (this compound), the dichlorocarbene precursor (e.g., chloroform), and the base or metal are combined in a suitable solvent.

  • Workup: After the reaction is complete, the mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The resulting chlorinated derivative is purified by methods such as vacuum distillation or chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Prins Reaction cluster_workup Workup & Purification Styrene Styrene ReactionVessel Reaction Vessel (2L Round-Bottom Flask) Styrene->ReactionVessel Formalin Formalin (37% aq.) Formalin->ReactionVessel Conditions Reflux for 7 hours with stirring ReactionVessel->Conditions Cooling Cool to RT ReactionVessel->Cooling Catalyst H₂SO₄ (conc.) Catalyst->ReactionVessel Extraction Extract with Benzene Cooling->Extraction Washing Wash with H₂O Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure ThieleTube Thiele Tube with Mineral Oil Heat 1. Gently heat side arm ThieleTube->Heat Thermometer Thermometer SampleTube Sample Tube with This compound & Inverted Capillary Thermometer->SampleTube Attached via rubber band SampleTube->ThieleTube Immersed ObserveBubbles 2. Observe rapid stream of bubbles Heat->ObserveBubbles Cool 3. Remove heat and allow to cool ObserveBubbles->Cool RecordTemp 4. Record temperature when liquid enters capillary Cool->RecordTemp Result Boiling Point RecordTemp->Result

Caption: Experimental workflow for boiling point determination.

References

Spectroscopic Profile of 4-Phenyl-1,3-dioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-dioxane, a valuable molecule in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol .[1] Spectroscopic analysis provides critical information for the confirmation of its molecular structure.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2]

¹H NMR Spectrum

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35Multiplet5HAromatic protons (C₆H₅)
~4.90Doublet of Doublets1HH-4 (methine proton)
~4.20Multiplet2HH-6 (axial and equatorial)
~3.90Multiplet2HH-2 (axial and equatorial)
~1.90Multiplet2HH-5 (axial and equatorial)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~140C-Ar (quaternary)
~128C-Ar (CH)
~127C-Ar (CH)
~125C-Ar (CH)
~77C-4
~67C-6
~64C-2
~35C-5

Note: These are approximate chemical shift values. The specific resonance can be influenced by the solvent and experimental conditions.[3]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850Medium-StrongAliphatic C-H stretch
1600-1585, 1500-1400Medium-WeakAromatic C=C stretching
1260-1050StrongC-O stretching (ether linkage)
1000-650StrongC-H bending

Note: The IR spectrum of a pure compound is unique and can be used for identification, much like a fingerprint.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
164Moderate[M]⁺ (Molecular Ion)
105High[C₆H₅CO]⁺
77High[C₆H₅]⁺

Note: The fragmentation pattern is crucial for determining the structure of the molecule.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Filtration : Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[8]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[9]

  • Data Acquisition : Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Sample Preparation : Dissolve a small amount of solid this compound in a volatile solvent like methylene chloride.[10]

  • Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[10]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[10] If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, dilute the original solution and prepare a new film.[10]

  • Sample Introduction : Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer. This can be achieved by heating the sample or through a gas chromatograph inlet.[7][11]

  • Ionization : Bombard the sample molecules with a high-energy electron beam. This knocks an electron off the molecule to form a positively charged molecular ion ([M]⁺).[7][11]

  • Fragmentation : The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.[7]

  • Acceleration and Deflection : The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[11]

  • Detection : A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound using spectroscopic methods.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpret_NMR Carbon-Hydrogen Framework Data_NMR->Interpret_NMR Interpret_IR Functional Groups Data_IR->Interpret_IR Interpret_MS Molecular Weight & Fragmentation Data_MS->Interpret_MS Final_Structure Verified Structure Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

Caption: Workflow for structural analysis using NMR, IR, and MS.

References

An In-Depth Technical Guide to the Stereochemistry of Substituted 4-Phenyl-1,3-dioxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of substituted 4-phenyl-1,3-dioxanes. These compounds are significant scaffolds in medicinal chemistry and materials science, where their three-dimensional structure dictates their biological activity and physical properties. This document delves into their conformational analysis, stereoselective synthesis, and the spectroscopic techniques used for their characterization, with a focus on quantitative data and detailed experimental methodologies.

Conformational Analysis of the 4-Phenyl-1,3-dioxane Ring

The 1,3-dioxane ring typically adopts a chair conformation to minimize torsional strain. In the case of this compound, the phenyl substituent can occupy either an equatorial or an axial position. The conformational equilibrium is dictated by the steric and electronic effects of the substituents on the ring.

The chair conformation of the 1,3-dioxane ring is the most stable arrangement. For a this compound, the phenyl group preferentially occupies the equatorial position to minimize steric hindrance. This is due to the unfavorable 1,3-diaxial interactions that would occur if the bulky phenyl group were in the axial position. The equilibrium between the two chair conformers is a key aspect of their stereochemistry.

Caption: Conformational equilibrium of the this compound ring.

The Anomeric Effect

A key stereoelectronic feature in 1,3-dioxanes is the anomeric effect, which describes the tendency of an electronegative substituent at the C2 position to favor an axial orientation. This is contrary to what would be expected based on steric hindrance alone. The effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an oxygen atom and the antibonding (σ*) orbital of the C2-substituent bond.

Caption: The anomeric effect favoring the axial conformer.

Stereoselective Synthesis of Substituted 4-Phenyl-1,3-dioxanes

The synthesis of substituted 4-phenyl-1,3-dioxanes often involves the reaction of a substituted styrene with an aldehyde or the condensation of a phenyl-substituted 1,3-diol with a carbonyl compound. The stereochemical outcome of these reactions is of paramount importance.

A common method for the synthesis of 4-phenyl-1,3-dioxanes is the Prins reaction, which involves the acid-catalyzed condensation of a styrene with an aldehyde, typically formaldehyde.[1] The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

G General Synthetic Pathway to 4-Phenyl-1,3-dioxanes Styrene Substituted Styrene Dioxane Substituted this compound Styrene->Dioxane Aldehyde Aldehyde Aldehyde->Dioxane Catalyst Acid Catalyst Catalyst->Dioxane

Caption: General synthetic scheme for 4-phenyl-1,3-dioxanes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Prins Reaction [1]

  • Materials: Styrene, formalin (aqueous formaldehyde), phosphotungstic acid.

  • Procedure: A mixture of styrene (20 mmol), formalin (80 mmol), and phosphotungstic acid (12.0% by mass of the total reaction mixture) is heated to 90°C with vigorous stirring for 3 hours.

  • Work-up: After cooling, the mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of cis- and trans-2-Ethyl-2-phenyl-1,3-dioxan-4-yl)ethanol

  • Materials: Propiophenone, pentane-1,3,5-triol, p-toluenesulfonic acid, dichloromethane.

  • Procedure: A solution of propiophenone and pentane-1,3,5-triol in dichloromethane is treated with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux.

  • Work-up: The reaction is quenched, and the organic layer is washed, dried, and concentrated.

  • Purification: The resulting diastereomers are separated by column chromatography.

Spectroscopic Characterization and Quantitative Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the stereochemical analysis of substituted 4-phenyl-1,3-dioxanes. The chemical shifts (δ) and, more importantly, the vicinal coupling constants (³JHH) of the dioxane ring protons provide detailed information about the conformation of the ring and the orientation of the substituents.

The Karplus relationship describes the correlation between the ³JHH coupling constant and the dihedral angle between the coupled protons. This relationship is fundamental for determining the relative stereochemistry of substituents on the dioxane ring.

G Relationship between Stereoisomers and NMR Data cluster_isomers Stereoisomers cluster_nmr NMR Data cis cis-Isomer J_cis ³JHH (cis) cis->J_cis Determines trans trans-Isomer J_trans ³JHH (trans) trans->J_trans Determines J_cis->cis Correlates to J_trans->trans Correlates to

Caption: Correlation of stereoisomers with their NMR coupling constants.

Quantitative NMR Data

The following tables summarize typical ³JHH coupling constants and conformational energies for substituted 4-phenyl-1,3-dioxanes.

CompoundProtons³JHH (Hz) (cis)³JHH (Hz) (trans)Reference
2-Ethyl-2-phenyl-1,3-dioxan-4-ylacetaldehydeH4ax-H5ax-12.2
H4ax-H5eq-2.6
H6ax-H5ax-12.2
H6eq-H5ax-5.0
H6eq-H5eq-1.4
Substituent at C5ΔG° (kcal/mol) (Axial - Equatorial)Reference
Phenyl1.3[1]
Diastereomeric Ratios

The stereochemical outcome of the synthesis of substituted 4-phenyl-1,3-dioxanes is often expressed as a diastereomeric ratio (d.r.).

ReactantsCatalyst/ConditionsDiastereomeric Ratio (cis:trans)Reference
Styrene, FormaldehydePhosphotungstic acid, 90°CNot specified[1]

Note: Further research is required to populate this table with a wider range of examples and specific diastereomeric ratios. The stereoselectivity of the Prins reaction is known to be dependent on various factors, including the nature of the substituent on the styrene, the aldehyde used, the catalyst, and the reaction temperature.

Conclusion

The stereochemistry of substituted 4-phenyl-1,3-dioxanes is a complex and crucial aspect of their chemistry. A thorough understanding of their conformational preferences, the stereoselective methods for their synthesis, and the spectroscopic techniques for their characterization is essential for their application in research and development. This guide provides a foundational overview of these topics, highlighting the importance of quantitative data in understanding and predicting the behavior of these versatile molecules.

References

An In-depth Technical Guide to the Prins Reaction Mechanism for the Synthesis of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, is a versatile and powerful acid-catalyzed organic reaction involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne.[1] This reaction is particularly valuable for the synthesis of 1,3-dioxanes and other oxygen-containing heterocycles, which are significant structural motifs in natural products, fragrances, and bioactive molecules.[2][3][4] The synthesis of 4-Phenyl-1,3-dioxane from styrene and formaldehyde serves as a classic example of the Prins reaction, providing a direct route to this valuable compound.[1][5] The outcome of the Prins reaction is highly dependent on the reaction conditions, such as temperature, solvent, and the nature of the acid catalyst.[1][6] With an excess of formaldehyde and lower reaction temperatures, the formation of the 1,3-dioxane is favored.[1]

Core Reaction Mechanism

The acid-catalyzed synthesis of this compound from styrene and formaldehyde proceeds through a stepwise mechanism involving the formation of a key carbocation intermediate. A variety of protic and Lewis acids can be used to catalyze this reaction, including sulfuric acid (H₂SO₄), phosphotungstic acid, and various solid acid catalysts.[7][8][9]

The generally accepted mechanism is as follows:

  • Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by an acid catalyst. This activation step generates a highly electrophilic oxonium ion, which is stabilized by resonance.[1][8][9]

  • Electrophilic Attack: The activated formaldehyde then undergoes an electrophilic attack on the electron-rich double bond of styrene. This results in the formation of a stable benzylic carbocation intermediate.[1][2]

  • Capture of the Carbocation: The carbocation intermediate is then captured by the oxygen atom of a second molecule of formaldehyde. This step forms a new carbon-oxygen bond and a new oxonium ion.[1]

  • Cyclization: An intramolecular cyclization occurs where the hydroxyl group attacks the carbon of the oxonium ion, leading to the formation of the six-membered 1,3-dioxane ring.

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion in the ring to regenerate the acid catalyst and yield the final product, this compound.

Prins_Reaction_Mechanism cluster_step1 1. Protonation of Formaldehyde cluster_step2 2. Electrophilic Attack cluster_step3 3. Nucleophilic Attack by Formaldehyde cluster_step4 4. Cyclization & Deprotonation formaldehyde H₂C=O protonated_formaldehyde [H₂C=OH]⁺ ↔ H₂C⁺-OH formaldehyde->protonated_formaldehyde + H⁺ H_plus H⁺ carbocation Benzylic Carbocation protonated_formaldehyde->carbocation styrene Styrene styrene->carbocation intermediate2 Oxonium Intermediate carbocation->intermediate2 + H₂C=O formaldehyde2 H₂C=O dioxane_cation Protonated Dioxane intermediate2->dioxane_cation Intramolecular Cyclization final_product This compound dioxane_cation->final_product - H⁺

Caption: Mechanism of the Prins reaction for this compound synthesis.

Quantitative Data

The yield of this compound and the selectivity of the reaction are significantly influenced by the choice of catalyst, reaction temperature, and molar ratios of the reactants. Several catalytic systems have been investigated to optimize the synthesis.[7]

CatalystStyrene Conversion (%)Selectivity to this compound (%)Reaction ConditionsReference
Phosphotungstic Acid87.398.990°C, 3h, Styrene:Formalin molar ratio 1:4[7]
HZSM-5 Zeolite65.295.190°C, 3h, Styrene:Formalin molar ratio 1:4[7]
Sulfonated Resin CT-25258.791.390°C, 3h, Styrene:Formalin molar ratio 1:4[7]
Concentrated H₂SO₄82.185.690°C, 3h, Styrene:Formalin molar ratio 1:4[7]
SBA-15-SO₃H~100~100Not specified[7]
ZnAlMCM-41High ActivityHigh SelectivityNot specified[10]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound adapted from procedures using acid catalysts like phosphotungstic acid or sulfuric acid.[7][11]

Materials:

  • Styrene (C₈H₈)

  • Formalin (37% aqueous solution of formaldehyde) or Paraformaldehyde

  • Acid Catalyst (e.g., Phosphotungstic Acid, H₂SO₄)

  • Organic Solvent (e.g., Ethyl Acetate, Benzene)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene (e.g., 20 mmol) and formalin (e.g., 80 mmol, providing a molar excess of formaldehyde).[7][11]

  • Catalyst Addition: Carefully add the acid catalyst. For instance, with phosphotungstic acid, a mass ratio of 12.0% of the catalyst to the total reaction mixture can be used.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[7][11] Maintain the reaction at this temperature for a specified time, typically around 3 hours.[7] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[11] Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[11]

  • Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[11] Subsequently, wash the organic layer with brine to remove any remaining water-soluble impurities.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.[11]

Experimental_Workflow start Start reactants 1. Charge Reactants (Styrene, Formalin, Catalyst) start->reactants reaction 2. Heat and Stir (e.g., 90°C, 3h) reactants->reaction workup 3. Cool and Quench (Add Solvent, Wash with NaHCO₃) reaction->workup extraction 4. Separate Layers (Collect Organic Phase) workup->extraction drying 5. Dry and Concentrate (Add MgSO₄, Evaporate Solvent) extraction->drying purification 6. Purify Product (Distillation or Chromatography) drying->purification end End (Pure this compound) purification->end

References

A Comprehensive Technical Guide to 4-Phenyl-1,3-dioxane: Discovery, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxane is a heterocyclic organic compound featuring a phenyl group substituted on a 1,3-dioxane ring. Its unique structural characteristics have made it a subject of interest in organic synthesis and conformational analysis. This technical guide provides an in-depth overview of the discovery, historical development, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the Prins reaction . First reported by Dutch chemist Hendrik Jacobus Prins in 1919, this acid-catalyzed reaction involves the electrophilic addition of an aldehyde or ketone to an alkene.[1] While Prins' initial work laid the foundation, the first specific synthesis and characterization of this compound from styrene and formaldehyde was a subject of subsequent investigations.

A significant milestone in the documented synthesis of this compound was the work of R. W. Shortridge in 1948, which provided a practical method for its preparation.[2] A later procedure published in Organic Syntheses in 1953, submitted by R. L. Shriner and Philip R. Ruby, referenced the earlier work of Prins and others, and detailed a reproducible experimental protocol that solidified the synthesis of this compound.[3] This procedure highlighted that while Prins had obtained the compound, its correct structure was later elucidated by Fourneau, Benoit, and Firmenich.[3]

Synthesis of this compound

The primary and most well-established method for synthesizing this compound is the Prins cyclization of styrene with formaldehyde under acidic conditions.[4]

General Reaction Scheme

The reaction proceeds via the acid-catalyzed activation of formaldehyde, which then undergoes an electrophilic attack on the double bond of styrene. The resulting carbocation is then trapped intramolecularly by the hydroxyl group, followed by the addition of a second molecule of formaldehyde to form the 1,3-dioxane ring.

Caption: Generalized mechanism of the Prins reaction for the synthesis of this compound.

Detailed Experimental Protocols

This classic procedure remains a valuable reference for the synthesis of this compound.

Materials:

  • Styrene: 312 g (3 moles)

  • 37% Formalin: 675 g (8.3 moles)

  • Sulfuric acid (sp. gr. 1.84): 48 g

  • Benzene: 1000 ml

  • Water

Procedure:

  • A 2-liter round-bottomed flask is equipped with a reflux condenser and a mechanical stirrer.

  • 37% formalin (675 g), sulfuric acid (48 g), and styrene (312 g) are added to the flask.[3]

  • The mixture is gently refluxed while stirring for 7 hours.[3]

  • After cooling, 500 ml of benzene is added and stirred.

  • The layers are separated, and the aqueous layer is extracted with an additional 500 ml of benzene.[3]

  • The combined benzene solutions are washed twice with 750-ml portions of water.[3]

  • Benzene is removed by distillation.

  • The remaining liquid is fractionated under reduced pressure. The main fraction of 4-Phenyl-m-dioxane is collected at 96–103°C at 2 mm Hg.[3]

Yield: 353–436 g (72–88%).[3]

Recent research has focused on developing more efficient and environmentally friendly catalysts for the Prins condensation.

Phosphotungstic Acid Catalysis (2013):

  • Catalyst: Phosphotungstic acid was found to be highly effective.[5]

  • Optimal Conditions: A mass ratio of catalyst to the total reaction mixture of 12.0%, a molar ratio of formalin to styrene of 4, a heating temperature of 90°C, and a reaction time of 3.0 hours.[5]

  • Results: Styrene conversion of 87.3% and selectivity to this compound of 98.9%. The catalyst could be reused multiple times without a significant decrease in activity.[5]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Styrene, Formalin, Sulfuric Acid Reaction Reflux for 7 hours Reactants->Reaction Cooling Cool Reaction->Cooling Extraction Benzene Extraction Cooling->Extraction Washing Water Wash Extraction->Washing Distillation1 Remove Benzene Washing->Distillation1 Distillation2 Vacuum Fractionation Distillation1->Distillation2 Product This compound Distillation2->Product

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Physical Properties
PropertyValueReference(s)
CAS Number 772-00-9[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Appearance Colorless liquid
Boiling Point 247 °C (at 760 mmHg)[2]
96-103 °C (at 2 mmHg)[3]
Density 1.1038 g/cm³ at 20°C[2]
Refractive Index (n²⁰D) 1.5300–1.5311[3]
Solubility Insoluble in water, soluble in organic solvents[2]
Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the phenyl group and the protons on the dioxane ring. The chemical shifts and coupling patterns are influenced by the chair conformation of the dioxane ring and the orientation of the phenyl substituent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the carbon atoms of the phenyl group and the dioxane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) functional groups.

  • Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Conformational Analysis

The 1,3-dioxane ring predominantly adopts a chair conformation . In this compound, the bulky phenyl group preferentially occupies the equatorial position to minimize steric hindrance. This conformational preference has been a subject of interest in stereochemical studies. Quantum-chemical studies have been employed to investigate the potential energy surface and conformational isomerizations of substituted 1,3-dioxanes, including phenyl-substituted derivatives.[6][7][8]

Conformational_Equilibrium Axial Axial Conformer (Less Stable) Equatorial Equatorial Conformer (More Stable) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Caption: Conformational equilibrium of this compound.

Applications in Research and Development

While not a widely used pharmaceutical ingredient itself, this compound and its derivatives serve as important building blocks and model compounds in several areas:

  • Protecting Group Chemistry: The 1,3-dioxane moiety can be used as a protecting group for 1,3-diols.

  • Asymmetric Synthesis: Chiral derivatives of this compound can be employed as chiral auxiliaries or synthons in asymmetric synthesis.

  • Stereochemical Studies: Its rigid chair conformation and the influence of the phenyl substituent make it an excellent model system for studying stereoelectronic effects and reaction mechanisms.

Conclusion

This compound, a product of the historic Prins reaction, continues to be a relevant molecule in the field of organic chemistry. Its synthesis, pioneered in the mid-20th century, has evolved with the development of modern catalytic methods. The well-defined structure and stereochemistry of this compound make it a valuable tool for researchers in synthesis, stereochemistry, and as a scaffold for the development of more complex molecules. This guide provides a foundational understanding of its discovery, synthesis, and key properties, serving as a valuable resource for scientists and professionals in related fields.

References

Molecular weight and formula of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 4-phenyl-1,3-dioxane. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₁₂O₂.[1][2] It possesses a 1,3-dioxane ring substituted with a phenyl group at the 4-position. The molecular weight of this compound is 164.20 g/mol .[1][2]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 772-00-9[1]
Appearance Colorless liquid[3]
Boiling Point 96-103 °C at 2 mmHg[4]
Density (d²⁰₄) 1.092–1.093 g/cm³[4]
Refractive Index (n²⁰D) 1.5300–1.5311[4]

Experimental Protocols

The synthesis of this compound is commonly achieved through the Prins reaction, which involves the acid-catalyzed reaction of styrene with formaldehyde. A well-established experimental protocol is detailed below.

Synthesis of this compound via Prins Reaction [4]

  • Materials:

    • Styrene (312 g, 3 moles)

    • 37% Formalin (675 g, 8.3 moles)

    • Sulfuric acid (sp. gr. 1.84) (48 g)

    • Benzene

    • Water

  • Procedure:

    • A 2-liter round-bottomed flask is equipped with a reflux condenser and a mechanical stirrer.

    • Into the flask, place 675 g of 37% formalin, 48 g of concentrated sulfuric acid, and 312 g of styrene.

    • The mixture is gently refluxed while stirring for a period of 7 hours.

    • After the reaction period, the mixture is allowed to cool to room temperature.

    • 500 ml of benzene is added to the cooled mixture and stirred.

    • The layers are separated, and the aqueous layer is extracted with an additional 500 ml of benzene.

    • The combined benzene solutions are washed twice with 750-ml portions of water.

    • The benzene is removed from the organic layer by distillation.

    • The remaining residual liquid is then fractionated under reduced pressure.

    • A forerun is collected up to a temperature of 96°C at 2 mm pressure.

    • The main fraction, this compound, is collected at a boiling range of 96–103°C at 2 mm pressure.

  • Yield:

    • The reported yield of this compound from this procedure is between 353–436 g, which corresponds to a 72–88% yield.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research detailing specific signaling pathways in which this compound is directly involved. Its primary role in scientific literature is as a synthetic building block and a compound for chemical studies. While some related heterocyclic compounds have been investigated for biological activities, such as antifungal properties, there is no significant body of research on the specific biological mechanisms of action for this compound itself.

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Styrene Styrene Reflux Reflux at gentle heat for 7 hours Styrene->Reflux Formalin 37% Formalin Formalin->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Cool Cool to RT Reflux->Cool Add_Benzene Add Benzene Cool->Add_Benzene Separate Separate Layers Add_Benzene->Separate Extract Extract Aqueous Layer with Benzene Separate->Extract Wash Wash with Water Extract->Wash Distill_Benzene Distill off Benzene Wash->Distill_Benzene Fractional_Distillation Fractional Distillation (vacuum) Distill_Benzene->Fractional_Distillation Product This compound Fractional_Distillation->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Prins Reaction

The following diagram illustrates the logical relationship of the reactants and products in the acid-catalyzed Prins reaction for the formation of this compound.

Prins_Reaction Styrene Styrene (C₈H₈) Formaldehyde Formaldehyde (CH₂O) x2 Product This compound (C₁₀H₁₂O₂) Styrene->Product Catalyst H₂SO₄ (Acid Catalyst) Formaldehyde->Product Catalyst->Product Water Water (H₂O)

Caption: Prins reaction for this compound synthesis.

References

An In-depth Technical Guide to the Solubility of 4-Phenyl-1,3-dioxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenyl-1,3-dioxane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility profile, detailed experimental protocols for determining quantitative solubility, and a general workflow for its synthesis.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a phenyl group attached to a 1,3-dioxane ring. Its chemical structure imparts a degree of polarity due to the two oxygen atoms in the dioxane ring, while the phenyl group contributes to its nonpolar character. This amphiphilic nature suggests its solubility in a range of organic solvents. It is generally described as soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons, and insoluble in water.

Qualitative Solubility Profile

Based on available chemical information and the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in various organic solvents can be inferred. The presence of the polar ether linkages and the nonpolar phenyl group suggests miscibility with a variety of solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolGoodThe hydroxyl group of alcohols can interact with the ether oxygens of the dioxane ring.
Ketones AcetoneGoodThe polar carbonyl group of acetone can interact with the polar portion of this compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)GoodSimilar ether functional groups promote miscibility.
Aromatic Hydrocarbons Toluene, BenzeneGoodThe phenyl group of the solute can interact with the aromatic solvent via π-π stacking.
Halogenated Hydrocarbons Dichloromethane, ChloroformGoodThese solvents have appropriate polarity to dissolve this compound.
Esters Ethyl acetateGoodThe ester group provides sufficient polarity for interaction.
Nonpolar Hydrocarbons Hexane, CyclohexaneLimited to ModerateThe nonpolar phenyl group will promote some solubility, but the polar dioxane ring may limit it.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Quantification:

    • Dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the saturated solution.

  • Data Calculation:

    • Calculate the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

Data Presentation

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventSolubility ( g/100 mL)Solubility (mol/L)
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
TolueneData to be determinedData to be determined
HexaneData to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, a process relevant to its handling and purification where solubility is a key consideration.

Synthesis_Workflow reagents Reactants (Styrene, Formaldehyde, Acid Catalyst) reaction_mixture Reaction Mixture Preparation reagents->reaction_mixture solvent Solvent (e.g., Water) solvent->reaction_mixture reaction Reaction (Heating and Stirring) reaction_mixture->reaction workup Aqueous Workup (Neutralization and Extraction) reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Distillation) evaporation->purification product This compound (Final Product) purification->product

Caption: General workflow for the synthesis of this compound.

Logical Relationship in Solubility Testing

The following diagram outlines the logical steps involved in a qualitative solubility testing scheme, which can be a precursor to quantitative analysis.

Solubility_Testing_Logic start Start with This compound test_water Test Solubility in Water start->test_water insoluble_water Insoluble in Water (Expected) test_water->insoluble_water Result soluble_water Soluble in Water (Unexpected) test_water->soluble_water Result test_organic Test Solubility in Organic Solvent insoluble_water->test_organic end End soluble_water->end soluble_organic Soluble in Organic Solvent test_organic->soluble_organic Result insoluble_organic Insoluble in Organic Solvent test_organic->insoluble_organic Result soluble_organic->end insoluble_organic->end

Caption: Logical flow for qualitative solubility testing of this compound.

Conclusion

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1,3-dioxane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its synthetic accessibility and the stereochemical complexity that can be readily introduced make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding and potential applications of this compound and its derivatives in drug discovery, with a focus on anticancer, antimicrobial, and multidrug resistance modulation activities.

Synthesis of the this compound Scaffold

The fundamental method for synthesizing this compound is the Prins condensation, which involves the acid-catalyzed reaction of styrene with formaldehyde. Various catalysts and conditions have been explored to optimize this reaction.

A general experimental workflow for the synthesis is as follows:

reagents Styrene and Formaldehyde reaction_mixture Reaction Mixture in Solvent (e.g., Toluene) reagents->reaction_mixture acid_catalyst Acid Catalyst (e.g., p-TsOH, H2SO4) acid_catalyst->reaction_mixture reflux Reflux with Dean-Stark Trap reaction_mixture->reflux workup Aqueous Workup (Neutralization, Extraction) reflux->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylation cell_survival Cell Survival SIRT1->cell_survival Promotes acetyl_p53 Acetylated p53 p53->acetyl_p53 apoptosis Apoptosis acetyl_p53->apoptosis Induces inhibitor 5-benzylidene-2-phenyl- 1,3-dioxane-4,6-dione Derivative inhibitor->SIRT1 Inhibits cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Extracellular Anticancer Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Anticancer Drug Drug_in->Pgp Drug_out->Drug_in Influx Dioxane_Modulator 1,3-Dioxane Derivative Dioxane_Modulator->Pgp Inhibits Efflux ATP ATP ATP->Pgp

Methodological & Application

Application Notes and Protocols: 4-Phenyl-1,3-dioxane as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenyl-1,3-dioxane moiety is a valuable protecting group for 1,3-diols in multistep organic synthesis. As a cyclic acetal, it offers a robust shield for diol functionalities under a variety of reaction conditions, particularly those that are neutral or basic.[1][2] The presence of the phenyl group at the 4-position provides specific steric and electronic properties that can influence the stability and reactivity of the protecting group. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a protecting group for diols.

The formation of 1,3-dioxanes is an acid-catalyzed reaction between a carbonyl compound (in this case, benzaldehyde or a derivative to install the phenyl group) and a 1,3-diol.[1][3] The reaction is reversible and often requires the removal of water to drive the equilibrium towards the formation of the protected diol.[1][4] Conversely, deprotection is typically achieved through acid-catalyzed hydrolysis.[1][5]

Stability of the this compound Group

The 1,3-dioxane ring is generally stable to a wide range of reagents and conditions, which makes it a versatile protecting group. The stability profile allows for selective manipulation of other functional groups within a complex molecule.

Table 1: Stability of 1,3-Dioxane Protecting Groups

Reagent/ConditionStabilityReference
Strong Bases (e.g., NaOH, KOH)Stable[1]
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable[2]
Reductants (e.g., LiAlH₄, NaBH₄)Stable[2]
Oxidants (e.g., PCC, PDC, Jones reagent)Generally Stable[6]
Catalytic HydrogenationLabile (deprotection may occur)[7]
Strong Acids (e.g., HCl, H₂SO₄, TsOH)Labile[1][2]
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄)Labile[2]

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol using Benzaldehyde

This protocol describes a general procedure for the formation of a this compound from a generic 1,3-diol and benzaldehyde, catalyzed by p-toluenesulfonic acid (p-TsOH).

Materials:

  • 1,3-diol (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (0.05 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add the 1,3-diol (1.0 equiv), toluene (to dissolve the diol), and benzaldehyde (1.2 equiv).

  • Add p-toluenesulfonic acid monohydrate (0.05 equiv) to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Table 2: Examples of this compound Formation

DiolCatalystSolventReaction TimeYield (%)Reference
Pentane-1,3,5-triolp-Toluenesulfonic acidCH₂Cl₂24 hNot explicitly stated for this step, but the product was successfully synthesized.[8]
PentaerythritolConcentrated HClWater1 hGood yields (product precipitates)[4]
Styrene (forms this compound with formaldehyde)Phosphotungstic acidWater3 h87.3% conversion, 98.9% selectivity[9]
Protocol 2: Deprotection of a this compound

This protocol outlines a general method for the acid-catalyzed hydrolysis of a this compound to regenerate the 1,3-diol.

Materials:

  • This compound (1.0 equiv)

  • Acetone/Water or THF/Water mixture

  • Catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound (1.0 equiv) in a mixture of an organic solvent (e.g., acetone or THF) and water.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the deprotected 1,3-diol.

Table 3: Deprotection Conditions for Phenyl-substituted Dioxanes/Dioxolanes

SubstrateReagents and ConditionsProductYield (%)Reference
2-(Phenylethyl)-4-phenyl-1,3-dioxolanePd-C, H₂ (1 atm), THF, 6hPhenyl propanal90[7]
2-Phenyl-1,3-dioxolaneSodium tetrakis(3,5-trifluoromethylphenyl)borate (catalytic), water, 30 °C, 5 minBenzaldehydeQuantitative[6]
General 1,3-Dioxanesp-Toluenesulfonic acid, Methanol/Water (4:1)Diol55-87[8]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the protection and deprotection processes.

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_product Protected Diol diol 1,3-Diol reaction Acid Catalyst (e.g., p-TsOH) Toluene, Reflux (Water Removal) diol->reaction benzaldehyde Benzaldehyde benzaldehyde->reaction protected_diol This compound reaction->protected_diol Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_product Deprotected Diol protected_diol This compound reaction Acid Catalyst (e.g., HCl) Aqueous Solvent (e.g., Acetone/H₂O) protected_diol->reaction diol 1,3-Diol reaction->diol

References

Application Notes and Protocols for the Acid-Catalyzed Cleavage of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenyl-1,3-dioxane moiety serves as a valuable protecting group for 1,3-diols and benzaldehyde in organic synthesis. Its stability under neutral to basic conditions and facile cleavage under acidic conditions make it a strategic choice in multi-step synthetic routes.[1][2] This application note provides a detailed protocol for the acid-catalyzed cleavage of this compound, a critical deprotection step to regenerate the corresponding diol and aldehyde. The protocol is designed to be broadly applicable in research and development settings, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.

The acid-catalyzed hydrolysis of acetals, including 1,3-dioxanes, proceeds through a well-established mechanistic pathway involving protonation of an oxygen atom, followed by ring opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to the formation of a hemiacetal which then breaks down to the parent carbonyl compound and diol. This process is generally high-yielding and can be accomplished under mild conditions.

Data Presentation

The following table summarizes typical quantitative data for the acid-catalyzed cleavage of this compound and analogous acetals, compiled from literature sources. These values can serve as a benchmark for optimizing the deprotection reaction.

SubstrateAcid CatalystSolvent SystemTemperature (°C)TimeYield (%)Reference
2-Phenyl-1,3-dioxolaneSodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Water305 minQuantitative--INVALID-LINK--
General Aryl AcetalsCerium(III) triflateWet NitromethaneRoom TempVariesHigh--INVALID-LINK--
General Acetals/KetalsIodineAcetone/WaterRoom TempMinutesExcellent--INVALID-LINK--
This compoundDilute Aqueous Acid (e.g., HCl, H₂SO₄)Dioxane/Water or Acetone/WaterRoom Temp - 501 - 4 hTypically >90General Protocol

Experimental Protocols

This section details a standard laboratory procedure for the acid-catalyzed cleavage of this compound.

Materials and Equipment
  • This compound

  • 1 M Hydrochloric acid (HCl) or p-Toluenesulfonic acid (pTSA)

  • Dioxane or Acetone

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Handle strong acids with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.

  • Dioxane is flammable and a suspected carcinogen; handle with appropriate caution.

Detailed Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as a 3:1 mixture of dioxane and water or acetone and water. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Addition of Acid Catalyst: To the stirred solution, add the acid catalyst. The following are common choices:

    • Aqueous HCl: Add 1 M aqueous HCl solution dropwise until the pH of the reaction mixture is between 1 and 2.

    • p-Toluenesulfonic Acid (pTSA): Add a catalytic amount of pTSA (0.05 - 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the benzaldehyde product. For less reactive substrates, the reaction mixture can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete (typically 1-4 hours), quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, containing benzaldehyde and 1,3-propanediol, can be purified by silica gel column chromatography if necessary. Benzaldehyde is significantly less polar than 1,3-propanediol, allowing for easy separation.

Mandatory Visualization

Signaling Pathway Diagram

acid_catalyzed_cleavage Mechanism of Acid-Catalyzed Cleavage of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dioxane This compound protonated_dioxane Protonated Dioxane dioxane->protonated_dioxane H_plus H⁺ (Acid Catalyst) H_plus->dioxane Protonation carbocation Resonance-Stabilized Carbocation protonated_dioxane->carbocation Ring Opening hemiacetal Hemiacetal Intermediate carbocation->hemiacetal + H₂O benzaldehyde Benzaldehyde hemiacetal->benzaldehyde Deprotonation & Breakdown propanediol 1,3-Propanediol hemiacetal->propanediol

Caption: Mechanism of the acid-catalyzed cleavage of this compound.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Acid-Catalyzed Cleavage start Start setup 1. Dissolve this compound in Solvent (Dioxane/Water) start->setup add_catalyst 2. Add Acid Catalyst (e.g., aq. HCl) setup->add_catalyst react 3. Stir at Room Temperature (Monitor by TLC) add_catalyst->react quench 4. Quench with Saturated NaHCO₃ Solution react->quench extract 5. Extract with Ethyl Acetate quench->extract wash_dry 6. Wash with Brine and Dry over Na₂SO₄ extract->wash_dry concentrate 7. Concentrate under Reduced Pressure wash_dry->concentrate purify 8. Purify by Column Chromatography (if needed) concentrate->purify end End Products: Benzaldehyde & 1,3-Propanediol purify->end

Caption: Step-by-step experimental workflow for the cleavage of this compound.

References

Application Notes and Protocols: 4-Phenyl-1,3-dioxane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the selective formation of one stereoisomer.[1] An effective auxiliary should be readily synthesized, easily attached and removed, and induce a high degree of stereoselectivity.[3]

While acetals derived from C₂-symmetric diols are known to act as chiral auxiliaries, the specific application of 4-phenyl-1,3-dioxane in widely used asymmetric transformations such as enolate alkylations or aldol reactions is not extensively documented in the literature. Its primary role is often as a protecting group for 1,3-diols or carbonyl compounds.[4][5]

These notes provide a comprehensive overview of the synthesis of this compound and present a representative, conceptual protocol for its application as a chiral auxiliary in a diastereoselective epoxidation reaction. The proposed stereochemical control is based on the steric influence of the C4-phenyl group, which is expected to shield one face of a substrate attached at the C2 position.

Synthesis of the Chiral Auxiliary: (4R)-4-Phenyl-1,3-dioxane

The most direct method for synthesizing this compound is the Prins cyclization, which involves the acid-catalyzed reaction of styrene with formaldehyde.[6] The use of a chiral acid catalyst can, in principle, afford the dioxane in an enantiomerically enriched form. Alternatively, acetalization of a pre-existing chiral 1,3-diol can be employed.

Experimental Protocol: Synthesis via Prins Cyclization

This protocol is adapted from methodologies using acid catalysts for the reaction between styrene and formaldehyde (formalin).[6]

Materials:

  • Styrene

  • Formalin (37% aqueous solution of formaldehyde)

  • Phosphotungstic acid (or another suitable acid catalyst, e.g., p-Toluenesulfonic acid)

  • Toluene or another suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add styrene (1.0 eq) and formalin (4.0 eq).

  • Add the acid catalyst (e.g., phosphotungstic acid, ~10-12 mol%).

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Maintain the reaction at 90°C for approximately 3 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

G cluster_react Styrene Styrene r1 + Styrene->r1 Formaldehyde Formaldehyde (2 eq) Formaldehyde->r1 Catalyst H+ (cat.) Catalyst->r1 Dioxane (4R/S)-4-Phenyl-1,3-dioxane r1->Dioxane Prins Cyclization (e.g., Toluene, 90°C)

Caption: Synthesis of this compound.

Application as a Chiral Auxiliary: A Representative Workflow

The following section outlines a conceptual workflow for using (4R)-4-phenyl-1,3-dioxane as a chiral auxiliary. This involves three key steps: attaching a prochiral substrate, performing a diastereoselective reaction, and cleaving the auxiliary to release the chiral product.

G Workflow for Asymmetric Synthesis A 1. Attachment of Substrate (Prochiral enone attached to chiral auxiliary) B 2. Diastereoselective Reaction (e.g., Epoxidation) A->B Face-selective attack due to steric hindrance C 3. Cleavage of Auxiliary (Release of chiral product) B->C Acidic or reductive conditions D Enantiomerically Enriched Product C->D E Recovered Auxiliary Precursor C->E

Caption: General workflow for using a chiral auxiliary.
Step 1: Attachment of the Prochiral Substrate

To function as an auxiliary, a prochiral unit must be attached, typically at the C2 position. Here, we describe the formation of a ketal from the auxiliary diol and an α,β-unsaturated β-ketoester.

Protocol: Acetalization

  • To a solution of the chiral diol precursor, (R)-1-phenyl-1,3-propanediol (1.0 eq), and the α,β-unsaturated β-ketoester (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until no more water is collected.

  • Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting C2-substituted dioxane by column chromatography.

Step 2: Diastereoselective Reaction (Representative Example)

The phenyl group at the C4 position is expected to create a sterically hindered environment, forcing reagents to attack the substrate from the less hindered face.

Protocol: Diastereoselective Epoxidation

  • Dissolve the α,β-unsaturated dioxane substrate (1.0 eq) from Step 1 in a suitable solvent like methanol at 0°C.

  • Add hydrogen peroxide (30% solution, 2.0 eq).

  • Add a base, such as 10% aqueous NaOH, dropwise until the solution is basic.

  • Stir the reaction at 0°C to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude epoxide. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

G sub Substrate (Attached to Auxiliary) top Top Face (Sterically Hindered) bottom Bottom Face (Less Hindered) reagent Reagent Attack (e.g., m-CPBA) reagent->top Disfavored Attack reagent->bottom Preferential Attack product Major Diastereomer bottom->product phenyl C4-Phenyl Group block phenyl->block block->top

Caption: Proposed model for stereochemical induction.
Step 3: Cleavage of the Auxiliary

The final step is the removal of the auxiliary to release the enantiomerically enriched product. This is typically achieved through acidic hydrolysis or reductive cleavage.[4][7]

Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve the product from Step 2 in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or HCl.

  • Stir the mixture at room temperature or heat gently until TLC analysis indicates complete cleavage of the acetal.

  • Neutralize the acid with a mild base (e.g., NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent to isolate the chiral product. The recovered chiral diol precursor may remain in the aqueous layer or be extracted depending on its solubility.

Summary of Proposed Experimental Stages

The following table summarizes the key transformations in the hypothetical application of this compound as a chiral auxiliary. Since this application is not widely reported, quantitative data on yields and stereoselectivity are not provided.

StepTransformationReactantsKey ReagentsExpected Product
Synthesis Prins CyclizationStyrene, FormalinAcid Catalyst (e.g., H₃PW₁₂O₄₀)(4R/S)-4-Phenyl-1,3-dioxane
1. Attachment Acetalization(R)-1-Phenyl-1,3-propanediol, Prochiral Ketonep-TsOH, TolueneChiral Substrate-Auxiliary Adduct
2. Reaction EpoxidationSubstrate-Auxiliary AdductH₂O₂, NaOHDiastereomerically Enriched Epoxide
3. Cleavage HydrolysisEpoxide-Auxiliary AdductH₃O⁺, Acetone/H₂OEnantiomerically Enriched Product

Conclusion

This compound represents a structurally simple and accessible potential chiral auxiliary. While its use is predominantly as a protecting group, the principles of asymmetric synthesis suggest it could induce stereoselectivity through steric hindrance. The protocols outlined here provide a foundational framework for researchers interested in exploring its utility in diastereoselective reactions. Further investigation would be required to determine the levels of diastereoselectivity and the overall efficiency of this system compared to more established chiral auxiliaries.

References

Application Notes and Protocols for Prins Cyclization with Styrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the Prins cyclization reaction involving styrene and its derivatives, a powerful tool for the synthesis of substituted 1,3-dioxanes and other valuable heterocyclic compounds. The protocols outlined below are based on established catalytic systems, offering researchers a selection of methods to suit different synthetic goals, including stereoselective synthesis.

Introduction

The Prins cyclization is an acid-catalyzed reaction between an alkene and an aldehyde or ketone. In the case of styrene derivatives, this reaction provides an efficient route to 4-aryl-1,3-dioxanes and tetrahydropyrans, which are important structural motifs in many biologically active molecules and are used as valuable intermediates in organic synthesis.[1][2] The choice of catalyst and reaction conditions can significantly influence the yield, selectivity, and stereochemical outcome of the reaction. This document details three distinct and effective protocols for this transformation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the Prins cyclization of styrene with formaldehyde using different catalytic systems. This allows for a direct comparison of their efficiency and selectivity.

Catalyst SystemStyrene DerivativeAldehydeCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)SelectivityReference
I. Chiral Brønsted Acid
Confined imino-imidodiphosphate (iIDP)StyreneParaformaldehyde1-5Dichloromethane23-4024-12070-95>99% 1,3-dioxane, up to 98% ee[1][3]
4-MethylstyreneParaformaldehyde1-5Dichloromethane23-4024-12080-92>99% 1,3-dioxane, up to 97% ee[1][3]
4-ChlorostyreneParaformaldehyde1-5Dichloromethane23-4024-12075-88>99% 1,3-dioxane, up to 96% ee[1][3]
II. Heterogeneous Acid
Sulfated Zirconia (SZ)StyreneParaformaldehyde7 wt%Toluene1105~10093% 4-phenyl-1,3-dioxane[2][4][5]
III. Lewis Acid
2,6-Di-tert-butylphenoxy(difluoro)boraneStyreneParaformaldehyde101,4-Dioxane252491Exclusive this compound[6]
4-MethylstyreneParaformaldehyde101,4-Dioxane252499Exclusive 4-(p-tolyl)-1,3-dioxane[6]
4-ChlorostyreneParaformaldehyde101,4-Dioxane252485Exclusive 4-(4-chlorophenyl)-1,3-dioxane[6]

Experimental Protocols

Protocol 1: Enantioselective Prins Cyclization using a Chiral Brønsted Acid Catalyst

This protocol describes the asymmetric synthesis of 1,3-dioxanes from styrene derivatives and paraformaldehyde using a confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst.[1][3] This method is particularly valuable for accessing enantioenriched products.

Materials:

  • Styrene derivative (1.0 equiv)

  • Paraformaldehyde (3.0 equiv)

  • Confined imino-imidodiphosphate (iIDP) catalyst (e.g., (R)-TRIP) (1-5 mol%)

  • Anhydrous dichloromethane (DCM)

  • 4 Å Molecular sieves (activated)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the styrene derivative (0.2 mmol, 1.0 equiv), paraformaldehyde (18 mg, 0.6 mmol, 3.0 equiv), and activated 4 Å molecular sieves (100 mg).

  • Add anhydrous dichloromethane (1.0 mL) to the vial.

  • Add the chiral iIDP catalyst (0.002-0.01 mmol, 1-5 mol%).

  • Seal the vial and stir the reaction mixture at the desired temperature (typically 23-40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 1,3-dioxane.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Heterogeneous Prins Cyclization using Sulfated Zirconia

This protocol details the use of a reusable solid acid catalyst, sulfated zirconia (SZ), for the synthesis of this compound from styrene and paraformaldehyde.[2][4][5]

Materials:

  • Styrene (1.0 equiv)

  • Paraformaldehyde (3.0 equiv)

  • Sulfated Zirconia (SZ) catalyst (7 wt% of total reactants)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add styrene (2.08 g, 20 mmol), paraformaldehyde (1.80 g, 60 mmol), and toluene (10 mL).

  • Add the sulfated zirconia catalyst (0.27 g, 7 wt%).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by GC. The reaction is typically complete within 5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed with a solvent, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by distillation or crystallization to yield this compound.

Protocol 3: Lewis Acid-Catalyzed Prins Cyclization

This protocol employs a sterically hindered Lewis acid, 2,6-di-tert-butylphenoxy(difluoro)borane, for the selective synthesis of 4-aryl-1,3-dioxanes.[6]

Materials:

  • Styrene derivative (1.0 equiv)

  • Paraformaldehyde (3.0 equiv)

  • 2,6-Di-tert-butylphenoxy(difluoro)borane (10 mol%)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the styrene derivative (0.5 mmol, 1.0 equiv) and paraformaldehyde (45 mg, 1.5 mmol, 3.0 equiv).

  • Add anhydrous 1,4-dioxane (2.5 mL).

  • Add the 2,6-di-tert-butylphenoxy(difluoro)borane catalyst (0.05 mmol, 10 mol%).

  • Seal the tube and stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Quench the reaction by adding a few drops of water.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the pure 4-aryl-1,3-dioxane.

Visualizations

Signaling Pathway Diagram

Prins_Cyclization_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Activation cluster_cyclization Cyclization Styrene Styrene Derivative Activated_Aldehyde Activated Aldehyde (Oxocarbenium Ion) Styrene->Activated_Aldehyde Electrophilic Attack Aldehyde Aldehyde (e.g., Formaldehyde) Catalyst Acid Catalyst (Brønsted or Lewis) Aldehyde->Catalyst Protonation or Coordination Catalyst->Activated_Aldehyde Intermediate Carbocationic Intermediate Activated_Aldehyde->Intermediate Product 1,3-Dioxane Product Intermediate->Product Nucleophilic Attack by Aldehyde & Ring Closure

Caption: General mechanism of the acid-catalyzed Prins cyclization.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine Styrene Derivative, Aldehyde, and Solvent start->reactants add_catalyst Add Catalyst (e.g., iIDP, SZ, or Lewis Acid) reactants->add_catalyst reaction Stir at Controlled Temperature and Time add_catalyst->reaction workup Quench Reaction and Aqueous Workup reaction->workup purification Purify by Column Chromatography or Distillation workup->purification analysis Characterize Product (NMR, MS, HPLC for ee) purification->analysis end End analysis->end

Caption: A typical experimental workflow for Prins cyclization.

References

Application Notes and Protocols for the Deprotection of 4-Phenyl-1,3-dioxane under Neutral Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the deprotection of 4-phenyl-1,3-dioxane protecting groups under various neutral conditions. The selection of a suitable method depends on the substrate's sensitivity to other functionalities, the desired reaction time, and the availability of specific reagents and equipment. The following methods offer alternatives to traditional acidic hydrolysis, preserving acid-labile groups within complex molecules.

Catalytic Hydrogenation

Catalytic hydrogenation offers a mild and selective method for the deprotection of 4-phenyl-1,3-dioxanes. This method is particularly advantageous when other acid-sensitive protecting groups, such as tert-butyldiphenylsilyl (TBDPS) or tetrahydropyranyl (THP) ethers, are present in the molecule. The reaction proceeds via hydrogenolysis of the benzylic C-O bond.

Quantitative Data
EntrySubstrate (R in 2-R-4-phenyl-1,3-dioxane)Product (Aldehyde/Ketone)CatalystSolventTime (h)Yield (%)Reference
1PhenylBenzaldehyde10% Pd/CTHF690Adapted from[1]
24-(TBDPS-oxy)phenyl4-(TBDPS-oxy)benzaldehyde10% Pd/CTHF685Adapted from[1]
33-(THP-oxy)propyl3-(THP-oxy)propanal10% Pd/CTHF688Adapted from[1]
Experimental Protocol

General Procedure for Catalytic Hydrogenation:

  • To a solution of the this compound derivative (1.0 mmol) in tetrahydrofuran (THF, 10 mL), add 10% Palladium on carbon (Pd/C, 10 mol%).

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm, typically using a balloon) at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 6 hours), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aldehyde or ketone.

Experimental Workflow

start Start dissolve Dissolve this compound in THF start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst h2_atm Stir under H₂ atmosphere (1 atm, rt, 6h) add_catalyst->h2_atm filtration Filter through Celite h2_atm->filtration concentrate Concentrate filtrate filtration->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Catalytic hydrogenation workflow.

Lewis Acid Catalysis

Several Lewis acids can catalyze the deprotection of 4-phenyl-1,3-dioxanes under neutral conditions. These reactions are often fast and highly efficient. The choice of Lewis acid and solvent system can be tailored to the specific substrate.

Quantitative Data
EntryCatalyst (mol%)SolventSubstrate (Acetal/Ketal)TimeTemp (°C)Yield (%)Reference
1In(OTf)₃ (0.8)Acetone2-Phenyl-1,3-dioxolane5 minRT>99[2][3]
2Er(OTf)₃ (5)Wet Nitromethane2-Phenyl-1,3-dioxolane10 minRT>99[4]
3Ce(OTf)₃ (30)Wet Nitromethane2-Phenyl-1,3-dioxolane30 minRT>99[1][5]
4NaBArF₄ (cat.)Water2-Phenyl-1,3-dioxolane5 min30>99[6]

Note: Data is for the closely related 2-phenyl-1,3-dioxolane, and similar reactivity is expected for this compound.

Experimental Protocols

Protocol 2.1: Deprotection using Indium(III) Triflate [2][3]

  • To a solution of the this compound (1.0 mmol) in acetone (5 mL), add indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.008 mmol, 0.8 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. For more resistant acetals, gentle heating or microwave irradiation may be applied.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 2.2: Deprotection using Erbium(III) Triflate [4]

  • Dissolve the this compound (1.0 mmol) in wet nitromethane (5 mL).

  • Add erbium(III) trifluoromethanesulfonate (Er(OTf)₃, 0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature and monitor by TLC.

  • After the reaction is complete, add water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography.

Protocol 2.3: Deprotection using Cerium(III) Triflate [1][5]

  • To a solution of the this compound (1.0 mmol) in wet nitromethane (5 mL), add cerium(III) trifluoromethanesulfonate (Ce(OTf)₃, 0.3 mmol, 30 mol%).

  • Stir the reaction at room temperature, monitoring its progress by TLC.

  • Upon completion, dilute the mixture with water and extract with an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the product by column chromatography.

Signaling Pathway Diagram

Dioxane This compound ActivatedComplex Activated Dioxane-Lewis Acid Complex Dioxane->ActivatedComplex Coordination LewisAcid {Lewis Acid (e.g., In(OTf)₃)} LewisAcid->ActivatedComplex Intermediate Hemiacetal Intermediate ActivatedComplex->Intermediate Nucleophilic Attack Nucleophile {Nucleophile (H₂O or Acetone)} Nucleophile->Intermediate Product Deprotected Carbonyl Compound Intermediate->Product Collapse Byproduct Diol Byproduct Intermediate->Byproduct

Lewis acid-catalyzed deprotection.

Iodine-Mediated Deprotection

Molecular iodine serves as a mild Lewis acid catalyst for the deprotection of acetals and ketals, typically in acetone. This method is highly chemoselective and proceeds under neutral, aprotic conditions, making it suitable for substrates with acid-sensitive functionalities.[1][5][7]

Quantitative Data
EntrySubstrate (Acetal/Ketal)Time (min)Temp (°C)Yield (%)Reference
12,2-Diphenyl-1,3-dioxolane45RT95[1]
22-Phenyl-1,3-dioxolane45RT96[1]
3Cyclohexanone ethylene ketal45RT98[1]
Experimental Protocol

General Procedure for Iodine-Mediated Deprotection: [1]

  • Dissolve the this compound derivative (1.0 mmol) in acetone (5 mL).

  • Add molecular iodine (I₂, 0.1 mmol, 10 mol%).

  • Stir the solution at room temperature. The reaction is typically complete within 45 minutes for cyclic acetals.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Reaction Mechanism Diagram

Acetone Acetone ActivatedAcetone Activated Acetone-I₂ Complex Acetone->ActivatedAcetone Iodine {I₂} Iodine->ActivatedAcetone Activation Intermediate Oxocarbenium Ion Intermediate ActivatedAcetone->Intermediate Dioxane This compound Dioxane->Intermediate Transacetalization NewAcetal Acetone Acetal Intermediate->NewAcetal Product Deprotected Carbonyl Intermediate->Product Diol Diol Intermediate->Diol

Iodine-catalyzed deprotection.

Electrochemical Deprotection

Anodic oxidation provides a very mild method for the deprotection of 4-phenyl-1,3-dioxolanes, and by extension, 4-phenyl-1,3-dioxanes. The reaction is mediated by an electrochemically generated radical species.

Quantitative Data
EntrySubstrate (Ketone Acetal)MediatorSolventYield (%)
1Cyclohexanone 4-phenyl-1,3-dioxolaneN-hydroxyphthalimideMoist Acetonitrile85
2Acetophenone 4-phenyl-1,3-dioxolaneN-hydroxyphthalimideMoist Acetonitrile82
Experimental Protocol

General Procedure for Electrocatalytic Deprotection:

  • The electrolysis is carried out in an undivided cell equipped with a glassy carbon plate anode and a platinum wire cathode.

  • A solution of the this compound (1.0 mmol), N-hydroxyphthalimide (mediator, 0.2 mmol), and a supporting electrolyte (e.g., LiClO₄, 0.1 M) in moist acetonitrile is prepared.

  • A constant current is applied to the cell at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the solvent is evaporated.

  • The residue is taken up in an organic solvent and washed with water to remove the supporting electrolyte and mediator byproducts.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Proposed Mechanism Diagram

NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl Radical (PINO) NHPI->PINO Oxidation Anode {Anode (-e⁻)} Anode->PINO RadicalIntermediate Dioxane Radical Cation PINO->RadicalIntermediate Dioxane This compound Dioxane->RadicalIntermediate H-abstraction CationIntermediate Oxocarbenium Ion RadicalIntermediate->CationIntermediate Oxidation (-e⁻) Product Deprotected Carbonyl CationIntermediate->Product Hydrolysis Diol Diol CationIntermediate->Diol Water {H₂O} Water->Product

Electrochemical deprotection.

References

Application Notes and Protocols: Regioselective Reactions Involving 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and regioselective ring-opening reactions of 4-phenyl-1,3-dioxane, a versatile building block in organic synthesis. The protocols and data presented are intended to guide researchers in the strategic use of this scaffold for the synthesis of complex molecules, including those with potential applications in drug discovery and development.

Synthesis of this compound via Prins Reaction

The Prins reaction is a powerful acid-catalyzed method for the formation of 1,3-dioxanes from an alkene and an aldehyde. For the synthesis of this compound, styrene serves as the alkene component and formaldehyde (or its equivalents like paraformaldehyde or trioxane) is the aldehyde. The reaction proceeds through an electrophilic addition mechanism, as illustrated in the workflow below.

Experimental Workflow: Prins Reaction

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Styrene Styrene Reaction_Vessel Reaction_Vessel Styrene->Reaction_Vessel Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, Phosphotungstic Acid) Acid_Catalyst->Reaction_Vessel Solvent Solvent (e.g., Dioxane, Benzene, or Water) Solvent->Reaction_Vessel Temperature Temperature (e.g., Reflux) Temperature->Reaction_Vessel Time Reaction Time (e.g., 3-7 hours) Time->Reaction_Vessel Extraction Extraction with Organic Solvent Washing Washing (e.g., with water) Extraction->Washing Distillation Fractional Distillation under reduced pressure Washing->Distillation Product This compound Distillation->Product Reaction_Vessel->Extraction Reaction Mixture

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Prins Reaction Mechanism

G F Formaldehyde Protonated_F Protonated Formaldehyde (Oxonium Ion) F->Protonated_F Protonation H H⁺ (Acid Catalyst) H->Protonated_F Carbocation Benzylic Carbocation Intermediate Protonated_F->Carbocation Electrophilic Attack Styrene Styrene Styrene->Carbocation Dioxane_Intermediate Cyclization Intermediate Carbocation->Dioxane_Intermediate Reaction with second formaldehyde Another_F Another Formaldehyde Molecule Another_F->Dioxane_Intermediate Product This compound Dioxane_Intermediate->Product Ring Closure & Deprotonation

Caption: Mechanism of the acid-catalyzed Prins reaction.

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Synthesis [1]

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine 675 g (8.3 moles) of 37% formalin, 48 g of concentrated sulfuric acid, and 312 g (3 moles) of styrene.

  • Reaction: Gently reflux the mixture with stirring for 7 hours.

  • Work-up: Cool the mixture and add 500 ml of benzene. Separate the layers and extract the aqueous layer with an additional 500 ml of benzene.

  • Purification: Combine the benzene extracts and wash with two 750-ml portions of water. Remove the benzene by distillation. The residual liquid is then fractionated under reduced pressure. The main fraction is collected at 96–103°C/2 mm Hg.

Protocol 2: Phosphotungstic Acid Catalyzed Synthesis in Water [2]

  • Reaction Setup: In a reaction vessel, combine 20 mmol of styrene, a molar ratio of formalin to styrene of 4:1, and phosphotungstic acid (12.0% by mass of the total reaction mixture).

  • Reaction: Heat the mixture to 90°C and maintain for 3.0 hours with stirring.

  • Work-up and Catalyst Recovery: After the reaction, the catalyst can be recovered by extraction and dehydration for reuse.

  • Purification: The organic layer is separated and purified, typically by distillation, to yield this compound.

Quantitative Data: Synthesis of this compound
CatalystSolventTemperature (°C)Time (h)Styrene Conversion (%)Selectivity to this compound (%)Yield (%)Reference
H₂SO₄Benzene/WaterReflux7--72-88[1]
Phosphotungstic AcidWater90387.398.9~86[2]
SBA-15-SO₃H---~100~100~100[2]
TfOHWater--HighHighExcellent[2]
Iodine--Short-HighExcellent[2]

Regioselective Reductive Cleavage of this compound

The reductive cleavage of 1,3-dioxanes is a valuable transformation for the synthesis of monoprotected 1,3-diols. The regioselectivity of this ring-opening reaction is highly dependent on the reducing agent, the substrate, and the reaction conditions. The mechanism generally involves the formation of an oxocarbenium ion intermediate, which is then attacked by a hydride.

Logical Relationship: Factors Influencing Regioselectivity

G Regioselectivity Regioselectivity of Reductive Cleavage Reducing_Agent Reducing Agent (e.g., DIBAL-H, LiAlH₄-AlCl₃, Boranes) Regioselectivity->Reducing_Agent Steric_Hindrance Steric Hindrance around Oxygen Atoms Regioselectivity->Steric_Hindrance Electronic_Effects Electronic Effects of Substituents Regioselectivity->Electronic_Effects Chelation Chelation Control (presence of nearby coordinating groups) Regioselectivity->Chelation

Caption: Key factors influencing the regioselectivity of dioxane ring opening.

Signaling Pathway: Reductive Cleavage Mechanism

G Dioxane This compound Complex Dioxane-Lewis Acid Complex Dioxane->Complex Lewis_Acid Lewis Acid (e.g., AlCl₃, from reducing agent) Lewis_Acid->Complex Oxocarbenium Oxocarbenium Ion Intermediate Complex->Oxocarbenium Ring Opening Product_A Product A (Cleavage at O1) Oxocarbenium->Product_A Hydride Attack at C2 Product_B Product B (Cleavage at O3) Oxocarbenium->Product_B Hydride Attack at C2 Hydride Hydride Source (e.g., [AlH₄]⁻, [BH₄]⁻) Hydride->Product_A Hydride->Product_B

Caption: General mechanism for the reductive cleavage of this compound.

Experimental Protocols

Protocol 3: Reductive Cleavage with DIBAL-H

This is a general procedure adapted for this compound, and optimization may be required.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a dry, inert solvent such as toluene or THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78°C in a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 2-3 equivalents) dropwise to the cooled solution. Maintain the temperature at -78°C during the addition.

  • Reaction: Stir the reaction mixture at -78°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly add methanol to the reaction mixture at -78°C to quench the excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature with vigorous stirring until two clear layers form.

  • Work-up and Purification: Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data: Regioselective Reductive Cleavage of Aryl-1,3-dioxanes

Quantitative data for the regioselective cleavage of unsubstituted this compound is not extensively reported in a comparative manner. The following table is illustrative of the general selectivities observed for related systems, particularly in carbohydrate chemistry where this reaction is well-studied.[3]

Reducing AgentGeneral RegioselectivityMajor Product TypeCommentsReference
LiAlH₄-AlCl₃Tends to yield the thermodynamically more stable product.Cleavage often occurs to give the more substituted alcohol.The regioselectivity can be influenced by chelation with neighboring groups.[3]
DIBAL-HKinetically controlled, attacks the sterically less hindered oxygen.Cleavage often occurs to give the less substituted alcohol.The bulky nature of the reagent is a key factor in its selectivity.[3]
BH₃·THF / Lewis AcidCan show variable regioselectivity depending on the Lewis acid and substrate.-Can be a milder alternative to aluminum hydrides.
NaBH₃CN / Lewis AcidNucleophilic attack is directed to the less hindered site.Cleavage at the less sterically encumbered C-O bond.Often used in carbohydrate chemistry for selective deprotection.[3]

Applications in Drug Development

The 1,3-dioxane scaffold, including the this compound motif, is found in a number of biologically active molecules. Its conformational rigidity and potential for stereoisomerism make it an attractive template for the design of ligands for various biological targets.

Examples of Bioactive 1,3-Dioxane Derivatives
  • Antiviral Agents: Dioxane derivatives have been investigated as inhibitors of Sindbis virus replication.[1] (R)-2-Hydroxymethyl-[4][5]dioxane, an intermediate in the synthesis of a designed bisdioxane antiviral agent, showed an EC₅₀ of 3.4 μM.[1] While not a this compound, this highlights the potential of the dioxane core in antiviral drug discovery.

  • CNS-Active Compounds: The 1,3-dioxane structure has been incorporated into ligands targeting σ1 receptors, which are implicated in neuropathic pain.[1] For example, a benzylamine derivative of a 1,3-dioxane showed high σ1 affinity (Ki = 19 nM).[1]

  • Multidrug Resistance (MDR) Modulators: Novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and shown to be effective in reversing multidrug resistance in cancer cells.[4]

The this compound moiety provides a rigid scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. Its synthesis from readily available starting materials and the potential for stereocontrolled modifications make it a valuable building block for medicinal chemists.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.

References

Application Notes and Protocols: Catalytic Hydrogenation for Cleavage of 4-Phenyl-1,3-Dioxolanes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the deprotection of carbonyl compounds from their 4-phenyl-1,3-dioxolane derivatives via catalytic hydrogenation. This method offers a mild and selective alternative to traditional acidic hydrolysis, which can be detrimental to acid-sensitive functional groups often present in complex molecules relevant to drug development and natural product synthesis. The protocol is based on the work of Chandrasekhar et al., who developed a procedure utilizing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1] This application note includes a summary of reaction outcomes with various substrates, a detailed experimental protocol, and graphical representations of the reaction mechanism and workflow.

Introduction

The protection of carbonyl functionalities is a cornerstone of multistep organic synthesis. Among the various protecting groups, acetals and ketals are frequently employed due to their stability under neutral and basic conditions. The 4-phenyl-1,3-dioxolane group is a valuable option; however, its cleavage has often required electrolytic conditions.[1] The development of a mild catalytic hydrogenation method for the cleavage of 4-phenyl-1,3-dioxolanes significantly enhances their utility.[1]

This hydrogenolytic cleavage is advantageous due to its neutral reaction conditions, which preserve many common acid-labile protecting groups such as tert-butyldiphenylsilyl (TBDPS) ethers and tetrahydropyranyl (THP) ethers.[1] The reaction proceeds via the hydrogenolysis of the benzylic C-O bond within the dioxolane ring, releasing the desired carbonyl compound.

Reaction Scheme and Mechanism

The catalytic hydrogenation of 4-phenyl-1,3-dioxolanes results in the cleavage of the acetal and the liberation of the corresponding aldehyde or ketone. The general reaction is depicted below.

Figure 1. General reaction for the catalytic hydrogenation of 4-phenyl-1,3-dioxolanes.

The proposed mechanism involves the hydrogenolysis of the C-O bond at the benzylic position, which is activated by the phenyl group.

G start 4-Phenyl-1,3-dioxolane Adsorption onto Catalyst Surface intermediate1 Hydrogenolysis of Benzylic C-O Bond start->intermediate1 H₂ intermediate2 Formation of Hemi-acetal Intermediate intermediate1->intermediate2 product Release of Carbonyl Compound and Byproduct intermediate2->product

Figure 2. Proposed mechanistic pathway for the cleavage of 4-phenyl-1,3-dioxolanes.

Data Presentation

The following table summarizes the results obtained by Chandrasekhar et al. for the catalytic hydrogenation of various 4-phenyl-1,3-dioxolane derivatives.[1] The reactions were carried out using 10% Pd/C in ethyl acetate under a hydrogen atmosphere (balloon) for 6 hours.[1]

EntrySubstrate (4-Phenyl-1,3-dioxolane derivative of)Other Functional GroupsProductYield (%)
1Phenyl propargyl aldehydeAlkynePhenyl propargyl aldehyde90
23-(t-Butyldiphenylsilyloxy)propanalO-TBDPS ether3-(t-Butyldiphenylsilyloxy)propanal82
33-(Tetrahydropyranyloxy)propanalO-THP ether3-(Tetrahydropyranyloxy)propanal72
4Methyl 4-oxobutanoateCarbomethoxyMethyl 4-oxobutanoate85
53-Oxobutyl acetateAcetoxy3-Oxobutyl acetate80
6CinnamaldehydeConjugated olefin3-Phenylpropanal90

Yields are based on the isolation of chromatographically homogeneous products.[1]

Experimental Protocols

This section provides a detailed methodology for the catalytic hydrogenation of 4-phenyl-1,3-dioxolanes.

Materials:

  • 4-Phenyl-1,3-dioxolane derivative (substrate)

  • 10% Palladium on activated carbon (Pd/C)

  • Ethyl acetate (EtOAc), reagent grade

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-phenyl-1,3-dioxolane substrate (5 mmoles) in ethyl acetate.

  • Catalyst Addition: To the stirred solution, add 10% Pd/C catalyst. The amount of catalyst can vary, but a starting point is typically 10-20% by weight of the substrate.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.[1]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the pure carbonyl compound.

G A Dissolve substrate in ethyl acetate in a flask B Add 10% Pd/C catalyst to the solution A->B C Evacuate and backfill flask with H₂ from a balloon (3x) B->C D Stir vigorously under H₂ at room temperature for 6h C->D E Monitor reaction by TLC D->E F Filter mixture through Celite to remove catalyst D->F G Wash Celite pad with ethyl acetate F->G H Combine filtrate and washings G->H I Remove solvent under reduced pressure H->I J Purify by column chromatography (if needed) I->J

Figure 3. Experimental workflow for the catalytic cleavage of 4-phenyl-1,3-dioxolanes.

Selectivity and Scope

A key feature of this protocol is its high degree of chemoselectivity. As demonstrated in the data table, several common protecting groups and functional groups are stable under these reaction conditions:

  • Acid-labile ethers: TBDPS and THP ethers remain intact, which is a significant advantage over acidic deprotection methods.[1]

  • Base-labile esters: Carbomethoxy and acetoxy groups are also unaffected.[1]

  • Alkynes: The triple bond in phenyl propargyl aldehyde is preserved.[1]

However, it is important to note that conjugated olefins will be reduced simultaneously with the acetal cleavage, as seen in the case of the cinnamaldehyde derivative which yields 3-phenylpropanal.[1]

Conclusion

The catalytic hydrogenation of 4-phenyl-1,3-dioxolanes provides a mild, efficient, and chemoselective method for the deprotection of aldehydes and ketones. This protocol is particularly valuable in the synthesis of complex molecules where acid-sensitive functionalities are present. The procedure is straightforward, utilizes common laboratory reagents, and offers high yields for a range of substrates. Researchers and professionals in drug development can leverage this method to streamline synthetic routes and improve overall efficiency.

References

Application Notes and Protocols for 4-Phenyl-1,3-dioxane in Multi-step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-phenyl-1,3-dioxane and its derivatives in multi-step organic synthesis. This versatile class of compounds finds significant application as protecting groups for 1,3-diols and carbonyl compounds, and as chiral auxiliaries to direct stereoselective reactions. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reaction planning and optimization.

Application as a Protecting Group

This compound is a robust protecting group for 1,3-diols, formed by the acid-catalyzed reaction of a diol with benzaldehyde or its equivalent. It is also used to protect aldehydes and ketones by reaction with 1,3-propanediol. The phenyl group provides steric bulk and electronic effects that influence the stability and reactivity of the dioxane ring.

General Stability Profile:

  • Stable to: Basic conditions, nucleophilic reagents, organometallic reagents (e.g., Grignard, organolithiums), and many oxidizing and reducing agents.

  • Labile to: Acidic conditions (permitting deprotection).

Protection of 1,3-Diols

The formation of a this compound acetal is an effective method for the temporary protection of a 1,3-diol moiety during a multi-step synthesis.

Experimental Protocol: Acetalization of a 1,3-Diol

This protocol describes the general procedure for the protection of a 1,3-diol using benzaldehyde dimethyl acetal.

  • Materials:

    • 1,3-Diol (1.0 equiv)

    • Benzaldehyde dimethyl acetal (1.1 equiv)

    • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

    • Anhydrous dichloromethane (DCM) or toluene

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the 1,3-diol in anhydrous DCM or toluene in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Add benzaldehyde dimethyl acetal followed by a catalytic amount of p-TSA.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For sterically hindered diols, gentle heating may be required.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound derivative.

    • Purify the product by column chromatography on silica gel.

Quantitative Data for Diol Protection:

Diol SubstrateReagentsCatalystSolventTime (h)Yield (%)Reference
Propane-1,3-diolBenzaldehydep-TSAToluene1297[1]
Pentane-1,3,5-triolBenzaldehydep-TSA, Na2SO4CH2Cl22485[2]
Deprotection of this compound Acetals

The removal of the this compound protecting group is typically achieved under acidic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Materials:

    • This compound derivative (1.0 equiv)

    • Aqueous solution of a protic acid (e.g., 2M HCl, acetic acid/water)

    • A co-solvent such as tetrahydrofuran (THF) or acetone

  • Procedure:

    • Dissolve the this compound derivative in a suitable co-solvent (e.g., THF).

    • Add the aqueous acidic solution.

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the deprotected diol by column chromatography.

Quantitative Data for Deprotection:

Protected SubstrateDeprotection ReagentSolventTime (h)Yield (%)Reference
Diol 13ap-TSA (cat.)Methanol/Water (4:1)-87[2]
Diol 13bp-TSA (cat.)Methanol/Water (4:1)-55[2]

Application in Stereoselective Synthesis

Chiral, non-racemic 1,3-dioxanes, including derivatives of this compound, are valuable tools in asymmetric synthesis, serving as chiral auxiliaries to control the stereochemical outcome of reactions on an appended prochiral substrate.

Synthesis of Chiral 4-Phenyl-1,3-dioxanes via Asymmetric Prins Reaction

The enantioselective intermolecular Prins reaction between styrenes and formaldehyde, catalyzed by a chiral Brønsted acid, provides a direct route to enantioenriched 4-aryl-1,3-dioxanes.[3][4]

Experimental Protocol: Catalytic Asymmetric Intermolecular Prins Reaction [3]

  • Materials:

    • Styrene derivative (1.0 equiv)

    • Paraformaldehyde (2-3 equiv)

    • Chiral imino-imidodiphosphate (iIDP) Brønsted acid catalyst (2.5 mol %)

    • Dry cyclohexane

  • Procedure:

    • In a dry vial under an inert atmosphere, combine the styrene derivative, paraformaldehyde, and the chiral iIDP catalyst.

    • Add dry cyclohexane to achieve the desired concentration (typically 0.1 M).

    • Stir the reaction mixture at 25 °C for the specified time (e.g., 72 hours).

    • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC analysis of the crude mixture.

    • Upon completion, purify the product by flash column chromatography on silica gel.

Quantitative Data for Asymmetric Prins Reaction: [3]

Styrene SubstrateCatalyst Loading (mol %)Time (h)Yield (%)Enantiomeric Ratio (er)
Styrene2.5728595:5
4-Methylstyrene2.5728295:5
4-Methoxystyrene2.5728094:6
4-Chlorostyrene2.5967595:5
Diastereoselective Aldol Reactions

Chiral 1,3-dioxanones, which can be derived from chiral 1,3-diols, are effective chiral auxiliaries in diastereoselective aldol reactions. The bulky substituents on the dioxane ring create a chiral environment that directs the approach of the aldehyde to the enolate face, leading to high diastereoselectivity.

Experimental Workflow: Diastereoselective Aldol Reaction

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage Chiral Dioxanone Chiral Dioxanone Enolate Enolate Chiral Dioxanone->Enolate 1. LDA, THF, -78 °C Base (LDA) Base (LDA) Base (LDA)->Enolate Diastereomeric Aldol Adduct Diastereomeric Aldol Adduct Enolate->Diastereomeric Aldol Adduct 2. R-CHO, -78 °C to rt Aldehyde Aldehyde Aldehyde->Diastereomeric Aldol Adduct Chiral Aldol Product Chiral Aldol Product Diastereomeric Aldol Adduct->Chiral Aldol Product 3. Hydrolysis/Reduction

Caption: Workflow for a diastereoselective aldol reaction using a chiral dioxane auxiliary.

Experimental Protocol: Diastereoselective Aldol Addition

  • Materials:

    • Chiral N-acyl-1,3-dioxane (1.0 equiv)

    • Lithium diisopropylamide (LDA) (1.1 equiv)

    • Aldehyde (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF.

    • In a separate flask under an inert atmosphere, dissolve the chiral N-acyl-1,3-dioxane in anhydrous THF and cool to -78 °C.

    • Slowly add the LDA solution to the dioxane solution and stir for 30-60 minutes to form the lithium enolate.

    • Add the aldehyde dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

    • Purify the product by column chromatography.

Quantitative Data for Diastereoselective Aldol Reactions:

Chiral AuxiliaryAldehydeDiastereomeric Ratio (dr)Yield (%)Reference
(S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-oneBenzaldehyde>95:585[5]
N-Propionyl-4,6-dineopentyl-1,3-dioxaneIsobutyraldehyde>98:290

Application in Natural Product Synthesis

The stereodirecting ability and stability of the this compound moiety make it a valuable tool in the total synthesis of complex natural products.

Case Study: Total Synthesis of (-)-Guanacastepene E [6][7]

In the total synthesis of (-)-guanacastepene E, a chiral auxiliary was employed in an asymmetric ene reaction to establish a key stereocenter. While not a this compound itself, the principle of using a chiral acetal-containing fragment to control stereochemistry is demonstrated. In this synthesis, a chiral glyoxylate ester containing a trans-2-phenyl-1-cyclohexanol auxiliary reacted with 2,4-dimethyl-2-pentene in the presence of SnCl₄ to yield the desired anti adduct with a 10:1 diastereomeric ratio. This adduct was then elaborated to a key intermediate for the natural product.[7]

Reaction Scheme in the Synthesis of (-)-Guanacastepene E

G Chiral Glyoxylate Chiral Glyoxylate (with trans-2-phenyl-1-cyclohexanol auxiliary) Anti Adduct Anti Adduct (10:1 dr) Chiral Glyoxylate->Anti Adduct SnCl4 Alkene 2,4-Dimethyl-2-pentene Alkene->Anti Adduct Intermediate Key Intermediate for (-)-Guanacastepene E Anti Adduct->Intermediate Multi-step conversion

Caption: Key stereoselective step in the synthesis of (-)-Guanacastepene E.

This example illustrates the power of chiral auxiliaries in setting critical stereocenters early in a synthetic sequence, a strategy for which chiral this compound derivatives are well-suited.

Spectroscopic Data

¹H NMR of this compound: [8][9] The proton NMR spectrum of this compound shows characteristic signals for the phenyl group and the dioxane ring protons. The exact chemical shifts and coupling constants can vary depending on the solvent and any substituents.

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (164.20 g/mol ) and characteristic fragmentation patterns.

For detailed and specific spectroscopic data for substituted this compound derivatives, it is recommended to consult the cited literature for the specific compound of interest.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxane is a valuable heterocyclic compound utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Its synthesis is primarily achieved through the Prins reaction, an acid-catalyzed reaction between an alkene (styrene) and an aldehyde (formaldehyde). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on reaction optimization, catalyst selection, and product purification.

Synthetic Routes

The most common and industrially viable method for the synthesis of this compound is the Prins cyclization of styrene with formaldehyde or its equivalents, such as formalin (an aqueous solution of formaldehyde) or paraformaldehyde.[1][2] This reaction is typically catalyzed by a strong acid.

Reaction Scheme:

Styrene + 2 Formaldehyde -- (Acid Catalyst) --> this compound

Various acid catalysts can be employed, ranging from homogeneous mineral acids to heterogeneous solid acids. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems used in the synthesis of this compound.

CatalystReactantsReaction ConditionsStyrene Conversion (%)Selectivity to this compound (%)Yield (%)Reference
Sulfuric Acid (H₂SO₄) Styrene, 37% FormalinReflux, 7 hoursNot specifiedNot specified72-88[2]
Phosphotungstic Acid Styrene, Formalin90°C, 3 hours87.398.9~86.3[3]
ZnAlMCM-41 (Washed) Styrene, ParaformaldehydeOptimized parametersHighHighHigh[1]
HZSM-5 Zeolite Styrene, FormalinNot specifiedLower than Phosphotungstic AcidLower than Phosphotungstic AcidNot specified[3]
Sulfonated Resin CT-252 Styrene, FormalinNot specifiedLower than Phosphotungstic AcidLower than Phosphotungstic AcidNot specified[3]

Note: The yield for the phosphotungstic acid catalyzed reaction is estimated from the reported conversion and selectivity. The data for ZnAlMCM-41 is qualitative ("High") as specific numbers were not provided in the abstract.

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid Catalyst (Homogeneous)

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for robust organic reactions.[2]

Materials:

  • Styrene (3 moles, 312 g)

  • 37% Formalin (8.3 moles, 675 g)

  • Concentrated Sulfuric Acid (sp. gr. 1.84, 48 g)

  • Benzene (1 L)

  • Water

Equipment:

  • 2-liter round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:

  • Reaction Setup: In the 2-liter round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 675 g of 37% formalin and 48 g of concentrated sulfuric acid.

  • Addition of Styrene: Add 312 g of styrene to the flask.

  • Reaction: Gently reflux the mixture with continuous stirring for 7 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 ml of benzene and stir to mix.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with an additional 500 ml of benzene.

    • Combine the organic layers and wash them twice with 750 ml portions of water.

  • Purification:

    • Remove the benzene by distillation at atmospheric pressure.

    • Fractionally distill the remaining residue under reduced pressure. Collect the main fraction of this compound at 96–103°C/2 mm Hg.[2] The reported yield is between 353–436 g (72–88%).[2]

Protocol 2: Synthesis using Phosphotungstic Acid Catalyst (Homogeneous, Reusable)

This protocol is based on a study highlighting a more environmentally friendly approach with a reusable catalyst.[3]

Materials:

  • Styrene (20 mmol)

  • Formalin

  • Phosphotungstic acid

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Dehydrating agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Reaction flask with a magnetic stirrer and heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction flask, combine styrene (20 mmol), formalin (molar ratio of formalin to styrene = 4), and phosphotungstic acid (12.0% by mass of the total reaction mixture).

  • Reaction: Heat the mixture to 90°C and stir for 3.0 hours.[3]

  • Work-up and Catalyst Recovery:

    • After the reaction, cool the mixture to room temperature.

    • Extract the product with a suitable organic solvent.

    • The aqueous layer containing the phosphotungstic acid can be dehydrated and reused.[3] The catalyst was reported to be reusable for at least three times without a significant decrease in activity.[3]

  • Purification:

    • Dry the combined organic extracts over an anhydrous dehydrating agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Further purification can be achieved by vacuum distillation.

Mandatory Visualizations

Prins Reaction Mechanism for this compound Synthesis

The following diagram illustrates the key steps in the acid-catalyzed Prins reaction between styrene and formaldehyde to form this compound.

Prins_Reaction Styrene Styrene Carbocation_Intermediate Carbocation Intermediate Styrene->Carbocation_Intermediate + Protonated Formaldehyde Formaldehyde1 Formaldehyde (1) Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde1->Protonated_Formaldehyde + H+ H_plus H+ Oxonium_Intermediate Oxonium Ion Intermediate Carbocation_Intermediate->Oxonium_Intermediate + Formaldehyde (2) Formaldehyde2 Formaldehyde (2) Dioxane_Ring This compound Oxonium_Intermediate->Dioxane_Ring Ring Closure - H+ Workflow Start Start: Reactant Charging Reaction Reaction: Styrene + Formaldehyde (Acid Catalyst, Heat) Start->Reaction Workup Work-up: - Quenching - Extraction Reaction->Workup Solvent_Removal Solvent Removal: Atmospheric Distillation Workup->Solvent_Removal Purification Purification: Vacuum Distillation Solvent_Removal->Purification Product Final Product: This compound Purification->Product

References

Application Notes and Protocols for the Quantification of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-phenyl-1,3-dioxane, a key intermediate in various chemical syntheses. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification in diverse sample matrices.

Analytical Methodologies Overview

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. This document outlines three robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of non-volatile, UV-absorbing compounds like this compound. The presence of the phenyl group allows for sensitive detection. This method is particularly suitable for routine quality control analysis of bulk materials and in-process samples.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample Vials: Amber glass vials to prevent potential photodegradation.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

2. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile).

  • Dilute the sample with the initial mobile phase to an expected concentration within the calibration range.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B)

    • 0-15 min: 70% A, 30% B to 30% A, 70% B

    • 15-20 min: 30% A, 70% B

    • 20.1-25 min: 70% A, 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression of the calibration curve.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC-UV
ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantitation (LOQ)~0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of this compound in complex matrices or at trace levels. This method is suitable for impurity profiling and the analysis of residual levels in finished products.

Experimental Protocol: GC-MS

1. Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium (99.999% purity).

  • Internal Standard (IS): A non-interfering compound with similar chemical properties (e.g., 1,3-diphenoxybenzene).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

2. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

3. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in the chosen solvent.

  • Add a known amount of the internal standard solution.

  • Dilute to a final volume to bring the analyte concentration within the calibration range.

  • Transfer to a GC vial.

4. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantitation ion for this compound: m/z 164

    • Qualifier ions: m/z 105, 77

5. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Perform a linear regression on the calibration curve.

  • Calculate the concentration of this compound in the samples based on the peak area ratio.

Quantitative Data Summary: GC-MS
ParameterValue
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantitation (LOQ)~0.07 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used. It is highly accurate and can be used for purity assessment and the certification of reference materials.

Experimental Protocol: qNMR

1. Instrumentation and Consumables:

  • NMR spectrometer (400 MHz or higher).

  • High-precision NMR tubes.

  • Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (IS): A certified standard with known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,2,4,5-tetrachlorobenzene).

2. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg) into a clean vial.

  • Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Nucleus: ¹H

  • Pulse Program: Standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Spectral Width: Appropriate to cover all signals of interest.

  • Temperature: Stable probe temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the benzylic proton) and a signal from the internal standard.

  • Calculate the concentration or purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Quantitative Data Summary: qNMR
ParameterValue
ApplicabilityPurity assessment, quantification
Precision (%RSD)< 1%
AccuracyHigh (primary ratio method)
Required Sample Amount5 - 20 mg
Key AdvantageNo need for a specific analyte reference standard for quantification

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Collection Homogenize Homogenization Sample->Homogenize Weighing Accurate Weighing Homogenize->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR HPLC HPLC-UV Analysis Filtration->HPLC Integration Peak Integration HPLC->Integration GCMS->Integration qNMR->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Select Analytical Method Matrix Sample Matrix? Start->Matrix Purity Purity Assessment? Start->Purity Sensitivity Sensitivity Needed? Matrix->Sensitivity Complex HPLC HPLC-UV Matrix->HPLC Simple/Bulk Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS High Purity->Matrix No qNMR qNMR Purity->qNMR Yes

Caption: Decision tree for selecting an analytical method.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenyl-1,3-dioxane, with a focus on improving reaction yield.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound via the Prins reaction of styrene and formaldehyde.

Q1: My reaction resulted in a low yield or failed to produce the desired this compound. What are the potential causes?

A1: Low or no yield in the Prins reaction for this compound synthesis can stem from several factors:

  • Inactive or Inappropriate Catalyst: The reaction is acid-catalyzed. If the catalyst is old, hydrated, or not acidic enough, the reaction will not proceed efficiently. Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids can be used.[1]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the Prins reaction's outcome. To favor the formation of the 1,3-dioxane, it is generally recommended to maintain a reaction temperature below 70°C.[2] Higher temperatures can promote the formation of side products.

  • Incorrect Stoichiometry: An excess of formaldehyde is typically required to drive the reaction towards the formation of the dioxane.[3][4] A 1:1 ratio of styrene to formaldehyde is more likely to produce 1,3-diols and allylic alcohols.[2]

  • Presence of Water: The formation of this compound is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture can inhibit the reaction and reduce the yield.

Q2: I've observed the formation of significant side products. What are they and how can I minimize them?

A2: The primary side products in this synthesis are 1,3-diols and allylic alcohols, which are also products of the Prins reaction under different conditions.[1][3] Additionally, under strongly acidic conditions, styrene can undergo polymerization.[5]

To minimize the formation of these byproducts:

  • Control the Reaction Temperature: As mentioned, keep the temperature below 70°C to favor dioxane formation.[2]

  • Use an Excess of Formaldehyde: A molar ratio of formaldehyde to styrene of at least 2:1, and often higher, is recommended.[3]

  • Choose the Right Catalyst: The choice of acid catalyst can influence selectivity. Some studies suggest that solid acid catalysts like phosphotungstic acid can offer high selectivity.

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of more side products. Monitor the reaction progress using techniques like TLC or GC and quench the reaction upon completion.

Q3: How can I effectively remove water from the reaction mixture to improve the yield?

A3: Removing water is critical for driving the equilibrium towards the formation of the 1,3-dioxane. Here are some effective methods:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene is a common and effective method for physically removing water as it is formed.

  • Chemical Dehydrating Agents: Reagents such as trimethyl orthoformate can be added to the reaction mixture. They react with the water produced, thus chemically removing it from the equilibrium.

  • Drying Agents: The use of molecular sieves (e.g., 4Å) can physically absorb water from the reaction medium.

Q4: I am facing difficulties during the work-up and purification of this compound. What are the best practices?

A4: Common purification challenges include the removal of the acid catalyst, unreacted starting materials, and side products with similar polarities.

  • Neutralization: Before extraction, it is crucial to neutralize the acid catalyst. This can be done by washing the reaction mixture with a saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. If emulsions form during the aqueous wash, adding brine can help to break them.

  • Purification Techniques:

    • Vacuum Distillation: This is an effective method for purifying this compound, especially on a larger scale.

    • Column Chromatography: For smaller scales or to separate close-boiling impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Quantitative Data on Yield Optimization

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields under various catalytic systems.

CatalystStyrene (mmol)Formalin to Styrene Molar RatioTemperature (°C)Time (h)Styrene Conversion (%)This compound Selectivity (%)Reference
Phosphotungstic Acid204903.087.398.9[2]
Concentrated H₂SO₄204903.075.695.2[2]
HZSM-5 Zeolite204903.068.992.4[2]
Sulfonated Resin CT-252204903.054.289.7[2]
SBA-15-SO₃H----~100~100[2]

Experimental Protocols

General Protocol for the Synthesis of this compound via Prins Reaction

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Styrene

  • Formalin (37% aqueous formaldehyde solution) or Paraformaldehyde

  • Acid catalyst (e.g., phosphotungstic acid, p-toluenesulfonic acid)

  • Organic solvent (e.g., toluene, if using a Dean-Stark apparatus)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • (Optional) Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add styrene (e.g., 20 mmol).

  • Addition of Reagents: Add formalin (e.g., 80 mmol, a 4-fold molar excess).

  • Catalyst Addition: Add the acid catalyst (e.g., phosphotungstic acid, 12.0% by mass of the total reaction mixture).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[4]

Visualizations

Reaction Mechanism

Prins_Reaction_Mechanism cluster_activation Activation cluster_addition Electrophilic Addition cluster_trapping Carbocation Trapping cluster_cyclization Ring Closure Styrene Styrene Carbocation Carbocation Intermediate Styrene->Carbocation Formaldehyde Formaldehyde Activated_Formaldehyde Protonated Formaldehyde (Oxonium Ion) Formaldehyde->Activated_Formaldehyde + H+ H_plus H+ (Acid Catalyst) Activated_Formaldehyde->Carbocation Adduct Intermediate Adduct Carbocation->Adduct Second_Formaldehyde Second Formaldehyde Molecule Second_Formaldehyde->Adduct Product This compound Adduct->Product - H+ Experimental_Workflow Setup 1. Reaction Setup (Styrene, Formalin, Catalyst) Reaction 2. Heating and Stirring (e.g., 90°C, 3h) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup 4. Work-up (Quench, Extract, Wash) Monitoring->Workup Reaction Complete Drying 5. Drying and Concentration (Anhydrous Na₂SO₄, Rotovap) Workup->Drying Purification 6. Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Analysis 7. Product Analysis (NMR, GC-MS) Purification->Analysis

References

Technical Support Center: Prins Condensation of Styrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Prins condensation of styrene.

Troubleshooting Guide

This guide addresses common issues encountered during the Prins condensation of styrene, offering potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
PC-S-001 Low or no conversion of styrene. 1. Inactive Catalyst: The acid catalyst (Brønsted or Lewis) may be old, hydrated, or of insufficient strength.[1] 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Inhibitor in Styrene: Commercial styrene often contains inhibitors (like 4-tert-butylcatechol, TBC) to prevent polymerization, which can interfere with the desired reaction.1. Catalyst Activation/Replacement: Use a fresh or properly activated catalyst. For solid catalysts, ensure they are properly dried. Consider using a stronger acid catalyst if applicable. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions. For the synthesis of 4-phenyl-1,3-dioxane, a temperature of around 90°C has been shown to be effective.[1] 3. Remove Inhibitor: Pass the styrene through a column of activated alumina or distill it under reduced pressure to remove the inhibitor before use.
PC-S-002 Formation of a complex mixture of products instead of the desired product. 1. Reaction Conditions Favoring Multiple Products: The Prins reaction can yield 1,3-diols, allylic alcohols, or 1,3-dioxanes depending on the conditions.[2] 2. Side Reactions: Undesired side reactions such as styrene polymerization or oligomerization may be occurring.[3]1. Control Reaction Conditions: - For 1,3-Dioxanes: Use an excess of formaldehyde and lower reaction temperatures.[2] - For 1,3-Diols: Use aqueous conditions with a protic acid like sulfuric acid.[2] - For Allylic Alcohols: Conduct the reaction in the absence of water.[2] 2. Optimize for Selectivity: Adjust catalyst type and loading, solvent, and temperature to favor the desired product. The use of sterically hindered Lewis acids has been shown to selectively form 4-aryl-1,3-dioxanes.[4]
PC-S-003 Significant formation of polystyrene or styrene oligomers. 1. High Concentration of Acid Catalyst: Strong acids can initiate cationic polymerization of styrene. 2. High Reaction Temperature: Elevated temperatures can promote thermal polymerization of styrene.[3]1. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst. 2. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Use a Milder Catalyst: Consider using a less aggressive Lewis or solid acid catalyst.
PC-S-004 The reaction is not reproducible. 1. Variability in Reagent Quality: Purity of styrene, concentration of formaldehyde solution, and activity of the catalyst can vary between batches. 2. Atmospheric Moisture: Water can act as a nucleophile, leading to the formation of 1,3-diols and affecting selectivity.[2]1. Standardize Reagents: Use reagents from the same batch or ensure consistent purity. Titrate formaldehyde solutions before use. 2. Anhydrous Conditions: If trying to avoid diol formation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
PC-S-005 Catalyst deactivation in subsequent runs (for heterogeneous catalysts). 1. Coke Formation: Deposition of polymeric or oligomeric byproducts on the catalyst surface can block active sites.[5] 2. Leaching of Active Species: For supported catalysts, the active component may leach into the reaction mixture.1. Catalyst Regeneration: Calcine the catalyst at high temperatures to burn off coke deposits. The effectiveness of this depends on the catalyst's thermal stability.[5] 2. Choose a More Stable Catalyst: Consider catalysts with stronger binding of the active species to the support.

Frequently Asked Questions (FAQs)

Reaction Mechanism & Products

Q1: What are the main products of the Prins condensation of styrene and what determines their formation?

The Prins reaction of styrene with an aldehyde (typically formaldehyde) can yield three main types of products, with the outcome being highly dependent on the reaction conditions[2]:

  • 1,3-Dioxane (e.g., this compound): Favored by an excess of formaldehyde and lower reaction temperatures. The carbocation intermediate is trapped by a second molecule of formaldehyde, followed by cyclization.[2]

  • 1,3-Diol: Formation is promoted in the presence of water and a protic acid (e.g., H₂SO₄). Water acts as a nucleophile, trapping the carbocation intermediate.[2]

  • Allylic Alcohol: This product is favored when the reaction is carried out in the absence of water. The carbocation intermediate eliminates a proton to form the unsaturated alcohol.[2]

Q2: What is the general mechanism of the Prins condensation?

The reaction is initiated by the activation of the aldehyde by an acid catalyst (protic or Lewis acid), making it more electrophilic. The alkene (styrene) then attacks the activated aldehyde in an electrophilic addition, forming a carbocation intermediate. The fate of this carbocation determines the final product.

Prins_Mechanism cluster_start Reactants cluster_products Potential Products Styrene Styrene Carbocation Carbocation Intermediate Styrene->Carbocation Electrophilic Addition Formaldehyde Formaldehyde Activated_Formaldehyde Activated Formaldehyde Formaldehyde->Activated_Formaldehyde + H+ Acid H+ Activated_Formaldehyde->Carbocation Electrophilic Addition Dioxane 1,3-Dioxane Carbocation->Dioxane + HCHO - H+ Diol 1,3-Diol Carbocation->Diol + H₂O - H+ Allylic_Alcohol Allylic Alcohol Carbocation->Allylic_Alcohol - H+ Water H₂O Water->Diol Excess_Formaldehyde Excess HCHO Excess_Formaldehyde->Dioxane No_Water Anhydrous No_Water->Allylic_Alcohol

Caption: General reaction pathways in the Prins condensation of styrene.

Side Reactions

Q3: What are the most common side reactions in the Prins condensation of styrene?

The most prevalent side reaction is the acid-catalyzed polymerization or oligomerization of styrene . The carbocation intermediate in the Prins reaction can be susceptible to attack by other styrene molecules, initiating a polymerization cascade. This is especially problematic with strong acids and at higher temperatures.

Another potential side reaction is the formation of undesired isomers or constitutional isomers , depending on the substitution pattern of the styrene derivative.

Q4: How can I minimize the polymerization of styrene?

To suppress styrene polymerization:

  • Use a milder catalyst: Lewis acids or solid acid catalysts can be less prone to initiating polymerization compared to strong Brønsted acids.

  • Control the temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.

  • Optimize catalyst concentration: Use the lowest effective catalyst loading.

  • Maintain a stoichiometric or slight excess of formaldehyde: This can help to trap the carbocation intermediate before it can react with another styrene molecule.

Troubleshooting_Workflow Start Low Yield or Undesired Products Check_Conversion Is Styrene Consumed? Start->Check_Conversion Check_Products What is the Main Byproduct? Check_Conversion->Check_Products Yes No_Reaction Low/No Conversion Check_Conversion->No_Reaction No Polymerization Polymer/ Oligomer Check_Products->Polymerization Polymer Wrong_Product Incorrect Prins Product Check_Products->Wrong_Product Other Action_Catalyst Check/Replace Catalyst Increase Temperature No_Reaction->Action_Catalyst Action_Polymer Lower Temperature Reduce Catalyst Conc. Use Milder Catalyst Polymerization->Action_Polymer Action_Selectivity Adjust HCHO/H₂O Ratio Change Solvent/Catalyst Wrong_Product->Action_Selectivity

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure and aims for the selective synthesis of the dioxane product.[6]

Materials:

  • Styrene (inhibitor removed)

  • Formalin (37% aqueous solution) or paraformaldehyde

  • Sulfuric acid (concentrated)

  • Benzene or Toluene

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 675 g (8.3 moles) of 37% formalin, 48 g of concentrated sulfuric acid, and 312 g (3 moles) of styrene.[6]

  • Reaction: Gently reflux the mixture with stirring for 7 hours.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 mL of benzene and stir.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with an additional 500 mL of benzene.

    • Combine the organic layers and wash twice with 750 mL portions of water, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the benzene by distillation.

    • Fractionally distill the residue under reduced pressure. The product, this compound, typically distills at 96-103 °C / 2 mmHg.[6]

Yield: 72-88%[6]

ParameterValueReference
Styrene3 moles[6]
Formalin (37%)8.3 moles[6]
Sulfuric Acid48 g[6]
Reaction Time7 hours[6]
Reaction TemperatureReflux[6]
Yield of this compound72-88%[6]

Note: For the synthesis of the 1,3-diol, an aqueous medium with a protic acid is generally employed, while for the allylic alcohol, anhydrous conditions are preferred. The specific protocols for these products would involve adjusting the solvent system and the presence or absence of water. Researchers should consult relevant literature for detailed procedures tailored to these specific products.

References

Troubleshooting incomplete deprotection of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the incomplete deprotection of 4-Phenyl-1,3-dioxane protecting groups.

Troubleshooting Guide

Question 1: My deprotection reaction is stalled or incomplete. What are the common causes?

Answer: Incomplete deprotection of this compound is a common issue that can stem from several factors. The 1,3-dioxane ring is generally more stable than a 1,3-dioxolane, and the presence of the phenyl group can introduce additional stability or steric hindrance.[1][2]

Common causes include:

  • Insufficiently Strong Acidic Conditions: The acid catalyst may be too weak or too dilute to efficiently hydrolyze the stable dioxane ring.[3]

  • Suboptimal Reaction Conditions: Reaction time may be too short, or the temperature may be too low to overcome the activation energy for cleavage.[3][4]

  • Steric Hindrance: Bulky substituents on the substrate molecule, near the dioxane, can impede the approach of the reagents.[2][3]

  • Reagent Quality: Degradation of reagents, such as hygroscopic acids like TFA absorbing water, can reduce their effectiveness.[3]

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, preventing the reaction from proceeding efficiently.

Question 2: My standard acid-catalyzed hydrolysis is giving low yields. How can I optimize it?

Answer: Acid-catalyzed hydrolysis is the most common deprotection method.[1] If you are experiencing low yields, consider the following optimization steps.

1. Reagent & Solvent Adjustment:

  • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., TFA, HCl, p-TsOH).

  • Use a Stronger Acid: If a weak acid like acetic acid is failing, switch to a stronger one such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

  • Ensure Presence of Water: Hydrolysis requires water. The reaction is typically performed in a water/organic solvent system (e.g., water/THF, water/dioxane) to ensure both the substrate's solubility and the availability of water for the reaction.[1]

2. Reaction Condition Modification:

  • Extend Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC). If starting material is still present, extend the reaction time. Some challenging deprotections may require several hours.[5]

  • Increase Temperature: Gently warming the reaction mixture can often increase the rate of hydrolysis. However, be cautious of potential side reactions with other functional groups at elevated temperatures.

Below is a summary of various acidic conditions that can be employed.

Reagent System Solvent(s) Typical Conditions Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) / Waterrt, 3 h (8:2:0.5 DCM/H₂O/TFA)[1]Effective for many substrates; TBDMS group can be conserved.[1]
p-Toluenesulfonic acid (p-TsOH)TolueneReflux with Dean-Stark trapStandard for protection; can be reversed for deprotection with water.[6]
Hydrochloric Acid (HCl)Dioxane / Waterrt, 30 min - 2hA common and effective method.[7]
Acetic Acid (AcOH)Tetrahydrofuran (THF) / Water-5 °C to rt, 48 h[1]Milder conditions, useful for selective deprotection.[1]
Cerium(III) triflateNitromethane (wet)rtA mild Lewis acid catalyst that works at almost neutral pH.[6]

Question 3: Acidic conditions are incompatible with my molecule. Are there alternative deprotection methods?

Answer: Yes, when other functional groups in your molecule are acid-sensitive, alternative methods operating under neutral or reductive conditions are highly recommended.

Catalytic Hydrogenolysis: This is a mild and selective method for cleaving the this compound group. It proceeds via hydrogenolysis of the benzylic C-O bond. This method is particularly advantageous as it is compatible with acid-labile protecting groups like -OTHP and -OTBDPS ethers.[8]

Catalyst Solvent Hydrogen Pressure Time Yield
Pd-C (10%)Tetrahydrofuran (THF)1 atm (balloon)[8]6 h72-90%[8]
Ru-WOₓWaterHigh Pressure-Used for C-O cleavage in phenols and phenyl ethers.[9]

Other Neutral Methods: Several other methods that avoid strong Brønsted acids have been developed.

  • Iodine: A catalytic amount of iodine in a neutral, aprotic solvent can efficiently deprotect acetals and ketals.[6]

  • NaBArF₄ in Water: This catalyst allows for rapid deprotection in water at mild temperatures (e.g., 30 °C).[6][10] For example, 2-phenyl-1,3-dioxolane was quantitatively converted to benzaldehyde within five minutes.[6]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Hydrolysis

  • Dissolve the this compound protected substrate in a suitable organic solvent such as THF or dioxane.

  • Add an aqueous acid solution (e.g., 1 M HCl or 10% acetic acid). The ratio of organic solvent to aqueous acid is typically between 1:1 and 4:1.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Deprotection by Catalytic Hydrogenolysis

  • Dissolve the substrate (e.g., 5 mmoles) in THF.[8]

  • Add 10% Palladium on carbon (Pd-C) catalyst (typically 5-10 mol% of the substrate).

  • Secure a balloon filled with hydrogen gas to the reaction flask to maintain a hydrogen atmosphere.[8]

  • Stir the suspension vigorously at room temperature for 6 hours or until TLC analysis indicates complete consumption of the starting material.[8]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst.

  • Wash the Celite pad with the reaction solvent (THF).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.[8]

Diagrams

TroubleshootingWorkflow start Incomplete Deprotection Observed check_reagents 1. Verify Reagents & Conditions start->check_reagents reagent_issue Reagent Quality? (Fresh Acid/Catalyst) check_reagents->reagent_issue No optimize 2. Optimize Current Method check_reagents->optimize Yes reagent_issue->optimize Fix & Retry condition_issue Conditions Optimal? (Time, Temp, Conc.) increase_time_temp Increase Time / Temperature optimize->increase_time_temp increase_conc Increase Acid / Catalyst Concentration optimize->increase_conc change_method 3. Switch Deprotection Method increase_time_temp->change_method No Improvement end Deprotection Complete increase_time_temp->end Success increase_conc->change_method No Improvement increase_conc->end Success hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd-C, H₂) change_method->hydrogenolysis lewis_acid Mild Lewis Acid (e.g., Ce(OTf)₃, In(OTf)₃) change_method->lewis_acid hydrogenolysis->end Success fail Reaction Still Incomplete (Re-evaluate Strategy) hydrogenolysis->fail Fails lewis_acid->end Success lewis_acid->fail Fails

Caption: Troubleshooting workflow for incomplete this compound deprotection.

DeprotectionPathways cluster_hydrolysis A) Acid-Catalyzed Hydrolysis cluster_hydrogenolysis B) Catalytic Hydrogenolysis start_A This compound reagent_A + H₃O⁺ (Aq. Acid) start_A->reagent_A intermediate_A Hemiacetal Intermediate reagent_A->intermediate_A Protonation & H₂O Attack product_A Target Carbonyl + Phenyl-1,3-propanediol intermediate_A->product_A Ring Opening start_B This compound reagent_B + H₂ (Pd-C Catalyst) start_B->reagent_B intermediate_B Benzylic C-O Cleavage reagent_B->intermediate_B Reductive Cleavage product_B Target Carbonyl + Toluene + Propanediol fragments intermediate_B->product_B

Caption: Key deprotection pathways for this compound.

Frequently Asked Questions (FAQs)

Question 1: Why is this compound used as a protecting group?

Answer: The this compound group is a type of acetal used to protect carbonyl functionalities (aldehydes and ketones) from reacting with nucleophiles or bases.[1][6] Its key advantages are its general stability under basic, reductive, and oxidative conditions, and the availability of specific, mild cleavage methods like catalytic hydrogenolysis that are orthogonal to other acid-sensitive protecting groups.[1][8]

Question 2: Under what conditions is the this compound group considered stable?

Answer: This protecting group is robust and stable under a variety of conditions, including:

  • Basic Conditions: It is stable to strong bases like hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).[1]

  • Nucleophilic Attack: It resists attack from most common nucleophiles.[6]

  • Reductive Conditions: It is stable to many reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), although it is cleaved by catalytic hydrogenolysis.[1]

  • Mild Oxidative Conditions: It is generally stable to mild chromium-based oxidants like PCC and PDC.[6]

References

Technical Support Center: Optimizing 4-Phenyl-1,3-dioxane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-Phenyl-1,3-dioxane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the Prins reaction of styrene and formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Prins reaction, which involves the acid-catalyzed reaction of styrene with formaldehyde.[1][2][3] This reaction can utilize various acid catalysts and reaction conditions to yield the desired product.

Q2: What are some common side products I should be aware of?

A2: At higher acid concentrations and with an excess of formaldehyde, secondary reactions can occur. These may involve the formation of a double bond followed by further condensation with formaldehyde, leading to other cyclic compounds like tetrahydropyran derivatives.[4] Inefficient purification can also result in a "fore-run" during distillation, which is a mixture of lower-boiling impurities.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] This allows you to track the consumption of the starting materials (styrene) and the formation of the product.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Inefficient purification. 3. Suboptimal catalyst activity. 4. Incorrect stoichiometry of reactants.1. Monitor the reaction using TLC or GC to ensure it has gone to completion. If necessary, extend the reaction time. 2. Use a more efficient distillation setup, such as a heated Vigreux column, to improve fractionation and minimize the fore-run.[1] 3. Ensure the catalyst is active. For solid catalysts, activation by heating under vacuum may be necessary.[5] Consider screening different acid catalysts to find the most effective one for your setup.[3] 4. An excess of formaldehyde is typically used to drive the reaction towards the formation of the dioxane.[6] Ensure the correct molar ratio of formaldehyde to styrene is used as specified in the protocol.
Formation of Significant Byproducts 1. High reaction temperature. 2. High concentration of the acid catalyst. 3. Presence of water in the reaction mixture (can lead to 1,3-diol formation).[6]1. Maintain the recommended reaction temperature. Excessively high temperatures can promote side reactions. 2. Use the catalytic amount of acid specified in the protocol. Higher concentrations can lead to undesired secondary reactions.[4] 3. If the formation of 1,3-diol is a major issue, consider using paraformaldehyde instead of formalin and ensuring anhydrous conditions.
Difficulty in Product Isolation/Purification 1. Incomplete neutralization of the acid catalyst. 2. Formation of an emulsion during work-up.1. Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to ensure complete neutralization of the acid catalyst before distillation.[2] 2. If an emulsion forms during the aqueous wash, try adding brine (saturated NaCl solution) to help break the emulsion.

Comparative Data of Reaction Conditions

The following table summarizes various catalytic systems and conditions reported for the synthesis of this compound, providing a basis for comparison and optimization.

CatalystStyrene (mmol)Formaldehyde SourceMolar Ratio (Formalin:Styrene)Temperature (°C)Time (h)Conversion of Styrene (%)Selectivity to this compound (%)Reference
Sulfuric Acid300037% Formalin~2.8Reflux7-72-88 (Yield)[1]
Phosphotungstic Acid20Formalin490387.398.9[3]
HZSM-5 Zeolite-Formalin-90345.296.5[3]
Sulfonated Resin CT-252-Formalin-90358.997.2[3]
ZnAlMCM-41-Paraformaldehyde-1006~95~98[7]

Detailed Experimental Protocols

Below are two detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis using Sulfuric Acid Catalyst (from Organic Syntheses)

This robust protocol is suitable for larger-scale synthesis.

Materials:

  • Styrene (312 g, 3 moles)

  • 37% Formalin (675 g, 8.3 moles)

  • Sulfuric Acid (sp. gr. 1.84, 48 g)

  • Benzene (1000 ml total)

  • Water

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine 675 g of 37% formalin, 48 g of sulfuric acid, and 312 g of styrene.

  • Gently reflux the mixture with stirring for 7 hours.

  • Cool the mixture to room temperature and add 500 ml of benzene, stirring to mix.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 500 ml of benzene.

  • Combine the organic layers and wash them with two 750-ml portions of water.

  • Remove the benzene by distillation at atmospheric pressure.

  • Fractionally distill the remaining liquid under reduced pressure. Collect the main fraction of this compound at 96–103°C / 2 mm Hg.[1]

Protocol 2: Synthesis using Phosphotungstic Acid Catalyst

This protocol offers high selectivity under milder conditions.

Materials:

  • Styrene (20 mmol)

  • Formalin (80 mmol)

  • Phosphotungstic acid (12.0% by mass of the total reaction mixture)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add styrene (20 mmol) and formalin (80 mmol).

  • Add the phosphotungstic acid catalyst.

  • Heat the reaction mixture to 90°C with vigorous stirring and maintain this temperature for 3 hours.

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[2]

Visualizing the Process

Experimental Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing the reaction conditions for this compound synthesis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Optimization A Select Catalyst and Reactants B Determine Initial Reaction Parameters (Temp, Time, Stoichiometry) A->B C Set up Reaction Apparatus B->C D Run Reaction C->D E Monitor Progress (TLC/GC) D->E Periodic Sampling F Quench Reaction & Neutralize D->F E->D G Extraction F->G H Drying of Organic Layer G->H I Purification (Distillation/Chromatography) H->I J Characterize Product (NMR, GC-MS) I->J K Calculate Yield and Purity J->K L Analyze Results K->L M Modify Parameters for Optimization L->M M->B Iterative Improvement

Caption: A generalized workflow for the optimization of this compound synthesis.

Signaling Pathway: Acid-Catalyzed Prins Reaction

This diagram outlines the key steps in the acid-catalyzed formation of this compound from styrene and formaldehyde.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Styrene Styrene Electrophilic_Attack Electrophilic Attack by Styrene Styrene->Electrophilic_Attack Formaldehyde Formaldehyde Protonation Protonation of Formaldehyde Formaldehyde->Protonation Catalyst Acid Catalyst (H+) Catalyst->Protonation Protonation->Electrophilic_Attack Carbocation Formation of Carbocation Intermediate Electrophilic_Attack->Carbocation Cyclization Intramolecular Cyclization with another Formaldehyde Carbocation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Deprotonation->Catalyst Regeneration Product This compound Deprotonation->Product

References

Technical Support Center: Purification of Crude 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Phenyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Prins reaction?

A1: Common impurities include unreacted starting materials such as styrene and formaldehyde (or its equivalent, paraformaldehyde), the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), and side products. The primary side products of the Prins reaction under aqueous acidic conditions can include 1-phenyl-1,3-propanediol and allylic alcohols.[1] Polymerization of styrene can also lead to polystyrene impurities.

Q2: What is the recommended first step after the synthesis of this compound?

A2: The initial work-up is crucial for removing the bulk of impurities. This typically involves quenching the acid catalyst with a base, such as a saturated sodium bicarbonate solution, followed by extraction of the product into an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer should then be washed with brine to remove residual water and dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][3]

Q3: My crude product is a dark oil. How can I decolorize it?

A3: Colored impurities can often be removed by treating the crude product solution with activated charcoal. After stirring with charcoal for a short period, the charcoal is removed by filtration. However, be aware that this may also lead to some loss of the desired product.

Q4: Can this compound be purified by recrystallization?

A4: this compound is a liquid at room temperature, so recrystallization is not a suitable primary purification method.[4] However, if solid impurities are present, they can be removed by filtration.

Q5: Which analytical techniques are best for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for determining the purity and identifying volatile impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the product and identifying any residual starting materials or side products.[7]

Troubleshooting Guides

Guide 1: Issues with Purification by Vacuum Distillation

Symptom: Low yield of pure product after distillation.

Potential Cause Troubleshooting Steps
Product Decomposition This compound may be susceptible to thermal degradation at high temperatures. Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
Inefficient Fractionation The boiling points of the product and impurities are too close for effective separation. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
Azeotrope Formation The product may form an azeotrope with a residual solvent or impurity, preventing further purification by distillation.[3] Consider a different purification method, such as column chromatography.
Bumping or Uneven Boiling This can lead to impure fractions being carried over. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Guide 2: Issues with Purification by Column Chromatography

Symptom: Poor separation of this compound from impurities.

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent is either too high (product elutes too quickly with impurities) or too low (product has poor mobility). Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexanes and ethyl acetate.[3]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Product Degradation on Silica Gel 1,3-Dioxanes, being acetals, can be sensitive to the acidic nature of standard silica gel, potentially leading to hydrolysis.[3] Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%). Alternatively, use a different stationary phase such as neutral alumina.[8]
Improper Column Packing Channels or cracks in the silica gel bed lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Quantitative Data Summary

The following table presents representative data for the purification of crude this compound using different techniques.

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Yield Key Parameters
Vacuum Distillation ~85%>98%60-75%Pressure: 1-2 mmHg, Boiling Point: ~110-115 °C
Flash Column Chromatography ~85%>99%70-85%Stationary Phase: Silica Gel, Eluent: Hexane/Ethyl Acetate Gradient

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Preparation: Place the crude this compound (post-work-up) into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Once a stable vacuum is achieved (e.g., 1-2 mmHg), begin heating the distillation flask gently with a heating mantle.

    • Collect any low-boiling impurities in a separate receiving flask as a forerun.

    • As the temperature stabilizes at the boiling point of this compound (approximately 110-115 °C at 1-2 mmHg), switch to a clean receiving flask to collect the main fraction.

  • Analysis: Confirm the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Flash Column Chromatography of Crude this compound
  • Solvent System Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate that provides an Rf value of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the solution to the top of the silica gel.

  • Elution:

    • Begin elution with the low-polarity solvent, gradually increasing the polarity (gradient elution) if necessary to elute the product.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the combined product by NMR or GC-MS.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Purification start Crude this compound workup Aqueous Work-up (Neutralization & Extraction) start->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification concentration->purification_choice distillation Vacuum Distillation purification_choice->distillation For large scale or thermally stable impurities chromatography Flash Column Chromatography purification_choice->chromatography For close-boiling impurities or high purity requirements analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Figure 1: General experimental workflow for the purification of this compound.

troubleshooting_logic Figure 2: Troubleshooting Logic for Low Purification Yield start Low Yield of Pure Product check_method Purification Method? start->check_method distillation_issues Distillation Issues check_method->distillation_issues Distillation chromatography_issues Chromatography Issues check_method->chromatography_issues Chromatography thermal_decomposition Thermal Decomposition? distillation_issues->thermal_decomposition poor_separation Poor Separation? chromatography_issues->poor_separation lower_temp Lower Temperature/ Increase Vacuum thermal_decomposition->lower_temp Yes inefficient_separation Inefficient Separation? thermal_decomposition->inefficient_separation No use_fractionating_column Use Fractionating Column inefficient_separation->use_fractionating_column Yes optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes degradation_on_silica Degradation on Silica? poor_separation->degradation_on_silica No deactivate_silica Deactivate Silica/ Use Alumina degradation_on_silica->deactivate_silica Yes

Caption: Figure 2: Troubleshooting logic for addressing low yield during purification.

References

Preventing rearrangement of 4-Phenyl-1,3-dioxane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the rearrangement and degradation of 4-Phenyl-1,3-dioxane under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound rearranging or decomposing under acidic conditions?

A1: this compound, a type of cyclic acetal, is susceptible to acid-catalyzed hydrolysis. The reaction mechanism involves the protonation of one of the dioxane's oxygen atoms by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to open the ring, forming a resonance-stabilized benzylic carbocation intermediate. This highly reactive intermediate can then be attacked by nucleophiles present in the reaction mixture, such as water, leading to the hydrolysis and decomposition of the acetal. This process is reversible and is the same pathway through which the acetal is formed.[1][2]

Q2: What are the likely degradation products I should monitor for?

A2: The acid-catalyzed degradation of this compound in the presence of water will primarily yield its constituent carbonyl compound and 1,3-diol. Specifically, you should expect to see benzaldehyde and 1,3-propanediol . If other nucleophiles are present, different side products may be formed. For example, reaction with acetic anhydride can yield a diacetate product from the ring-opening.

Q3: How can I perform my reaction under acidic conditions while minimizing the rearrangement of this compound?

A3: To prevent unwanted rearrangement or deprotection, several strategies can be employed:

  • Use Mild Acid Catalysts: Opt for milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or camphor sulfonic acid (CSA), or gentle Lewis acids such as cerium(III) triflate or erbium(III) triflate, instead of strong mineral acids like HCl or H₂SO₄.[3]

  • Strictly Anhydrous Conditions: The presence of water is the primary cause of hydrolysis. Ensure all solvents and reagents are rigorously dried. Using a dehydrating agent like trimethyl orthoformate or physical water scavengers such as molecular sieves can be effective.[1]

  • Low Temperatures: Perform the reaction at the lowest temperature at which the desired transformation occurs. Lower temperatures will significantly slow down the rate of the undesired acetal cleavage.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Controlled Quenching: Upon completion, the reaction should be carefully quenched with a mild base, such as triethylamine or a saturated sodium bicarbonate solution, to neutralize the acid catalyst promptly.[4][5]

Q4: My reaction is still showing significant degradation. Are there more acid-stable alternatives to protect a 1,3-diol?

A4: Yes, if the inherent acid lability of the benzylidene acetal is problematic for your synthetic route, several other protecting groups for 1,3-diols offer greater stability in acidic environments. Cyclic carbonates, for instance, are stable to acidic conditions but are readily cleaved by base. Silyl ethers also provide robust alternatives. The choice depends on the overall synthetic strategy and the orthogonality required.[4]

Data Presentation

Table 1: Stability of Benzylidene Acetals (e.g., this compound) under Various Conditions

Condition CategoryReagent/ConditionStability of Benzylidene AcetalReference
Aqueous Acid pH < 1, 100°CLabile[6]
pH = 1, Room TempLabile[6]
pH = 4, Room TempModerately Stable[6]
Bases LDA, NEt₃, Py, t-BuOKStable[6]
Nucleophiles RLi, RMgX, EnolatesStable[6]
Reductants LiAlH₄, NaBH₄Stable[6]
H₂ / CatalystLabile (Hydrogenolysis)[4][7]
Oxidants CrO₃/Py, MnO₂Stable[6]

Table 2: Comparison of Common Protecting Groups for 1,3-Diols

Protecting GroupStructure TypeStable ToCleavage ConditionsReference
Benzylidene Acetal Cyclic AcetalBases, Nucleophiles, ReductantsAcidic hydrolysis; Hydrogenolysis (e.g., Pd/C, H₂)[4]
Isopropylidene (Acetonide) Cyclic KetalBases, Reductants, Mild OxidantsAcidic hydrolysis (generally more labile than benzylidene)[4]
1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) Cyclic Silyl EtherAcid, Base (more stable than TBDMS)Fluoride ions (e.g., TBAF)[4]
Cyclic Carbonate CarbonateAcidic conditions, some reducing agentsBasic hydrolysis (e.g., K₂CO₃, NaOH)[4]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Reaction Minimizing Rearrangement

This protocol provides a general guideline for performing a reaction on a substrate containing a this compound moiety under acidic conditions.

  • Preparation: Set up a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Add the this compound-containing substrate (1.0 eq) and any other reagents to the flask.

  • Solvent: Dissolve the reagents in a suitable, anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).

  • Additives: Add a water scavenger, such as activated 3Å molecular sieves.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add a catalytic amount of a mild acid catalyst (e.g., p-TsOH, 0.05 eq) as a solution in the anhydrous solvent.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a mild base (e.g., triethylamine, 0.2 eq) directly to the cold reaction mixture.

  • Work-up: Allow the mixture to warm to room temperature. Filter off the molecular sieves and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. An aqueous work-up can often be avoided, which further prevents potential hydrolysis.[4]

Protocol 2: Formation of this compound

This protocol is for the protection of a 1,3-diol as a this compound.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the 1,3-diol (1.0 eq), benzaldehyde dimethyl acetal (1.2 eq), and a suitable solvent like acetonitrile or toluene.[4][5]

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and quench the catalyst by washing with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. If using toluene, the organic layer is already present. If using acetonitrile, add an extraction solvent like ethyl acetate. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can often be used without further purification. If necessary, purify by vacuum distillation or column chromatography.[5]

Visual Guides

Acid_Degradation_Pathway cluster_main Acid-Catalyzed Hydrolysis of this compound Dioxane This compound Protonated Protonated Dioxane Dioxane->Protonated + H⁺ (cat.) Carbocation Resonance-Stabilized Carbocation Intermediate Protonated->Carbocation Ring Opening Carbocation->Protonated Ring Closure Products Benzaldehyde + 1,3-Propanediol Carbocation->Products + H₂O - H⁺

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental_Workflow cluster_workflow Workflow to Minimize Rearrangement start Start: Reaction with This compound conditions Select Conditions: - Anhydrous Solvent - Mild Acid (p-TsOH, CSA) - Low Temperature (e.g., 0°C) start->conditions setup Reaction Setup: - Flame-dried glassware - Inert atmosphere - Add water scavenger conditions->setup run Run & Monitor Reaction (e.g., via TLC) setup->run quench Quench with Mild Base (e.g., Triethylamine) run->quench Complete workup Anhydrous Work-up & Purification quench->workup end End: Pure Product workup->end

Caption: Experimental workflow for minimizing rearrangement.

Protecting_Group_Logic cluster_logic Protecting Group Selection Logic for 1,3-Diols start Need to protect a 1,3-diol? base_stable Subsequent steps are basic/nucleophilic? start->base_stable Yes acid_stable Subsequent steps are strongly acidic? benzylidene Use Benzylidene Acetal (this compound) acid_stable->benzylidene No carbonate_silyl Consider more robust groups: - Cyclic Carbonate - Silyl Ether (e.g., TIPDS) acid_stable->carbonate_silyl Yes base_stable->acid_stable No base_stable->benzylidene Yes not_carbonate Avoid base-labile groups like Cyclic Carbonates benzylidene->not_carbonate

References

Technical Support Center: Stereocontrol in 4-Phenyl-1,3-dioxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges with stereocontrol when working with 4-phenyl-1,3-dioxane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in stereocontrolled reactions?

A1: this compound is primarily used as a chiral auxiliary or as a building block for more complex chiral structures.[1] By temporarily incorporating this chiral moiety into a prochiral substrate, it can effectively direct the stereochemical outcome of subsequent reactions, such as alkylations, aldol additions, or cycloadditions, often with moderate to good diastereoselectivity.[1] Additionally, the 1,3-dioxane structure serves as a stable protecting group for 1,3-diols or carbonyl compounds, which is stable under basic, reductive, or oxidative conditions but can be removed with Brønsted or Lewis acids.[1]

Q2: How does the conformation of the this compound ring influence stereoselectivity?

A2: Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize torsional strain.[1] The phenyl group at the C4 position will have a thermodynamic preference for the equatorial position to reduce steric interactions. This rigid chair conformation creates a defined three-dimensional space. The steric bulk of the equatorial phenyl group can shield one face of the molecule, forcing incoming reagents to attack from the less hindered face, thereby controlling the formation of new stereocenters relative to the existing ring structure.

Q3: What are the key factors controlling stereoselectivity during the synthesis of this compound itself?

A3: The most common synthesis of this compound is the Prins reaction, an acid-catalyzed condensation of styrene and formaldehyde.[2][3] Key factors influencing the yield and selectivity include the choice of acid catalyst (Brønsted vs. Lewis), reaction temperature, and solvent.[3][4] For instance, using confined Brønsted acid catalysts can lead to enantioselective reactions that proceed through a concerted, asynchronous pathway, yielding enantioenriched 1,3-dioxanes.[5]

Troubleshooting Guide for Poor Stereocontrol

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

// Nodes start [label="Poor Diastereoselectivity\nObserved (Low d.r.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Reaction Temperature\nOptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_lewis [label="Is the Lewis Acid\nAppropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Is the Solvent System\nSuitable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_substrate [label="Are Substrate Sterics\na Factor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_temp [label="Lower Temperature\n(e.g., -78 °C)\nto favor kinetic product.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=rounded]; sol_lewis1 [label="Screen Lewis Acids:\n- Chelating (TiCl₄, SnCl₄)\n- Non-chelating (BF₃·OEt₂)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=rounded]; sol_lewis2 [label="Consider steric bulk\nof the Lewis acid.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=rounded]; sol_solvent [label="Screen solvents with\nvarying polarity (e.g.,\nDCM, Toluene, MeCN).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=rounded]; sol_substrate [label="Modify substrate to\nincrease steric hindrance\nand facial bias.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=rounded];

// Connections start -> check_temp [label="Start\nHere"]; check_temp -> check_lewis [label="No"]; check_temp -> sol_temp [label="Yes"];

check_lewis -> check_solvent [label="No"]; check_lewis -> sol_lewis1 [label="Yes"]; sol_lewis1 -> sol_lewis2;

check_solvent -> check_substrate [label="No"]; check_solvent -> sol_solvent [label="Yes"];

check_substrate -> start [label="Re-evaluate\nProblem", style=dashed]; check_substrate -> sol_substrate [label="Yes"]; }

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 37% Formalin (675 g, 8.3 moles)

  • Sulfuric acid (sp. gr. 1.84, 48 g)

  • Styrene (312 g, 3 moles)

  • Benzene

  • 2-L round-bottomed flask with reflux condenser and mechanical stirrer

Procedure:

  • In the 2-L round-bottomed flask, combine the formalin, sulfuric acid, and styrene.

  • Gently reflux the mixture while stirring for 7 hours.

  • After cooling the mixture, add 500 mL of benzene and stir.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 500 mL of benzene.

  • Combine the benzene solutions and wash them twice with 750-mL portions of water.

  • Remove the benzene by distillation at atmospheric pressure.

  • Fractionally distill the remaining liquid under reduced pressure. Collect the main fraction of 4-phenyl-m-dioxane at 96–103°C / 2 mm pressure.

  • The typical yield is between 353–436 g (72–88%).

Protocol 2: Representative Diastereoselective Aldol Reaction Using a Chiral Dioxane Acetal

This generalized protocol is based on established principles for Lewis acid-mediated aldol reactions of chiral acetals to achieve high diastereoselectivity. [6][7] Materials:

  • Chiral 1,3-dioxane substrate (e.g., derived from 4-phenyl-1,3-diol) (1 equivalent)

  • Aldehyde (1.2 equivalents)

  • Lewis Acid (e.g., TiCl₄, SnCl₄, or BF₃·OEt₂) (1.1 equivalents)

  • Silyl enol ether or other enolate precursor (1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the chiral 1,3-dioxane substrate in anhydrous dichloromethane under an inert atmosphere in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., a 1M solution of TiCl₄ in DCM) dropwise to the stirred solution and stir for 15-30 minutes.

  • Add the aldehyde and stir for an additional 15 minutes.

  • Add the silyl enol ether dropwise. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of NaHCO₃ or a buffer solution (e.g., pH 7 phosphate buffer).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC after removal of the auxiliary if necessary.

References

Technical Support Center: Catalyst Deactivation in 4-Phenyl-1,3-dioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the synthesis of 4-Phenyl-1,3-dioxane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate catalyst deactivation, thereby improving the efficiency and reproducibility of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound via the Prins condensation of styrene and formaldehyde using solid acid catalysts.

Q1: My catalyst's activity has significantly decreased after the first use. What are the likely causes?

A1: A rapid decrease in catalytic activity after a single run is often attributable to one of two primary deactivation mechanisms: leaching of active sites or severe coking.

  • Leaching of Active Sites: In liquid-phase reactions with polar solvents or water as a byproduct, active components of the solid catalyst can dissolve into the reaction mixture.[1][2] This is particularly relevant for catalysts with sulfonic acid groups or when using certain zeolites where aluminum, a key component of the active site, can be leached.[3]

  • Coking (Fouling): The formation of heavy, carbonaceous deposits (coke) on the catalyst surface can physically block the active sites and pores, preventing reactants from accessing them.[4][5] Styrene and its derivatives can act as coke precursors.

To diagnose the issue:

  • Analyze the Liquid Phase: After the reaction, filter the catalyst and analyze the liquid product mixture for traces of the catalyst's components (e.g., Al, Si, or the metal from a metal-exchanged zeolite) using techniques like Inductively Coupled Plasma (ICP) analysis. The presence of these elements in the liquid phase is a strong indicator of leaching.

  • Characterize the Spent Catalyst: Analyze the used catalyst using Thermogravimetric Analysis (TGA). A significant weight loss upon heating in an oxidizing atmosphere (air or oxygen) suggests the presence of coke.

Solutions:

  • For Leaching:

    • Consider using a more stable catalyst support.

    • Optimize reaction conditions to be less aggressive (e.g., lower temperature if feasible).

    • Modify the catalyst to enhance the stability of the active sites.

  • For Coking:

    • Implement a regeneration protocol (see detailed protocols below).

    • Optimize reaction conditions to minimize coke formation, such as adjusting the reactant molar ratio or reaction time.

Q2: I'm observing a gradual decline in product yield over several catalytic cycles. What could be the reason?

A2: A gradual deactivation is often due to a combination of factors, with progressive coke deposition being a primary suspect.

  • Progressive Coking: With each cycle, a small amount of coke may be deposited on the catalyst. This accumulation over several runs leads to a steady decline in available active sites.

  • Minor Leaching: Even low levels of leaching per cycle can lead to a significant loss of active sites over time.

  • Thermal Degradation (Sintering): If the reaction is conducted at high temperatures, the catalyst's structure can change. This can involve the growth of catalyst particles, which reduces the active surface area.

Troubleshooting Steps:

  • Monitor Catalyst Performance: Keep a detailed record of conversion and selectivity for each cycle. This data will help in understanding the rate of deactivation.

  • Periodic Catalyst Characterization: After a set number of cycles, take a small sample of the catalyst for characterization (TGA, surface area analysis) to track the extent of coking and any changes in physical properties.

Solutions:

  • Implement a regular regeneration schedule: Based on the rate of deactivation, establish a protocol to regenerate the catalyst after a certain number of runs to maintain consistent performance.

  • Re-evaluate Reaction Conditions: A slight modification in temperature or reactant concentration might slow down the deactivation process.

Q3: The selectivity towards this compound is decreasing, and I'm seeing more byproducts. Why is this happening?

A3: Changes in selectivity are often linked to modifications in the nature of the catalyst's active sites.

  • Partial Poisoning: Impurities in the reactants or solvent can selectively adsorb to certain active sites, altering the reaction pathway and favoring the formation of byproducts.

  • Modification of Acid Sites by Coking: The deposition of coke can change the strength and accessibility of the acid sites, which can in turn affect the selectivity of the reaction.

Troubleshooting and Solutions:

  • Reactant and Solvent Purity: Ensure high purity of styrene, formaldehyde source, and solvent. Trace impurities can act as catalyst poisons.

  • Catalyst Regeneration: A full regeneration of the catalyst can often restore the original selectivity by removing coke and some adsorbed poisons.

  • Catalyst Modification: If the problem persists, consider using a catalyst with a different acid site density or strength that may be less prone to changes in selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The synthesis of this compound via the Prins reaction is typically catalyzed by solid acids. Commonly used catalysts include:

  • Zeolites: Such as H-BEA, H-FAU, H-MFI, and H-MOR.[6] Their shape selectivity and tunable acidity make them effective catalysts.

  • Sulfated Zirconia (SZ): A strong solid acid catalyst that has shown high activity and selectivity for this reaction.[2]

  • Mesoporous Materials: Such as ZnAlMCM-41, which offer high surface area and accessible active sites.

Q2: What are the main mechanisms of catalyst deactivation in this synthesis?

A2: The primary mechanisms of deactivation for solid acid catalysts in the liquid-phase synthesis of this compound are:

  • Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface.[4][5]

  • Leaching: Loss of active species from the solid catalyst into the reaction medium.[1][2]

  • Poisoning: Strong chemisorption of impurities on the active sites.

  • Thermal Degradation: Structural changes in the catalyst due to high temperatures, leading to a loss of active surface area.

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation.

  • For Coking: The most common method is calcination , which involves heating the catalyst in the presence of air or oxygen to burn off the carbonaceous deposits.[6]

  • For Leaching: Leaching is generally irreversible. However, in some cases, it might be possible to re-impregnate the catalyst with the leached active species.

  • For Poisoning: Regeneration may involve washing with specific solvents or a thermal treatment to desorb the poison.

Q4: How can I minimize catalyst deactivation?

A4: To minimize deactivation and extend the life of your catalyst, consider the following:

  • Use High-Purity Reactants and Solvents: This will reduce the risk of catalyst poisoning.

  • Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize thermal degradation and some forms of coking.

  • Choose a Stable Catalyst: Select a catalyst known for its stability under the reaction conditions. For example, some mesoporous materials show good reusability.

  • Implement a Controlled Regeneration Protocol: Regular regeneration can prevent irreversible damage to the catalyst.

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data on the performance and reusability of different catalysts in the synthesis of this compound.

Table 1: Reusability of Sulfated Zirconia (SZ) Catalyst

CycleStyrene Conversion (%)This compound Yield (%)
1~10093
2~10092
3~10091

Data adapted from a study on Prins cyclization of styrene with paraformaldehyde over sulfated zirconia.[2]

Table 2: Deactivation Model for Zeolites in Prins Reaction

CatalystDeactivation Rate Constant (kd, h-1)Key Observation
H-MFIHigher kdDeactivates approximately four times faster than H-BEA, potentially due to a higher ratio of strong to weak acid sites.
H-BEALower kdShows greater stability under the reaction conditions.

Note: This data is from a study on the Prins reaction of propene and formaldehyde, which serves as a model for the deactivation behavior of zeolites in this type of reaction.[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound using a solid acid catalyst.

Materials:

  • Styrene

  • Formaldehyde source (e.g., paraformaldehyde or formalin)

  • Solid acid catalyst (e.g., sulfated zirconia, zeolite)

  • Solvent (e.g., dioxane, toluene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent, styrene, formaldehyde source, and the solid acid catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TGC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Regeneration of Coked Zeolite Catalyst by Calcination

This protocol describes a general procedure for regenerating a zeolite catalyst deactivated by coke formation.

Materials and Equipment:

  • Spent zeolite catalyst

  • Tube furnace with temperature programming

  • Air or a mixture of nitrogen and oxygen

Procedure:

  • Place the spent catalyst in a quartz tube within the tube furnace.

  • Heat the catalyst under a flow of inert gas (e.g., nitrogen) to a temperature of 150-200 °C to remove any adsorbed water and volatile organics. Hold at this temperature for 1-2 hours.

  • Gradually introduce a controlled amount of air or a lean oxygen/nitrogen mixture into the gas stream. Caution: The initial introduction of oxygen should be done carefully to avoid a rapid temperature increase due to the exothermic combustion of coke.

  • Slowly ramp the temperature to 500-600 °C and hold for 4-6 hours, or until the coke has been completely combusted. The completion of coke removal can be monitored by analyzing the off-gas for CO₂.

  • Cool the catalyst down to room temperature under a flow of dry air or nitrogen.

  • The regenerated catalyst is now ready for reuse or characterization.

Protocol 3: Characterization of Spent Catalyst by Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to quantify the amount of coke on a deactivated catalyst.

Procedure:

  • Place a known weight of the dried, spent catalyst in the TGA sample pan.

  • Heat the sample in an inert atmosphere (e.g., nitrogen) to a temperature above the boiling point of any residual solvent or reactants to determine the initial weight loss due to volatiles.

  • Switch the gas to an oxidizing atmosphere (air or synthetic air).

  • Heat the sample to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

  • The weight loss observed in the oxidizing atmosphere corresponds to the amount of coke combusted from the catalyst surface. This can be expressed as a weight percentage of the initial catalyst weight.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_catalyst_cycle Catalyst Cycle Reactants Styrene + Formaldehyde Source Reaction Heating & Stirring Reactants->Reaction Solvent Solvent Solvent->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Wash Washing Filtration->Wash Liquid Phase Spent_Catalyst Spent Catalyst Filtration->Spent_Catalyst Solid Phase Drying Drying Wash->Drying Purification Purification Drying->Purification Product This compound Purification->Product Regeneration Regeneration Spent_Catalyst->Regeneration Fresh_Catalyst Fresh/Regenerated Catalyst Regeneration->Fresh_Catalyst Fresh_Catalyst->Reaction Reuse

Figure 1. General experimental workflow for the synthesis of this compound and the catalyst lifecycle.

Deactivation_Mechanisms cluster_mechanisms Deactivation Pathways Active_Catalyst Active Catalyst Coking Coking / Fouling Active_Catalyst->Coking Styrene/Byproducts -> Coke Leaching Leaching Active_Catalyst->Leaching Active sites dissolve Poisoning Poisoning Active_Catalyst->Poisoning Impurities adsorb Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Blocked pores/sites Leaching->Deactivated_Catalyst Loss of active sites Poisoning->Deactivated_Catalyst Inactive sites

Figure 2. Primary mechanisms of catalyst deactivation in this compound synthesis.

Troubleshooting_Tree cluster_solutions Diagnostic & Corrective Actions Start Low Yield or Activity Loss Observed Q_Rate Is the deactivation rapid (1-2 cycles)? Start->Q_Rate Q_Selectivity Is selectivity also decreasing? Start->Q_Selectivity A_Rapid_Yes Probable Cause: - Severe Coking - Active Site Leaching Q_Rate->A_Rapid_Yes Yes A_Rapid_No Probable Cause: - Gradual Coking - Minor Leaching - Thermal Degradation Q_Rate->A_Rapid_No No (Gradual) Diagnose_Leaching Diagnose: - Analyze liquid phase (ICP) Solution: - Use more stable catalyst A_Rapid_Yes->Diagnose_Leaching Diagnose_Coking Diagnose: - Analyze spent catalyst (TGA) Solution: - Regenerate by calcination A_Rapid_Yes->Diagnose_Coking A_Rapid_No->Diagnose_Coking A_Selectivity_Yes Probable Cause: - Catalyst Poisoning - Change in Acid Site Nature Q_Selectivity->A_Selectivity_Yes Yes A_Selectivity_No Focus on Coking/Leaching Q_Selectivity->A_Selectivity_No No Diagnose_Poisoning Diagnose: - Check reactant purity Solution: - Purify starting materials A_Selectivity_Yes->Diagnose_Poisoning

Figure 3. A decision tree for troubleshooting catalyst deactivation.

References

Technical Support Center: Diastereoselective Synthesis of 4-Phenyl-1,3-dioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Phenyl-1,3-dioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for managing diastereoselectivity and overcoming common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods are the acid-catalyzed condensation of styrene with an aldehyde (formalin), known as the Prins reaction, and the acetalization of a carbonyl compound with a 1,3-diol.[1] Both pathways are typically facilitated by Brønsted or Lewis acid catalysts.[1][2]

Q2: My synthesis is resulting in a low diastereomeric ratio (d.r.). What are the main factors I should investigate to improve selectivity?

A2: Low diastereoselectivity is a frequent challenge and often stems from the reaction conditions not favoring a single, well-ordered transition state.[3] Key factors to investigate include:

  • Thermodynamic vs. Kinetic Control: High temperatures and strong acids often lead to thermodynamic equilibrium, resulting in the most stable diastereomer, which may not be the desired one.[2] To favor the kinetic product, try lowering the reaction temperature.[4][5]

  • Catalyst Choice: The nature of the acid catalyst is critical. Milder Lewis acids may offer better kinetic control than strong Brønsted acids.[2] Catalysts like phosphotungstic acid and HZSM-5 zeolite have been shown to be effective.[6]

  • Substrate Conformation: For reactions involving substituted 1,3-diols, the conformation of the starting material is crucial. Bulky protecting groups can influence facial selectivity by sterically hindering one approach of the electrophile.[4]

  • Solvent Polarity: The solvent can influence the stability of intermediates and transition states. Experimenting with solvents of varying polarity can impact diastereoselectivity.[7]

Q3: How does the substitution pattern on the 1,3-dioxane ring influence stereochemistry?

A3: The 1,3-dioxane ring typically adopts a chair-like conformation.[8] Due to the shorter C-O bonds compared to C-C bonds, diaxial interactions between substituents at the C2 and C4/C6 positions are more significant.[8] Consequently, equatorial substituents at the C2 position are generally thermodynamically favored to minimize these steric clashes.[8] For the 4-phenyl group, its orientation (axial vs. equatorial) will be a key determinant of the diastereomeric outcome.

Q4: My reaction yield is low, even with good selectivity. What are the potential causes?

A4: Low yields can arise from several issues:

  • Catalyst Inactivation: Impurities in reagents or solvents can poison the catalyst.[3] Ensure all materials are pure and solvents are anhydrous.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC and consider extending the reaction time if necessary.[1]

  • Side Reactions: Undesired side reactions may be consuming starting materials. This can sometimes be mitigated by adjusting the reaction temperature or using a milder catalyst.[7]

  • Product Degradation: The 1,3-dioxane product is labile under acidic conditions.[8] Ensure the acid catalyst is thoroughly neutralized during the workup procedure to prevent decomposition.[1]

Q5: What is the best method to determine the diastereomeric ratio of my this compound product?

A5: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and effective method.

  • ¹H NMR: Select well-resolved signals corresponding to each diastereomer and carefully integrate them.[9] To ensure accuracy, the nuclei must be fully relaxed, making ¹H NMR preferable to ¹³C NMR for this purpose.[9]

  • ¹³C NMR: The chemical shifts of the C2 carbon and the methyl groups on an acetonide derivative can be diagnostic for determining the relative configuration of 1,3-diols.[8]

  • Advanced NMR Techniques: For complex spectra where signals overlap, band-selective pure shift NMR spectroscopy can be used to collapse multiplets into singlets, greatly improving resolution and allowing for more accurate integration.[10][11]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity (Low d.r.)

Your synthesis of a this compound derivative is producing a nearly 1:1 mixture of diastereomers.

G start Start: Low Diastereoselectivity (d.r. ≈ 1:1) cause1 Issue: Thermodynamic Control? start->cause1 cause2 Issue: Catalyst Choice? cause1->cause2 No sol1 Solution: Favor Kinetic Product - Lower reaction temperature (e.g., 0 °C, -78 °C) - Use milder Lewis acid catalyst cause1->sol1 Yes cause3 Issue: Substrate Conformation? cause2->cause3 No sol2 Solution: Screen Catalysts - Test various Brønsted and Lewis acids (e.g., TfOH, Phosphotungstic Acid, HZSM-5) cause2->sol2 Yes sol3 Solution: Modify Substrate - Introduce bulky protecting groups to influence steric approach cause3->sol3 Yes end Desired Diastereomeric Ratio Achieved sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: The Reaction is Stereoselective, but the Overall Yield is Low

You are obtaining the desired diastereomer, but the isolated yield is insufficient.

G start Start: Low Overall Yield (High d.r.) check1 Check: Reaction Completion (Monitor by TLC/GC) start->check1 check2 Check: Reagent Purity (Anhydrous solvents, pure starting materials) check1->check2 Complete sol1 Solution: Optimize Time/Temp - Increase reaction time - Cautiously increase temperature check1->sol1 Incomplete check3 Check: Workup Procedure (Effective catalyst neutralization) check2->check3 Pure sol2 Solution: Purify Reagents - Distill solvents - Recrystallize/purify starting materials check2->sol2 Impure sol3 Solution: Refine Workup - Wash with sat. NaHCO₃ solution - Avoid prolonged exposure to acidic conditions check3->sol3 Ineffective end Improved Yield of Desired Diastereomer sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low reaction yield.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly influences the conversion of starting materials and the selectivity for the this compound product.

Table 1: Effect of Catalyst on the Prins Condensation of Styrene and Formalin

CatalystStyrene Conversion (%)Selectivity to this compound (%)Reference
Phosphotungstic Acid87.398.9[6]
HZSM-5 ZeoliteLower than Phosphotungstic AcidLower than Phosphotungstic Acid[6]
Sulfonated Resin CT-252Lower than Phosphotungstic AcidLower than Phosphotungstic Acid[6]
SBA-15-SO3H~100~100[6]
Trifluoromethanesulfonic acid (TfOH)Excellent YieldHigh[6]

Table 2: Optimized Reaction Conditions using Phosphotungstic Acid

ParameterValueReference
Catalyst Loading12.0% (mass ratio of catalyst to total mixture)[6]
Molar Ratio (Formalin:Styrene)4[6]
Temperature90°C[6]
Reaction Time3.0 hours[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound via Prins Reaction

This protocol details the synthesis from styrene and formalin using an acid catalyst, a common method for generating this scaffold.[1][6]

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A 1. Charge Reactor Add styrene (20 mmol), formalin (80 mmol), and acid catalyst (e.g., phosphotungstic acid) to a round-bottom flask. B 2. Heat and Stir Heat the mixture to 90°C with vigorous stirring. A->B C 3. Maintain Conditions Maintain reaction at 90°C for 3 hours. B->C D 4. Monitor Progress Monitor by TLC or GC until styrene is consumed. C->D E 5. Cool and Quench Cool to room temperature. Dilute with ethyl acetate and wash with sat. NaHCO₃. D->E F 6. Isolate and Dry Separate organic layer, wash with brine, and dry over anhydrous Na₂SO₄. E->F G 7. Purify Product Concentrate under reduced pressure. Purify by column chromatography or vacuum distillation. F->G

Caption: Experimental workflow for this compound synthesis.

Detailed Steps:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add styrene (20 mmol) and formalin (an aqueous solution of formaldehyde, 80 mmol).[1] Add the selected acid catalyst (e.g., phosphotungstic acid, 12% by mass of the total mixture).[6]

  • Heating and Monitoring: Heat the reaction mixture to 90°C with vigorous stirring.[1][6] Maintain this temperature for approximately 3 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.[1] Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[1]

  • Neutralization and Extraction: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst, followed by a wash with brine.[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure this compound.[1]

  • Analysis: Characterize the final product and determine the diastereomeric ratio using NMR spectroscopy.[9]

References

Technical Support Center: Workup Procedures for 4-Phenyl-1,3-dioxane Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of 4-phenyl-1,3-dioxane hydrolysis reactions. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and ensure efficient product isolation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound hydrolysis reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Benzaldehyde 1. Incomplete Hydrolysis: The reaction may not have gone to completion. 2. Product Loss During Extraction: Benzaldehyde has some water solubility and can be lost in the aqueous layer. 3. Oxidation of Benzaldehyde: Benzaldehyde can be oxidized to benzoic acid, especially if exposed to air for extended periods.1. Monitor Reaction Progress: Use TLC or GC to ensure the starting material is fully consumed before beginning the workup. 2. Optimize Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery. Saturating the aqueous layer with brine can also reduce the solubility of the organic product. 3. Minimize Air Exposure & Basic Wash: Work up the reaction mixture promptly. A wash with a mild base like saturated sodium bicarbonate solution will remove any benzoic acid formed.[1]
Contamination of Benzaldehyde with 1,3-Propanediol 1. Inadequate Phase Separation: 1,3-Propanediol is highly soluble in water and should primarily reside in the aqueous layer. However, insufficient washing can leave traces in the organic layer.1. Thorough Washing: Wash the organic layer multiple times with water and then with brine to ensure complete removal of the highly water-miscible 1,3-propanediol.[2][3][4][5]
Formation of an Emulsion During Extraction 1. Presence of Surfactant-like Impurities: Residual starting materials or byproducts can act as emulsifying agents. 2. Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to stable emulsions.1. Break the Emulsion: Add a small amount of brine or a few drops of a saturated solution of sodium sulfate. Gentle swirling of the separatory funnel can also help. In stubborn cases, filtering the mixture through a pad of Celite may be necessary.
Benzoic Acid as a Major Impurity 1. Oxidation of Benzaldehyde: As mentioned, exposure of benzaldehyde to air can lead to the formation of benzoic acid.[6]1. Basic Wash: Incorporate a wash with a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate into your workup protocol. This will convert the acidic benzoic acid into its water-soluble sodium salt, which will be removed in the aqueous layer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for an acid-catalyzed hydrolysis of this compound?

A1: A typical workup involves neutralizing the acid catalyst, extracting the product into an organic solvent, washing the organic layer to remove water-soluble impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product.

Q2: How do I remove the 1,3-propanediol byproduct?

A2: 1,3-Propanediol is a highly polar and water-miscible diol.[2][3][4][5] It can be effectively removed by washing the organic extract with water and then with brine. The 1,3-propanediol will partition into the aqueous layer.

Q3: My final product smells like almonds but also has a sharp, unpleasant odor. What could be the cause?

A3: The almond-like smell is characteristic of benzaldehyde. A sharp, unpleasant odor could indicate the presence of impurities. If the reaction was not driven to completion, you might have unreacted starting material. Alternatively, side reactions could have produced other volatile compounds. Purification by distillation or column chromatography is recommended.

Q4: Is it necessary to neutralize the acid catalyst before extraction?

A4: Yes, it is highly recommended to neutralize the acid catalyst (e.g., with a saturated sodium bicarbonate solution) before extraction.[7] This prevents the acid from partitioning into the organic layer and potentially causing degradation of the product during solvent removal. It also helps to prevent the formation of emulsions.

Q5: What is the best way to purify the crude benzaldehyde after workup?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale reactions with non-volatile impurities, column chromatography on silica gel can be effective. For larger quantities, vacuum distillation is often the preferred method for purifying benzaldehyde.

Experimental Protocols

Standard Aqueous Workup Protocol for this compound Hydrolysis
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the evolution of gas ceases. This step neutralizes the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (2 x 50 mL) to remove 1,3-propanediol.

    • Saturated aqueous sodium bicarbonate solution (1 x 50 mL) to remove any benzoic acid.

    • Brine (1 x 50 mL) to remove excess water and help break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzaldehyde.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

Visualizations

Hydrolysis_Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_products Products cluster_waste Waste Streams Reaction_Mixture This compound + H₂O/H⁺ Quench 1. Quench (sat. NaHCO₃) Reaction_Mixture->Quench Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Wash 3. Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry 4. Dry (e.g., MgSO₄) Wash->Dry Aqueous_Waste Aqueous Layer: - 1,3-Propanediol - Salts - Benzoic Acid Salt Wash->Aqueous_Waste Evaporate 5. Evaporate Solvent Dry->Evaporate Crude_Product Crude Benzaldehyde Evaporate->Crude_Product Purified_Product Pure Benzaldehyde Crude_Product->Purified_Product Purification (Distillation or Chromatography) Troubleshooting_Logic Start Low Benzaldehyde Yield Check_Completion Is the reaction complete? (TLC/GC analysis) Start->Check_Completion Check_Extraction Were multiple extractions performed? Check_Completion->Check_Extraction Yes Incomplete_Reaction Action: Drive reaction to completion (e.g., longer reaction time, more catalyst). Check_Completion->Incomplete_Reaction No Check_Oxidation Is benzoic acid present? (Check with basic wash) Check_Extraction->Check_Oxidation Yes Inefficient_Extraction Action: Perform additional extractions and use brine. Check_Extraction->Inefficient_Extraction No Oxidation_Occurred Action: Incorporate a basic wash (sat. NaHCO₃) in the workup. Check_Oxidation->Oxidation_Occurred Yes Yield_Improved Yield Improved Check_Oxidation->Yield_Improved No Incomplete_Reaction->Yield_Improved Inefficient_Extraction->Yield_Improved Oxidation_Occurred->Yield_Improved

References

Technical Support Center: Purification of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering formaldehyde impurities in 4-Phenyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of formaldehyde impurity in this compound?

A1: Formaldehyde is a primary reactant in the synthesis of this compound via the Prins reaction with styrene.[1][2][3] The primary source of formaldehyde impurity is unreacted starting material. In aqueous formaldehyde solutions (formalin), formaldehyde exists in equilibrium with its hydrated form (methanediol) and various oligomers (paraformaldehyde). These forms can also be present as impurities.

Q2: Why is it crucial to remove formaldehyde impurities?

A2: Formaldehyde is a known carcinogen and a reactive aldehyde that can interfere with subsequent chemical transformations. For applications in drug development and other sensitive areas, removal of this impurity to trace levels is essential for product safety, efficacy, and to avoid unwanted side reactions.

Q3: What are the primary methods for removing formaldehyde from this compound?

A3: The two primary methods are fractional distillation under reduced pressure and chemical scavenging followed by purification. The choice of method depends on the level of impurity, the required final purity, and the available equipment.

Q4: At what stage of the synthesis workup should formaldehyde removal be performed?

A4: Formaldehyde removal is typically performed after the initial aqueous workup of the reaction mixture and before final purification steps like column chromatography if very high purity is required.

Q5: What analytical methods are suitable for quantifying residual formaldehyde in this compound?

A5: A highly sensitive and specific method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH).[2][4][5][6][7] This method allows for quantification down to parts-per-million (ppm) levels. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the overall purity of the this compound.[8][9][10]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound and formaldehyde.

  • Possible Cause: Insufficient column efficiency.

  • Troubleshooting Steps:

    • Ensure you are using a fractionating column (e.g., Vigreux or packed column) and not a simple distillation apparatus.[11]

    • Increase the length of the fractionating column to increase the number of theoretical plates.

    • Ensure the distillation is performed slowly to allow for proper vapor-liquid equilibrium to be established at each theoretical plate. A distillation rate of approximately 10 drops per minute is recommended.[12]

    • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[11]

  • Possible Cause: Distillation rate is too high.

  • Troubleshooting Steps:

    • Reduce the heating rate to slow down the distillation.

    • Monitor the temperature at the distillation head; it should remain stable during the collection of a pure fraction.[11]

Issue 2: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high. This compound has a high boiling point at atmospheric pressure (approximately 247-251 °C), which can lead to thermal degradation.[1][5][13]

  • Troubleshooting Steps:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[12][14][15] The boiling point of this compound is reported to be 94-104 °C at 2-3 mmHg.[1]

    • Ensure the heating mantle is set to a temperature no more than 20-30 °C above the boiling point of the liquid at the working pressure.[14]

Chemical Scavenging

Issue 3: The formaldehyde scavenger is not effectively removing the impurity.

  • Possible Cause: Incorrect choice of scavenger or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Select a scavenger that is compatible with the stability of this compound (stable under basic or neutral conditions). Suitable scavengers include sodium bisulfite, ethylene urea, or primary/secondary amines.[16][17][18][19]

    • Ensure the scavenger is used in a sufficient molar excess to react with all the formaldehyde.

    • Optimize the reaction time and temperature. Some scavenging reactions may require gentle heating to proceed at a reasonable rate.

Issue 4: Difficulty in removing the scavenger or its byproducts after treatment.

  • Possible Cause: The scavenger or its adduct with formaldehyde is soluble in the organic phase.

  • Troubleshooting Steps:

    • For amine-based scavengers: Perform an acidic aqueous wash (e.g., with dilute HCl) to protonate the amine and extract it into the aqueous layer. This should only be done if the this compound is stable to brief exposure to dilute acid.[17][20][21][22] Alternatively, a wash with an aqueous copper(II) sulfate solution can be used to complex the amine and extract it.[17][20]

    • For sodium bisulfite: The formaldehyde-bisulfite adduct is water-soluble and can be removed by aqueous washing.[3][23][24][25]

    • For ethylene urea: The adduct formed with formaldehyde may have some organic solubility. A subsequent purification step like distillation or column chromatography might be necessary.

    • After any chemical treatment, a final purification step such as distillation or column chromatography is recommended to ensure the removal of all scavenger-related materials.

Data Presentation

Table 1: Physical Properties of this compound and Formaldehyde

PropertyThis compoundFormaldehyde
CAS Number 772-00-9[1][5][8][13][19][26]50-00-0
Molecular Formula C₁₀H₁₂O₂[8][26]CH₂O
Molecular Weight 164.20 g/mol [13][26]30.03 g/mol
Boiling Point 247-251 °C (at 760 mmHg)[1][5][13]-19 °C
94-104 °C (at 2-3 mmHg)[1]
Density 1.104 - 1.111 g/cm³ at 20-25 °C[1][5][13]~0.815 g/cm³ (liquid at -20 °C)
Solubility in Water Insoluble[1]Soluble

Table 2: Comparison of Purification Methods for Removal of Formaldehyde from this compound

MethodPrincipleTypical PurityAdvantagesDisadvantages
Fractional Vacuum Distillation Separation based on differences in boiling points under reduced pressure.> 99.5%Effective for removing non-volatile and some volatile impurities. No additional reagents are required.Requires specialized equipment. Potential for thermal degradation if not controlled properly.
Chemical Scavenging (Sodium Bisulfite) Reaction of formaldehyde with sodium bisulfite to form a water-soluble adduct.> 99% (after workup and distillation)High selectivity for aldehydes. The adduct is easily removed by aqueous extraction.Introduces inorganic salts that must be thoroughly removed.
Chemical Scavenging (Ethylene Urea) Reaction of formaldehyde with ethylene urea to form a stable adduct.> 99% (after workup and distillation)Forms a stable, less volatile adduct.The adduct may require removal by distillation or chromatography.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying this compound from residual formaldehyde and other volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum pump

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly and carefully apply the vacuum. Begin stirring if using a magnetic stirrer.

  • Once the desired pressure is stable (e.g., 2-3 mmHg), begin to gently heat the distillation flask.

  • Collect a forerun fraction, which will contain any highly volatile impurities.

  • As the temperature stabilizes at the boiling point of this compound at the applied pressure (approx. 94-104 °C at 2-3 mmHg), switch to a clean receiving flask to collect the main fraction.[1]

  • Continue distillation until most of the product has been collected, then stop heating and allow the apparatus to cool before venting to atmospheric pressure.

Protocol 2: Purification by Chemical Scavenging with Sodium Bisulfite

This protocol describes the removal of formaldehyde using a sodium bisulfite wash.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous solution of sodium bisulfite

  • Saturated aqueous solution of sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake the funnel for 2-3 minutes and then allow the layers to separate. Drain the aqueous layer. Repeat the wash 1-2 more times.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Wash the organic layer with brine to aid in the removal of water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

  • For very high purity, this can be followed by fractional vacuum distillation (Protocol 1).

Protocol 3: HPLC-UV Analysis of Residual Formaldehyde

This protocol outlines the quantification of formaldehyde via derivatization with DNPH.

Materials:

  • Purified this compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile and a small amount of acid (e.g., phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formaldehyde standard solutions

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Derivatization: To a known amount of the this compound sample, add the DNPH solution. Also prepare a blank and a series of formaldehyde standards in the same manner. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 60°C).[7]

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Column: C18 reversed-phase column.

    • Detection: UV detector set to the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (typically around 355-360 nm).[2][5][7]

    • Injection: Inject the derivatized samples, blank, and standards into the HPLC system.

  • Quantification: Create a calibration curve from the peak areas of the formaldehyde-DNPH derivative in the standard solutions. Use this curve to determine the concentration of formaldehyde in the this compound sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_distillation Method 1: Distillation cluster_scavenging Method 2: Chemical Scavenging cluster_analysis Analysis styrene Styrene prins_reaction Prins Reaction styrene->prins_reaction formaldehyde Formaldehyde formaldehyde->prins_reaction crude_product Crude this compound prins_reaction->crude_product vacuum_distillation Fractional Vacuum Distillation crude_product->vacuum_distillation scavenging Add Formaldehyde Scavenger crude_product->scavenging pure_product Pure this compound vacuum_distillation->pure_product workup Aqueous Workup scavenging->workup workup->pure_product hplc HPLC-UV Analysis (Formaldehyde Quantification) gcms GC-MS Analysis (Purity Assessment) pure_product->hplc pure_product->gcms

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship start Impure this compound (Contains Formaldehyde) decision Is the impurity level high? start->decision scavenging Chemical Scavenging (e.g., Sodium Bisulfite Wash) decision->scavenging Yes distillation Fractional Vacuum Distillation decision->distillation No (low level) scavenging->distillation analysis Analytical Verification (HPLC-UV for Formaldehyde) distillation->analysis end_product Pure this compound analysis->end_product

Caption: Decision tree for selecting a purification method for this compound.

References

Stability of 4-Phenyl-1,3-dioxane to common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-Phenyl-1,3-dioxane in various experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, as a cyclic acetal, is generally stable under neutral and basic conditions. It is also resistant to many reducing and oxidizing agents. However, it is labile to acidic conditions, which leads to its hydrolysis back to benzaldehyde and 1,3-propanediol. This acidic lability is the basis for its use as a protecting group for either carbonyls or 1,3-diols.[1][2]

Q2: Under what specific acidic conditions will this compound decompose?

A2: Decomposition of this compound can be initiated by both Brønsted and Lewis acids.[1] The rate of hydrolysis is dependent on the acid strength, concentration, temperature, and the presence of water. Even mildy acidic conditions, such as silica gel chromatography, can sometimes lead to partial decomposition.[1] For deliberate deprotection, aqueous solutions of strong acids like HCl or H₂SO₄, or Lewis acids in the presence of a water source, are effective.[2]

Q3: Is this compound stable to common oxidizing agents?

A3: Generally, yes. 1,3-dioxanes are stable to a variety of common oxidizing agents.[1] However, very strong oxidizing agents, particularly in the presence of Lewis acids, may lead to cleavage of the acetal.[2] For instance, while stable to mild chromium-based reagents like PCC and PDC, stronger conditions might affect the molecule.[2]

Q4: Can I use this compound in reactions involving organometallic reagents?

A4: Yes, 1,3-dioxanes are routinely used as protecting groups in organometallic chemistry due to their stability in the absence of acidic protons.[1] They are generally stable to Grignard reagents (RMgX) and organolithium reagents (RLi) under anhydrous conditions.

Q5: What are the common side products observed during the synthesis of this compound via the Prins reaction?

A5: The Prins reaction, used for the synthesis of this compound from styrene and formaldehyde, is acid-catalyzed.[3] Potential side reactions, especially with inadequate temperature control or stoichiometry, can lead to the formation of byproducts like 1,3-diols and allylic alcohols.[4] Aldehyde self-condensation or oligomerization can also occur.[4]

Troubleshooting Guides

Issue 1: Unexpected Decomposition of this compound During Reaction or Work-up
Symptom Possible Cause Suggested Solution
TLC or NMR analysis shows the presence of benzaldehyde and/or 1,3-propanediol.Presence of adventitious acid.Ensure all reagents and solvents are neutral. If an acidic reagent was used in a previous step, ensure it is thoroughly quenched and removed. During aqueous work-up, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any trace acid.
Decomposition during chromatographic purification.Acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). Alternatively, use neutral or basic alumina as the stationary phase.
The compound degrades upon standing.Storage in a non-inert atmosphere or in the presence of acidic impurities.Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C). Ensure the storage container is free of acidic residues.
Issue 2: Low Yield or Incomplete Reaction During Synthesis of this compound
Symptom Possible Cause Suggested Solution
Significant amount of unreacted styrene remains.Inactive or insufficient acid catalyst.Use a fresh or newly opened bottle of the acid catalyst. Optimize the catalyst loading. Common catalysts include phosphotungstic acid or trifluoromethanesulfonic acid.[3]
Insufficient water removal (if applicable to the specific protocol).For syntheses involving the reaction of benzaldehyde and 1,3-propanediol, use a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the product.[2]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for the formation of byproducts. For the Prins reaction with styrene and formalin, a temperature of around 90°C has been reported to be optimal.[3]

Stability Data with Common Reagents

The following table summarizes the general stability of this compound with various classes of common laboratory reagents. "Stable" indicates that the compound is not expected to react under typical anhydrous and aprotic conditions, unless otherwise specified.

Reagent ClassSpecific ExamplesStabilityConditions to Avoid
Strong Acids HCl, H₂SO₄, TsOHUnstablePresence of water will lead to rapid hydrolysis.
Lewis Acids BF₃·OEt₂, TiCl₄, ZnCl₂UnstableEspecially in the presence of nucleophiles or water.
Strong Bases NaOH, KOH, NaH, n-BuLiStable-
Reducing Agents NaBH₄, LiAlH₄, DIBAL-HStableAcidic work-up conditions will cleave the dioxane.
Oxidizing Agents PCC, PDC, KMnO₄, O₃Generally StableStrongly acidic conditions or the presence of strong Lewis acids can promote cleavage.[2]
Organometallics Grignard Reagents (e.g., PhMgBr), Organolithiums (e.g., MeLi)StableAnhydrous conditions are essential. Acidic quench will lead to deprotection.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis (Deprotection) of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as 2M aqueous HCl or p-toluenesulfonic acid (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a mild base (e.g., saturated aqueous NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde and 1,3-propanediol. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Stability Test of this compound with a Grignard Reagent
  • Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1 equivalent) in anhydrous THF.

  • Addition of Reagent: At 0 °C, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Analysis: Extract the mixture with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the residue by ¹H NMR or GC-MS to determine the extent of any reaction or decomposition. The starting material is expected to be recovered unchanged.

Visualizations

Stability_Profile cluster_stable Stable Conditions cluster_unstable Unstable Conditions Basic Conditions Basic Conditions Reductive Conditions Reductive Conditions Oxidative Conditions Oxidative Conditions Organometallic Reagents Organometallic Reagents Acidic Conditions Acidic Conditions This compound This compound This compound->Basic Conditions Stable This compound->Reductive Conditions Stable This compound->Oxidative Conditions Generally Stable This compound->Organometallic Reagents Stable (Anhydrous) This compound->Acidic Conditions Labile/Decomposes

Caption: Stability of this compound to common reagent classes.

Deprotection_Workflow start Start: this compound step1 Dissolve in Acetone/Water start->step1 step2 Add Catalytic Acid (e.g., HCl) step1->step2 step3 Stir at Room Temperature (Monitor by TLC/GC) step2->step3 step4 Neutralize with NaHCO₃ step3->step4 step5 Extract with Organic Solvent step4->step5 step6 Dry, Filter, and Concentrate step5->step6 end End: Benzaldehyde + 1,3-Propanediol step6->end

Caption: Experimental workflow for the acidic deprotection of this compound.

References

Validation & Comparative

A Comparative Guide to Acetal Protecting Groups: 4-Phenyl-1,3-dioxane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemoselectivity. This guide provides an in-depth comparison of the 4-phenyl-1,3-dioxane protecting group with other commonly employed acetal-based protecting groups for 1,2- and 1,3-diols. By presenting a side-by-side analysis of their stability, formation, and cleavage, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

At a Glance: Comparison of Common Acetal Diol Protecting Groups

The choice of a protecting group is dictated by the specific requirements of a synthetic route, including stability towards various reagents and the conditions required for its removal. The following table summarizes the key characteristics of the this compound (a type of benzylidene acetal) and other widely used acetal protecting groups.

Protecting GroupStructureTypical Formation ConditionsStabilityTypical Deprotection ConditionsKey Advantages
This compound Phenyl-substituted dioxane ringBenzaldehyde or its acetal, acid catalyst (e.g., p-TsOH, Cu(OTf)₂)Stable to bases, nucleophiles, and reducing agents.Acid-catalyzed hydrolysis; Hydrogenolysis (e.g., H₂, Pd/C).Good stability; can be cleaved under neutral conditions via hydrogenolysis.
Isopropylidene (Acetonide) Dioxolane or dioxane ring with two methyl groupsAcetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH, I₂)Stable to bases, reducing agents, and mild oxidants.Acidic hydrolysis (e.g., aq. HCl, aq. AcOH).Easy to introduce and remove under mild acidic conditions.
1,3-Dioxane/1,3-Dioxolane Unsubstituted six- or five-membered acetal ringFormaldehyde, other aldehydes/ketones or their acetals, acid catalystGenerally stable to bases and nucleophiles.Acid-catalyzed hydrolysis.Simple structure, readily available starting materials.
Thioacetals (e.g., 1,3-Dithiane) Sulfur-containing acetal ring1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)Stable to both acidic and basic conditions.Heavy metal salts (e.g., HgCl₂), or oxidative cleavage.High stability, orthogonal to oxygen-based acetals.

Data Presentation: A Quantitative Comparison

The following tables provide a more detailed, quantitative comparison of the formation and deprotection of benzylidene acetals (including this compound) and isopropylidene acetals (acetonides). It is important to note that the data is compiled from various sources and should be considered representative, as direct head-to-head comparisons under identical conditions are not always available.

Table 1: Formation of Acetal Protecting Groups

Diol SubstrateProtecting GroupReagents & ConditionsReaction TimeYield (%)
1,3-PropanediolThis compoundStyrene, Formalin, Phosphotungstic acid, 90 °C3 h87.3% conversion, 98.9% selectivity[1]
Generic 1,3-DiolBenzylidene acetalBenzaldehyde dimethyl acetal, Cu(OTf)₂, MeCN, rt1 h~90%[2]
Propane-1,3-diolAcetonide2,2-Dimethoxypropane, I₂, rt3 h77%[3]
Generic 1,2/1,3-DiolAcetonideAcetone, Cation exchange resin, Toluene, rt5-10 hGood to excellent[4]

Table 2: Deprotection of Acetal Protecting Groups

Protected SubstrateDeprotection MethodReagents & ConditionsReaction TimeYield (%)
Benzylidene acetalsCatalytic Transfer Hydrogenation10% Pd/C, Et₃SiH, MeOH, rt30 min87%[5]
Benzylidene acetalsLewis Acid CatalysisEr(OTf)₃, MeCN, rt55-95 minHigh[6]
AcetonidesAcidic Hydrolysis80% Acetic Acid (aq), 25-40 °C2-6 h>90%
Acetonides & Benzylidene acetalsThiol-mediated Cleavage1,4-Dithiothreitol, CSA, rt-78-98%[7]

Experimental Protocols

Detailed methodologies for the formation and cleavage of this compound and a common alternative, the acetonide group, are provided below.

Protocol 1: Protection of a 1,3-Diol as a this compound

This protocol is adapted from the Prins condensation reaction to form this compound.[1]

Materials:

  • Styrene

  • Formalin (37% aqueous solution of formaldehyde)

  • Phosphotungstic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add styrene (20 mmol) and formalin (80 mmol).

  • Add phosphotungstic acid (12% by mass of the total reaction mixture).

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Maintain the reaction at 90°C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Deprotection of a this compound via Catalytic Transfer Hydrogenation

This protocol is a general and mild method for the cleavage of benzylidene acetals.[5]

Materials:

  • This compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the this compound derivative (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add 10% Pd/C (10 mol%).

  • To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.

Protocol 3: Protection of a 1,3-Diol as an Acetonide

This protocol describes a mild and efficient method for acetonide formation using iodine as a catalyst.[3]

Materials:

  • 1,3-Diol

  • 2,2-Dimethoxypropane (DMP)

  • Iodine (I₂)

  • Ethyl acetate

Procedure:

  • Dissolve the 1,3-diol (20 mmol) in 2,2-dimethoxypropane.

  • Add a catalytic amount of iodine (20 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction, extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to furnish the corresponding acetonide.

Protocol 4: Deprotection of an Acetonide under Acidic Conditions

This is a standard protocol for the hydrolysis of acetonide protecting groups.

Materials:

  • Acetonide-protected diol

  • Acetic acid

  • Water

Procedure:

  • Dissolve the acetonide-protected diol in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating (25-40 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography if necessary.

Visualization of Key Workflows

The following diagrams illustrate the logical flow of protection and deprotection strategies discussed in this guide.

Protection_Deprotection_Workflow cluster_protection Protection of Diols cluster_deprotection Deprotection Strategies Diol 1,3-Diol Reagents_PhenylDioxane Benzaldehyde Dimethyl Acetal, Cu(OTf)₂ Diol->Reagents_PhenylDioxane Formation Reagents_Acetonide 2,2-Dimethoxypropane, Iodine Diol->Reagents_Acetonide Formation Protected_PhenylDioxane This compound Reagents_PhenylDioxane->Protected_PhenylDioxane Protected_Acetonide Acetonide Reagents_Acetonide->Protected_Acetonide Deprotection_H2 Hydrogenolysis (H₂, Pd/C) Protected_PhenylDioxane->Deprotection_H2 Cleavage Deprotection_Acid Acidic Hydrolysis (aq. AcOH) Protected_PhenylDioxane->Deprotection_Acid Cleavage Protected_Acetonide->Deprotection_Acid Cleavage Deprotected_Diol 1,3-Diol Deprotection_H2->Deprotected_Diol Deprotection_Acid->Deprotected_Diol Orthogonal_Deprotection Start Diol with Multiple Protecting Groups PG1_PhenylDioxane This compound Start->PG1_PhenylDioxane PG2_Silyl Silyl Ether (e.g., TBDMS) Start->PG2_Silyl Intermediate1 Diol with Silyl Ether PG1_PhenylDioxane->Intermediate1 Hydrogenolysis (H₂, Pd/C) Intermediate2 Diol with Phenyl Dioxane PG2_Silyl->Intermediate2 Fluoride Source (TBAF) Final_Diol Fully Deprotected Diol Intermediate1->Final_Diol Fluoride Source (TBAF) Intermediate2->Final_Diol Hydrogenolysis (H₂, Pd/C)

References

A Comparative Guide to Catalysts for 4-Phenyl-1,3-dioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-Phenyl-1,3-dioxane, a valuable intermediate, is of significant interest. The choice of catalyst plays a pivotal role in the outcome of the Prins cyclization reaction between styrene and formaldehyde, which is the primary route to this compound. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

The synthesis of this compound is predominantly achieved through the Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde to an alkene. A variety of catalysts, spanning from traditional homogeneous acids to more sustainable heterogeneous solid acids, have been employed to facilitate this transformation. The ideal catalyst should offer high product selectivity, excellent conversion rates, mild reaction conditions, and reusability.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of this compound based on available experimental data. This allows for a direct comparison of their efficacy under various reaction conditions.

CatalystCatalyst TypeReaction Temperature (°C)Reaction Time (h)SolventStyrene Conversion (%)This compound Selectivity (%)Yield (%)Reference
Sulfuric Acid (H₂SO₄)Homogeneous AcidReflux7Benzene--72-88[1]
Phosphotungstic AcidHomogeneous Acid903Water87.398.9-[2]
Trifluoromethanesulfonic Acid (TfOH)Homogeneous Acid--Water--Excellent[2]
IodineHomogeneousMildShort--HighExcellent[2]
W-ZnAlMCM-41(75)Heterogeneous Solid Acid---98.599.1-[3]
AlMCM-41(21)Heterogeneous Solid Acid---85.289.4-[3]
ZnMCM-41(21)Heterogeneous Solid Acid---78.682.3-[3]
USYHeterogeneous Solid Acid---72.475.8-[3]
Heterogeneous Solid Acid---68.971.2-[3]
HZSM-5Heterogeneous Solid Acid---65.368.7-[3]
SBA-15-SO3HHeterogeneous Solid Acid---~100~100-[2]
MoO₃/SiO₂Heterogeneous Solid Acid---Good ActivityGood Selectivity-[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development. Below are protocols for the synthesis of this compound using representative catalysts.

Protocol 1: Synthesis using Sulfuric Acid (Homogeneous Catalyst)[1]
  • Apparatus Setup: A 2-liter round-bottomed flask is equipped with a reflux condenser and a mechanical stirrer.

  • Reactant Charging: To the flask, add 675 g (8.3 moles) of 37% formalin, 48 g of concentrated sulfuric acid (sp. gr. 1.84), and 312 g (3 moles) of styrene.

  • Reaction: The mixture is gently refluxed while being stirred for a duration of 7 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Add 500 ml of benzene and stir.

    • Separate the layers and extract the aqueous layer with an additional 500 ml of benzene.

    • Combine the benzene solutions and wash them twice with 750-ml portions of water.

  • Purification:

    • Remove the benzene by distillation.

    • Fractionally distill the residual liquid under reduced pressure (2 mm Hg).

    • Collect the main fraction boiling at 96–103°C.

Protocol 2: Synthesis using Phosphotungstic Acid (Homogeneous Catalyst)[2]
  • Reactant and Catalyst Preparation: The reaction is carried out with styrene (20 mmol) and a molar ratio of formalin to styrene of 4. The catalyst loading is 12.0% by mass of the total reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to 90°C and maintained for 3.0 hours.

  • Catalyst Reusability: After the reaction, the phosphotungstic acid can be recovered by extraction and dehydration and reused multiple times without a significant decrease in activity and selectivity.

Protocol 3: Synthesis using Heterogeneous Solid Acid Catalysts (e.g., W-ZnAlMCM-41(75))[4]
  • Reaction Setup: The Prins cyclization is conducted in a liquid-phase heterogeneous catalytic system.

  • Catalyst Comparison: A comparative study can be performed using various solid acid catalysts such as AlMCM-41, ZnMCM-41, USY, Hβ, HZSM-5, and H-mordenite under the same reaction conditions to evaluate their catalytic activity and selectivity.

  • Catalyst Reusability: The reusability of the mesoporous ZnAlMCM-41 catalyst is evaluated by recovering the catalyst after the reaction, washing it, and using it in subsequent reaction cycles.

  • Optimization: To achieve high selectivity for this compound, the reaction parameters, including temperature, reaction time, and catalyst loading, can be optimized for the most active catalyst, such as W-ZnAlMCM-41(75).

Visualizing the Process

To better understand the experimental and mechanistic aspects of this compound synthesis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Styrene & Formaldehyde Mixing Mix Reactants & Catalyst Reactants->Mixing Catalyst Select Catalyst Catalyst->Mixing Heating Heat & Stir (Controlled Temp & Time) Mixing->Heating Quenching Reaction Quenching Heating->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing Extraction->Washing Distillation Distillation Washing->Distillation Product This compound Distillation->Product Analysis Characterization (e.g., GC, NMR) Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Prins_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Styrene Styrene Carbocation Carbocation Intermediate Styrene->Carbocation + Protonated Formaldehyde Formaldehyde Formaldehyde Activated_Formaldehyde Protonated Formaldehyde Formaldehyde->Activated_Formaldehyde + H+ H_plus H+ Activated_Formaldehyde->Carbocation Oxonium_Ion Oxonium Ion Carbocation->Oxonium_Ion + Formaldehyde Dioxane This compound Oxonium_Ion->Dioxane Cyclization - H+

Caption: The Prins cyclization mechanism for this compound formation.

Conclusion

The choice of catalyst for the synthesis of this compound significantly impacts the reaction's efficiency and sustainability. While traditional homogeneous acids like sulfuric acid can provide high yields, they often require harsh conditions and present challenges in separation and recycling.[1] Modern heterogeneous solid acid catalysts, such as modified mesoporous materials like W-ZnAlMCM-41 and functionalized silica like SBA-15-SO3H, demonstrate superior performance with high conversion and selectivity, coupled with the significant advantage of being easily separable and reusable.[2][3][4] For applications where mild conditions and high selectivity are paramount, catalytic systems based on phosphotungstic acid or iodine also present compelling alternatives.[2] This guide provides a foundation for selecting an appropriate catalytic system based on specific laboratory or industrial requirements, balancing factors such as cost, performance, and environmental impact.

References

Spectroscopic Scrutiny: Confirming the Molecular Architecture of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data that unequivocally confirms the structure of 4-Phenyl-1,3-dioxane, presented in comparison to its synthetic precursors and structural isomers. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies for unambiguous structural elucidation.

The precise structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. In this guide, we present a detailed spectroscopic comparison to validate the structure of this compound. Through the analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we differentiate the target molecule from its precursors, benzaldehyde and 1,3-propanediol, and discuss the spectral nuances that would distinguish its potential stereoisomers.

Comparative Spectroscopic Data

The structural identity of this compound is firmly established by comparing its spectroscopic fingerprint with those of its constituent parts and related structures. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundPhenyl Protons (Ar-H)Methine Proton (-CH-)Methylene Protons (-CH₂-)Other Protons
This compound ~7.2-7.4 (m, 5H)~5.5 (dd, 1H)~3.8-4.3 (m, 4H)-
cis-4-Phenyl-1,3-dioxane (predicted)~7.2-7.4~5.5Axial and equatorial protons show distinct splitting patterns-
trans-4-Phenyl-1,3-dioxane (predicted)~7.2-7.4~5.5Axial and equatorial protons show distinct splitting patterns-
Benzaldehyde7.51-7.87 (m, 5H)--10.0 (s, 1H, -CHO)
1,3-Propanediol--3.67 (t, 4H, -CH₂-O), 1.78 (quint, 2H, -CH₂-)~4.5 (br s, 2H, -OH)
1,3-Dioxane-4.7 (s, 2H, O-CH₂-O)3.9 (t, 4H, -CH₂-O), 1.8 (quint, 2H, -CH₂-)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundAromatic Carbons (Ar-C)Methine Carbon (-CH-)Methylene Carbons (-CH₂-)Other Carbons
This compound ~125-140~101~67, ~25-
Benzaldehyde129.0, 129.7, 134.4, 136.5--191-194 (-CHO)
1,3-Propanediol--61.3, 36.5-
1,3-Dioxane-94.3 (O-CH₂-O)66.9, 26.6-

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=OC-OO-H
This compound ~3030~2850-2960-~1000-1200 (strong)-
Benzaldehyde~30502720, 2820 (-CHO)~1710 (strong)--
1,3-Propanediol-~2850-2960-~1050 (strong)~3350 (broad)
1,3-Dioxane-~2850-2960-940, 1070-1140-

Experimental Protocols

Standardized procedures were followed for the acquisition of spectroscopic data to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The instrument was tuned and shimmed. A standard single-pulse experiment was performed. Key parameters included a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans were acquired.

  • ¹³C NMR Acquisition: A proton-decoupled experiment was performed. Key parameters included a spectral width of 240 ppm, a pulse width of 30°, a relaxation delay of 2 s, and an acquisition time of 1.5 s. A total of 1024 scans were acquired.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples (this compound, benzaldehyde, 1,3-propanediol), a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) plates.

  • Instrumentation: FTIR spectra were recorded using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition: A background spectrum of the clean NaCl plates was first acquired. The sample was then placed in the beam path. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of Analytical Workflow

The logical progression of spectroscopic analysis for structural confirmation and the experimental workflow can be visualized using the following diagrams.

G cluster_0 Spectroscopic Analysis Workflow start Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis comparison Comparison with Precursors and Isomers data_analysis->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Logical workflow for the spectroscopic confirmation of this compound.

G cluster_1 Experimental Workflow sample_prep Sample Preparation (Dissolution/Thin Film) nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq ir_acq FTIR Data Acquisition sample_prep->ir_acq nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc FTIR Data Processing (Background Subtraction) ir_acq->ir_proc interpretation Spectral Interpretation and Structure Elucidation nmr_proc->interpretation ir_proc->interpretation

Caption: General experimental workflow for NMR and FTIR spectroscopic analysis.

Structural Confirmation and Isomer Comparison

The spectroscopic data provides compelling evidence for the formation of this compound. The presence of aromatic proton signals around 7.2-7.4 ppm and a methine proton signal around 5.5 ppm in the ¹H NMR spectrum, coupled with the absence of the characteristic aldehyde proton peak at ~10.0 ppm, confirms the reaction of the benzaldehyde carbonyl group. Similarly, the disappearance of the broad -OH signal from 1,3-propanediol and the appearance of methylene proton signals in the 3.8-4.3 ppm region are indicative of the formation of the dioxane ring.

The IR spectrum is characterized by the absence of the strong C=O stretching vibration of benzaldehyde and the broad O-H stretch of 1,3-propanediol. Instead, strong C-O stretching bands, typical for ethers and acetals, are observed.

A key aspect of confirming the structure of this compound lies in the potential for cis and trans isomers, arising from the relative orientation of the phenyl group at the C4 position. While the general spectroscopic data confirms the connectivity, distinguishing between these stereoisomers requires a more detailed analysis of the ¹H NMR spectrum. The coupling constants and the relative chemical shifts of the axial and equatorial protons on the dioxane ring (at C2, C5, and C6) would differ between the cis and trans isomers due to their different magnetic environments. A detailed 2D NMR analysis, such as NOESY, would provide definitive evidence for the stereochemistry by identifying through-space interactions between the protons.

X-ray Crystallography of 4-Phenyl-1,3-dioxane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of several 4-Phenyl-1,3-dioxane derivatives, supported by experimental data. The conformation and structural parameters of these compounds are crucial for understanding their chemical behavior and potential applications in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters determined by single-crystal X-ray diffraction for a selection of this compound derivatives. These derivatives showcase variations in substitution on both the dioxane ring and the phenyl group, influencing their solid-state conformations.

Compound Name Molecular Formula Derivative Type Key Conformational Feature
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxaneC₁₂H₁₆O₄Phenyl at C2, Hydroxymethyl at C5Dioxane ring in a chair conformation with an equatorial phenyl group.[1][2]
(2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanolC₁₂H₁₅ClO₃4-Chlorophenyl at C2, Methyl and Hydroxymethyl at C5Dioxane ring adopts a chair conformation.[3]
2-(4-Chlorophenyl)-1,3-dioxaneC₁₀H₁₁ClO₂4-Chlorophenyl at C2The aliphatic ring is in a chair conformation.[4]
5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxaneC₁₂H₁₅Br₂O₂Phenyl and Methyl at C2, Bromomethyl at C5Chair conformation with an axially oriented phenyl group.
5-methyl-2,2-diphenyl-1,3-dioxaneC₁₈H₂₀O₂Two Phenyls at C2, Methyl at C5Chair conformation with an equatorial methyl group.

Table 2: Unit Cell Parameters of Selected this compound Derivatives

Compound Name Crystal System Space Group a (Å) b (Å) c (Å) Volume (ų)
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxaneOrthorhombicNot Specified6.2654(4)10.4593(6)34.5285(19)2262.7(2)
(2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanolOrthorhombicP2₁2₁2₁5.788(2)11.079(4)18.916(7)1213.0(8)

Note: Detailed bond lengths, bond angles, and torsion angles are typically found in the full crystallographic information files (CIFs), which can be accessed from crystallographic databases such as the Cambridge Structural Database (CSD) using the deposition numbers provided in the source publications.

Experimental Protocols

The determination of the crystal structures for the compared this compound derivatives generally follows a standard procedure for small molecule single-crystal X-ray diffraction. A typical experimental protocol is outlined below.

1. Crystal Growth:

  • Single crystals of the this compound derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent or solvent mixture.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential degradation.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.

  • The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

5. Data Visualization and Analysis:

  • The final refined crystal structure is visualized using molecular graphics software.

  • Bond lengths, bond angles, torsion angles, and other geometric parameters are calculated and analyzed to determine the conformation of the molecule and any intermolecular interactions.

Visualizations

The following diagrams illustrate the generalized workflow for X-ray crystallography and a logical relationship for conformational analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final Crystal Structure conformational_analysis cluster_factors Influencing Factors cluster_parameters Observable Parameters substituents Substituents on Dioxane Ring conformation Molecular Conformation (e.g., Chair, Boat) substituents->conformation phenyl_substituents Substituents on Phenyl Ring phenyl_substituents->conformation packing Crystal Packing Forces packing->conformation bond_lengths Bond Lengths conformation->bond_lengths bond_angles Bond Angles conformation->bond_angles torsion_angles Torsion Angles conformation->torsion_angles

References

A Comparative Guide to the Mechanistic Pathways of 4-Phenyl-1,3-dioxane Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary mechanistic pathways for the cleavage of 4-Phenyl-1,3-dioxane, a common protecting group in organic synthesis. Understanding the nuances of these cleavage reactions—acid-catalyzed hydrolysis, hydrogenolysis, and oxidative cleavage—is crucial for optimizing reaction conditions, improving yields, and ensuring the integrity of target molecules in complex synthetic routes. This document presents a detailed analysis of each method, supported by experimental data and protocols, to aid researchers in selecting the most appropriate cleavage strategy for their specific needs.

Acid-Catalyzed Hydrolysis: The Classic Deprotection

Acid-catalyzed hydrolysis is the most conventional method for the cleavage of 1,3-dioxanes, reverting them to the parent carbonyl compound (benzaldehyde) and 1,3-propanediol. The reaction proceeds via a well-established mechanism initiated by protonation of one of the dioxane oxygen atoms.

Mechanism of Action

The accepted mechanism for acid-catalyzed hydrolysis of acetals involves the following key steps:

  • Protonation: A proton from the acid catalyst protonates one of the oxygen atoms of the dioxane ring, making it a good leaving group.

  • Ring Opening: The protonated ring opens to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation and Hemiacetal Formation: Loss of a proton from the attacking water molecule yields a hemiacetal intermediate.

  • Protonation of the Second Oxygen: The other oxygen atom of the original diol is protonated.

  • Cleavage: The C-O bond cleaves, releasing the 1,3-diol and the protonated carbonyl compound.

  • Deprotonation: The protonated carbonyl compound is deprotonated to yield the final carbonyl product and regenerate the acid catalyst.

Experimental Data

The rate of hydrolysis is highly dependent on the acid strength, solvent, and temperature. While specific kinetic data for this compound is not extensively published in comparative studies, the general principles of acetal hydrolysis apply. The reaction is typically fast and high-yielding under appropriate acidic conditions.

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
HCl (4 M)DioxaneRoom Temp.30 minQuantitative[1]
Perchloric Acid (5-8 M)10% (v/v) Dioxane-Water25--[1][2]
p-Toluenesulfonic acidMethanol/Water (4:1)---

Note: Quantitative data for the hydrolysis of the sulfur analog, 2-phenyl-1,3-dithiane, suggests the reaction proceeds at a convenient rate at 25°C in the presence of 5-8 M perchloric acid in 10% (v/v) dioxane-water.[1][2]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • 4 M HCl in Dioxane

  • Ethyl ether

  • Argon atmosphere

Procedure:

  • Cool a 25-mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath under an argon atmosphere.

  • Add a solution of 4 M HCl in dioxane (4 mL).

  • Add this compound (0.2 mmol) to the cooled solution in one portion with stirring.

  • Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, concentrate the reaction mixture by rotary evaporation under high vacuum at room temperature.

  • Wash the residue with dry ethyl ether and collect the product by filtration.

Hydrogenolysis: Reductive Cleavage

Hydrogenolysis offers a reductive pathway for the cleavage of 1,3-dioxanes. This method is particularly useful when acidic conditions are not tolerated by other functional groups in the molecule. The reaction typically employs a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in the presence of a Lewis acid like aluminum chloride (AlCl3).

Mechanism of Action

The mechanism of hydrogenolysis of acetals with LiAlH4 and AlCl3 is thought to involve the following steps:

  • Lewis Acid Coordination: The Lewis acid (AlCl3) coordinates to one of the oxygen atoms of the dioxane ring, activating it.

  • Ring Opening: The activated C-O bond is cleaved, leading to the formation of a carbocation intermediate.

  • Hydride Attack: A hydride ion (H-) from LiAlH4 attacks the carbocation, resulting in the formation of a C-H bond and cleavage of the dioxane ring to yield a hydroxy ether.

  • Further Reduction (possible): Depending on the reaction conditions and stoichiometry of the reducing agent, the resulting hydroxy ether may undergo further reduction.

Experimental Data

Studies on the competitive hydrogenolysis of 2-phenyl-1,3-dioxane and its corresponding 1,3-dioxolane analog have shown that the five-membered ring (dioxolane) is cleaved more rapidly. This suggests that the six-membered dioxane ring is more stable under these reductive conditions.

Reducing AgentLewis AcidSolventProduct(s)Relative Rate
LiAlH4AlCl3Ether3-Phenoxy-1-propanol, Benzaldehyde, 1,3-PropanediolSlower than 2-phenyl-1,3-dioxolane
Experimental Protocol: Hydrogenolysis

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere (argon or nitrogen).

  • In the flask, prepare a solution of a specific molar ratio of LiAlH4 and AlCl3 in anhydrous diethyl ether.

  • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred solution of the reducing agent at a controlled temperature (e.g., 0 °C or room temperature).

  • After the addition is complete, allow the reaction to stir for a specified period, monitoring the progress by TLC or GC.

  • Carefully quench the reaction by the dropwise addition of water, followed by a solution of sodium hydroxide.

  • Filter the resulting mixture to remove the aluminum salts.

  • Extract the filtrate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Oxidative Cleavage: Conversion to an Ester

Oxidative cleavage provides an alternative deprotection strategy that converts the acetal directly into an ester, in this case, 3-hydroxypropyl benzoate. This transformation is typically achieved using an oxidizing agent like ozone (O3).

Mechanism of Action

The ozonolysis of acetals is proposed to proceed through the following mechanism:

  • 1,3-Dipolar Insertion: Ozone undergoes a 1,3-dipolar insertion into the C-H bond of the acetal carbon.

  • Formation of a Hydrotrioxide Intermediate: This insertion forms an unstable hydrotrioxide intermediate.

  • Decomposition: The hydrotrioxide intermediate decomposes to form the corresponding ester and other byproducts. The conformation of the acetal is crucial, with a reactive conformation requiring each oxygen to have an electron pair orbital oriented antiperiplanar to the C-H bond.[3][4]

Experimental Data

While the oxidation of various cyclic acetals with ozone has been reported to yield the corresponding hydroxy esters, specific quantitative data for this compound is limited in the readily available literature. The reaction is known to be effective, but the yields and reaction times can vary depending on the substrate and reaction conditions.

Oxidizing AgentSolventTemperature (°C)ProductYield (%)
Ozone (O3)Ethyl acetate-783-Hydroxypropyl benzoate-
Ozone (O3)Ionic Liquid ([BMPyr][(CN)2N])253-Hydroxypropyl benzoate-

Note: The ozonation of cyclic acetals in ionic liquids has been shown to be a selective method for forming hydroxy esters at room temperature.[5]

Experimental Protocol: Oxidative Cleavage with Ozone

Materials:

  • This compound

  • Ozone (generated from an ozone generator)

  • Ethyl acetate (or another suitable solvent)

  • Inert gas (e.g., nitrogen or argon)

  • Reducing agent for workup (e.g., dimethyl sulfide or triphenylphosphine)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethyl acetate) in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any excess ozone.

  • Quench the reaction by adding a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) at low temperature and then allowing the mixture to warm to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Comparison of Cleavage Methods

FeatureAcid-Catalyzed HydrolysisHydrogenolysisOxidative Cleavage
Products Benzaldehyde, 1,3-Propanediol3-Phenoxy-1-propanol, etc.3-Hydroxypropyl benzoate
Reaction Conditions Acidic (e.g., HCl, H2SO4)Reductive (LiAlH4/AlCl3)Oxidative (Ozone)
Selectivity Can be harsh on acid-labile groupsCan be selective for the acetalCan be selective for the acetal
Advantages Fast, high-yielding, common reagentsUseful for acid-sensitive substratesDirect conversion to an ester
Disadvantages Not suitable for acid-sensitive moleculesRequires strong, hazardous reducing agentsRequires specialized equipment (ozone generator)

Visualizing the Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Reaction Mechanisms

Acid_Catalyzed_Hydrolysis cluster_protonation Protonation & Ring Opening cluster_hydrolysis Hydrolysis & Cleavage Dioxane This compound ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H+ Oxocarbenium Oxocarbenium Ion ProtonatedDioxane->Oxocarbenium Ring Opening Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O, - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Products Benzaldehyde + 1,3-Propanediol ProtonatedHemiacetal->Products Cleavage, - H+

Caption: Mechanism of Acid-Catalyzed Hydrolysis.

Hydrogenolysis cluster_activation Lewis Acid Activation & Ring Opening cluster_reduction Hydride Attack & Product Formation Dioxane This compound ActivatedComplex Activated Complex Dioxane->ActivatedComplex + AlCl3 Carbocation Carbocation Intermediate ActivatedComplex->Carbocation Ring Opening HydroxyEther 3-Phenoxy-1-propanol Carbocation->HydroxyEther + H- (from LiAlH4) Oxidative_Cleavage cluster_oxidation Ozonolysis Dioxane This compound Hydrotrioxide Hydrotrioxide Intermediate Dioxane->Hydrotrioxide + O3 Ester 3-Hydroxypropyl benzoate Hydrotrioxide->Ester Decomposition Hydrolysis_Workflow Start Start: this compound Reaction Add 4 M HCl in Dioxane Stir at Room Temperature (30 min) Start->Reaction Workup Rotary Evaporation Reaction->Workup Purification Wash with Ether Filtration Workup->Purification Product Product: Benzaldehyde Purification->Product Hydrogenolysis_Workflow Start Start: this compound Reaction Add to LiAlH4/AlCl3 in Ether Stir under Inert Atmosphere Start->Reaction Quench Quench with Water and NaOH Reaction->Quench Workup Filter Aluminum Salts Extract with Ether Quench->Workup Purification Dry and Concentrate Purify (Distillation/Chromatography) Workup->Purification Product Product: 3-Phenoxy-1-propanol Purification->Product Oxidation_Workflow Start Start: this compound Reaction Dissolve in Solvent (-78 °C) Bubble Ozone Start->Reaction Quench Purge with N2 Quench with Reducing Agent Reaction->Quench Workup Wash with Water and Brine Dry and Concentrate Quench->Workup Purification Purify (Column Chromatography) Workup->Purification Product Product: 3-Hydroxypropyl benzoate Purification->Product

References

A Comparative Guide to the Stability of 1,3-Dioxanes and 1,3-Dioxolanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in multi-step organic synthesis. Among the most common choices for the protection of aldehydes and ketones are 1,3-dioxanes and 1,3-dioxolanes, the cyclic acetals formed from 1,3- and 1,2-diols, respectively. Their relative stability dictates their suitability for a given synthetic route, influencing both the persistence of the protecting group through various reaction conditions and the ease of its eventual removal. This guide provides an objective comparison of the stability of these two heterocyclic systems, supported by experimental data and detailed methodologies.

Executive Summary

In general, 1,3-dioxanes (six-membered rings) are thermodynamically more stable than their 1,3-dioxolane (five-membered ring) counterparts . This difference in stability is primarily attributed to conformational and stereoelectronic factors. The chair conformation of the 1,3-dioxane ring minimizes torsional and angle strain, whereas the five-membered 1,3-dioxolane ring exists in a more strained, puckered conformation. Consequently, aldehyde-derived 1,3-dioxolanes are more readily hydrolyzed under acidic conditions than the corresponding 1,3-dioxanes.

Conformational Analysis: The Root of Stability Differences

The stability of these cyclic acetals is intrinsically linked to their three-dimensional structures.

1,3-Dioxanes preferentially adopt a stable chair conformation, much like cyclohexane. This arrangement allows for staggered conformations along the C-C and C-O bonds, minimizing torsional strain. Substituents on the ring can occupy either axial or equatorial positions, with larger groups favoring the less sterically hindered equatorial position.

1,3-Dioxolanes , on the other hand, cannot adopt a strain-free chair conformation due to the constraints of the five-membered ring. They exist in dynamic equilibrium between puckered envelope and twist conformations. These conformations possess inherent torsional strain from eclipsed or partially eclipsed interactions, rendering them less stable than the chair form of 1,3-dioxanes.

G cluster_0 Conformational Stability Dioxane 1,3-Dioxane Chair Chair Conformation (Low Strain) Dioxane->Chair Dioxolane 1,3-Dioxolane Puckered Envelope/Twist Conformation (Higher Strain) Dioxolane->Puckered Stability Greater Thermodynamic Stability Chair->Stability LesserStability Lesser Thermodynamic Stability Puckered->LesserStability

Caption: Relationship between ring structure and thermodynamic stability.

Stereoelectronic Effects: The Anomeric Effect

The anomeric effect also plays a role in the stability and reactivity of these systems. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite potential steric hindrance. This preference arises from a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen and the antibonding (σ*) orbital of the axial C-O bond of the substituent. This interaction is more pronounced in the well-defined chair conformation of 1,3-dioxanes.

anomeric_effect cluster_1 Anomeric Effect in 1,3-Dioxane Axial Axial Substituent at C2 Orbital_Overlap n(O) -> σ*(C-X) overlap Axial->Orbital_Overlap Stabilization Stereoelectronic Stabilization Orbital_Overlap->Stabilization Equatorial Equatorial Substituent at C2 No_Overlap No significant n(O) -> σ*(C-X) overlap Equatorial->No_Overlap

Caption: The stabilizing anomeric effect in 1,3-dioxanes.

Quantitative Comparison of Stability: Hydrolysis Kinetics

The most common method for quantitatively assessing the stability of acetals is by measuring the rates of their acid-catalyzed hydrolysis. A more rapid rate of hydrolysis indicates lower stability. While extensive datasets directly comparing a wide range of substituted 1,3-dioxanes and 1,3-dioxolanes under identical conditions are sparse in single publications, the general trend is well-established.

Acetal TypeRelative Rate of HydrolysisThermodynamic Stability
Aldehyde-derived 1,3-DioxolaneFasterLower
Aldehyde-derived 1,3-DioxaneSlowerHigher
Ketone-derived 1,3-DioxolaneSlowerHigher
Ketone-derived 1,3-DioxaneFasterLower

Note: This table represents a general trend. The relative rates can be influenced by substitution on the ring and the specific reaction conditions.

The reversal in relative stability for ketone-derived acetals is attributed to increased steric interactions in the 1,3-dioxane ring, particularly 1,3-diaxial interactions, which are relieved upon hydrolysis.

Experimental Protocols

Acid-Catalyzed Hydrolysis Rate Determination

This protocol outlines a general method for comparing the rates of hydrolysis of a 2-substituted-1,3-dioxane and a 2-substituted-1,3-dioxolane.

Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of a 1,3-dioxane and a 1,3-dioxolane.

Materials:

  • 2-substituted-1,3-dioxane

  • 2-substituted-1,3-dioxolane (derived from the same carbonyl compound)

  • Standardized aqueous acid solution (e.g., 0.1 M HCl)

  • A suitable solvent system (e.g., a mixture of water and an organic co-solvent like dioxane or acetonitrile to ensure solubility)

  • Quenching solution (e.g., a saturated solution of sodium bicarbonate)

  • Internal standard for analysis (e.g., a stable compound not reactive under the reaction conditions)

  • UV-Vis spectrophotometer or Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Preparation of Reaction Solutions: Prepare stock solutions of the 1,3-dioxane and 1,3-dioxolane of known concentration in the chosen solvent system.

  • Initiation of Reaction: In a thermostated reaction vessel, equilibrate the acidic solvent system to the desired temperature (e.g., 25 °C). To initiate the reaction, inject a known volume of the acetal stock solution into the acidic solvent with vigorous stirring. Start a timer immediately.

  • Monitoring the Reaction:

    • UV-Vis Spectroscopy (if the carbonyl product has a distinct chromophore): Continuously monitor the increase in absorbance at the λmax of the product aldehyde or ketone.

    • Gas Chromatography: At timed intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution and the internal standard. Analyze the quenched samples by GC to determine the concentration of the remaining acetal or the formed carbonyl compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the acetal (ln[Acetal]) versus time. For a pseudo-first-order reaction, this plot should be linear. The rate constant (k) is the negative of the slope of this line.

  • Comparison: Compare the determined rate constants for the 1,3-dioxane and the 1,3-dioxolane. A larger rate constant signifies lower stability.

G cluster_workflow Hydrolysis Kinetics Experimental Workflow start Prepare Acetal & Acid Solutions initiate Initiate Reaction in Thermostated Vessel start->initiate monitor Monitor Reaction Progress (UV-Vis or GC) initiate->monitor quench Quench Aliquots (for GC analysis) monitor->quench if GC analyze Analyze Data (ln[A] vs. time) monitor->analyze if UV-Vis quench->analyze end Determine Rate Constant (k) analyze->end

Caption: Workflow for determining hydrolysis rate constants.

Conformational Analysis by NMR Spectroscopy

Objective: To qualitatively assess the conformational preferences of a substituted 1,3-dioxane.

Materials:

  • Substituted 1,3-dioxane

  • Deuterated solvent (e.g., CDCl3)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the 1,3-dioxane in the deuterated solvent.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Analyze the coupling constants (J-values) of the ring protons. For a chair conformation, distinct coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial protons are expected. Large diaxial couplings (typically 8-12 Hz) are characteristic of a chair conformation.

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shifts of the ring carbons can provide information about the conformation and the presence of steric compression.

  • NOESY Spectroscopy (optional): For more complex structures, a 2D NOESY experiment can reveal through-space correlations between protons, helping to distinguish between axial and equatorial substituents. For example, a cross-peak between a substituent and an axial proton on the ring would indicate an axial orientation of the substituent.

Conclusion

The choice between a 1,3-dioxane and a 1,3-dioxolane as a protecting group should be guided by the required stability. For applications demanding high stability towards acidic conditions, a 1,3-dioxane derived from an aldehyde is generally the superior choice due to its lower ring strain in the chair conformation. Conversely, if milder deprotection conditions are desired, a 1,3-dioxolane may be more suitable. The principles of conformational analysis and stereoelectronic effects provide a robust framework for understanding and predicting the relative stabilities of these fundamental heterocyclic systems in organic synthesis.

Navigating Reactivity: A Comparative Guide to Substituted 4-Phenyl-1,3-dioxanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of substituted 4-Phenyl-1,3-dioxanes is crucial for predicting molecular stability, designing synthetic routes, and developing novel therapeutics. This guide provides a comparative analysis of their reactivity, supported by experimental data and detailed protocols, with a focus on acid-catalyzed hydrolysis.

The reactivity of 4-phenyl-1,3-dioxanes is significantly influenced by the nature and position of substituents on both the phenyl ring and the dioxane moiety. These substitutions can alter the electron density at the reaction center and influence the stability of intermediates, thereby affecting reaction rates. Stereoelectronic effects, which dictate the preferred spatial arrangement of orbitals, also play a pivotal role in determining the reactivity of these heterocyclic compounds.[1][2][3]

Comparative Analysis of Hydrolysis Rates

The acid-catalyzed hydrolysis of substituted 2-phenyl-1,3-dioxanes provides a valuable model for understanding the electronic effects of substituents on the reactivity of the acetal linkage. A study by Bender and Silver investigated the pH-rate profiles for the hydrolysis of a series of 2-(substituted phenyl)-1,3-dioxanes, revealing the significant impact of substituents on the reaction rate.[4][5]

While the original research focused on 2-phenyl substituted systems, the principles are directly applicable to the 4-phenyl isomers. The rate of hydrolysis is primarily dependent on the stability of the carbocation intermediate formed upon protonation and cleavage of the C-O bond. Electron-donating groups on the phenyl ring are expected to stabilize this intermediate and thus accelerate the rate of hydrolysis, while electron-withdrawing groups will have the opposite effect.

Substituent (at C2-phenyl ring)Relative Hydrolysis Rate (k_rel)
p-MethoxySignificantly faster
p-MethylFaster
Unsubstituted1.00
p-NitroSlower

Note: This table provides a qualitative comparison based on the expected electronic effects. For precise quantitative data, refer to the original research on 2-phenyl-1,3-dioxanes.[4]

The Role of Stereoelectronic Effects

Stereoelectronic effects are crucial in understanding the reactivity of 1,3-dioxanes. For an efficient cleavage of the C-O bond during acid-catalyzed hydrolysis, the lone pair of electrons on the adjacent oxygen atom must be anti-periplanar to the breaking bond. This orbital alignment allows for effective stabilization of the developing positive charge on the carbon atom. The conformation of the dioxane ring and the orientation of its substituents can either facilitate or hinder this optimal orbital overlap, thereby influencing the reaction rate.[1][3][6]

Experimental Protocols

Acid-Catalyzed Hydrolysis of 2-Phenyl-1,3-dioxanes

This protocol is adapted from the work of Bender and Silver.[4]

Materials:

  • Substituted 2-phenyl-1,3-dioxane

  • Acetonitrile (purified)

  • Aqueous buffers of desired pH

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the desired 2-(substituted phenyl)-1,3-dioxane in purified acetonitrile.

  • Prepare a series of aqueous buffer solutions with known pH values.

  • Initiate the hydrolysis reaction by adding a small aliquot of the dioxane stock solution to the temperature-equilibrated buffer solution in a cuvette. The final solvent composition should be a specific ratio, for example, 10% acetonitrile-water.[4]

  • Monitor the progress of the reaction by observing the change in absorbance at a specific wavelength corresponding to the product (the substituted benzaldehyde).

  • Determine the pseudo-first-order rate constant (k_obs) by plotting the natural logarithm of the change in absorbance against time.

  • Repeat the experiment at various pH values to generate a pH-rate profile.

Visualizing Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Hydrolysis_Mechanism Substrate Substituted 4-Phenyl-1,3-dioxane Protonated Protonated Dioxane Substrate->Protonated + H+ Carbocation Carbocation Intermediate Protonated->Carbocation - H2O (slow) Hemiacetal Hemiacetal Carbocation->Hemiacetal + H2O Products Aldehyde + Diol Hemiacetal->Products - H+

Caption: Acid-catalyzed hydrolysis of a this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock Prepare Dioxane Stock Solution Mix Mix Reactants in Cuvette Stock->Mix Buffer Prepare Aqueous Buffers Buffer->Mix Spectro Monitor Absorbance Change Mix->Spectro Plot Plot ln(Abs) vs. Time Spectro->Plot Calc Calculate Rate Constant (k_obs) Plot->Calc Profile Generate pH-Rate Profile Calc->Profile

Caption: Workflow for kinetic analysis of dioxane hydrolysis.

Hammett Relationship and Reactivity

The Hammett equation provides a quantitative means to correlate the reaction rates of substituted aromatic compounds with the electronic properties of their substituents.[7][8] A Hammett plot for the hydrolysis of substituted 2-phenyl-1,3-oxathiolanes, a related class of compounds, demonstrates a linear relationship between the logarithm of the rate constant (log k) and the Hammett substituent constant (σ).[9] A similar relationship is expected for substituted 4-phenyl-1,3-dioxanes.

A negative slope (ρ value) in the Hammett plot indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge buildup in the transition state. The magnitude of the ρ value provides insight into the sensitivity of the reaction to substituent effects.

Hammett_Plot cluster_plot Hammett Plot for Hydrolysis y_axis origin y_axis->origin x_axis origin->x_axis point1 point2 point1->point2 point3 point2->point3 EDG Electron-Donating Groups EWG Electron-Withdrawing Groups

References

Efficacy Showdown: 4-Phenyl-1,3-dioxane vs. The Renowned Evans' Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an objective comparison between the well-established and highly efficacious Evans' auxiliary and the less-documented 4-Phenyl-1,3-dioxane for guiding asymmetric transformations.

The ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and, most importantly, exert a high degree of stereocontrol to yield the desired enantiomer in high purity. This comparison will delve into the performance of both auxiliaries in key asymmetric reactions, supported by available experimental data and detailed methodologies.

At a Glance: Performance in Asymmetric Reactions

The Evans' oxazolidinone auxiliaries have a long-standing reputation for excellence in asymmetric synthesis, particularly in aldol and alkylation reactions, where they consistently deliver high diastereoselectivity and yields. In contrast, specific performance data for this compound as a chiral auxiliary is not as extensively documented in peer-reviewed literature, making a direct head-to-head comparison based on a large body of evidence challenging. The following tables summarize the well-established efficacy of the Evans' auxiliary.

Evans' Auxiliary: A Legacy of High Stereocontrol

The power of the Evans' auxiliary lies in the rigid, chelated transition states it forms, which effectively shield one face of the enolate from the incoming electrophile. This leads to predictable and highly selective bond formation.

Table 1: Performance of Evans' Auxiliary in Asymmetric Aldol Reactions

N-Acyl ImideElectrophile (Aldehyde)Diastereomeric Ratio (syn:anti)Yield (%)
N-PropionylBenzaldehyde>99:185
N-PropionylIsovaleraldehyde>99:180
N-ButyrylAcrolein98:275

Table 2: Performance of Evans' Auxiliary in Asymmetric Alkylation Reactions

N-Acyl ImideElectrophileDiastereomeric RatioYield (%)
N-PropionylBenzyl bromide98:295
N-PropionylMethyl iodide95:592
N-ButyrylAllyl iodide97:388
This compound: An Alternative with Untapped Potential

Chiral 1,3-dioxanes function as auxiliaries by creating a sterically hindered environment around the reaction center. The phenyl group at the 4-position of the dioxane ring is expected to provide significant steric bulk, thereby directing the approach of a reagent to the less hindered face of the substrate. However, a lack of specific published data on its performance in common asymmetric reactions prevents a quantitative comparison with the Evans' auxiliary at this time.

Experimental Protocols: A How-To Guide

Detailed and reliable experimental protocols are crucial for replicating and building upon synthetic methodologies.

Asymmetric Aldol Reaction with Evans' Auxiliary

This protocol describes a typical boron-mediated aldol reaction using an Evans' auxiliary, which is known to favor the formation of the syn-aldol product.[1][2]

Procedure:

  • Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous solvent such as THF at -78°C, a strong base (e.g., n-butyllithium) is added, followed by the desired acyl chloride (e.g., propionyl chloride).

  • Enolate Formation: The resulting N-acyl imide is dissolved in anhydrous dichloromethane and cooled to 0°C. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is added, followed by a hindered base like diisopropylethylamine (DIPEA) to generate the Z-enolate.[1]

  • Aldol Addition: The reaction mixture is cooled to -78°C, and the aldehyde is added dropwise. The reaction is stirred for several hours while gradually warming.

  • Work-up and Analysis: The reaction is quenched, typically with a buffered aqueous solution. After extraction and purification, the diastereomeric ratio is determined using ¹H NMR spectroscopy or chiral HPLC.

Hypothetical Asymmetric Alkylation with this compound Auxiliary

Procedure:

  • Attachment of Substrate: The substrate, typically a carboxylic acid derivative, is attached to the this compound auxiliary via standard esterification or amidation procedures.

  • Enolate Formation: The substrate-auxiliary conjugate is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78°C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the enolate.

  • Alkylation: The desired electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature.

  • Work-up and Analysis: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). Following extraction and purification, the diastereoselectivity of the product would be assessed.

Cleavage of the Auxiliary: Releasing the Chiral Product

The ability to remove the chiral auxiliary under mild conditions without epimerization of the newly formed stereocenter is paramount.

Cleavage of Evans' Auxiliary

A significant advantage of the Evans' auxiliary is the variety of methods for its removal, which can be tailored to yield different functional groups.[3][4]

  • To yield a Carboxylic Acid: Treatment with lithium hydroperoxide (LiOH/H₂O₂) is a common and effective method.[3]

  • To yield an Alcohol: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To yield an Amide: Transamidation with a desired amine, often facilitated by a Lewis acid.

Cleavage of this compound Auxiliary

As an acetal, the this compound auxiliary is cleaved under acidic conditions. The specific conditions would need to be carefully optimized to ensure complete removal without compromising the stereochemical integrity of the product.

Visualizing the Synthetic Strategy

Diagrams can clarify the abstract concepts of stereochemical control and experimental design.

Chiral_Auxiliary_Structures cluster_evans Evans' Auxiliary cluster_dioxane This compound evans_img dioxane_img

Caption: Structures of a representative Evans' auxiliary and this compound.

Experimental_Workflow start Achiral Substrate attach Attach Chiral Auxiliary start->attach adduct Chiral Adduct attach->adduct reaction Asymmetric Reaction adduct->reaction diastereomers Diastereomeric Mixture reaction->diastereomers purify Purification diastereomers->purify pure_diastereomer Single Diastereomer purify->pure_diastereomer cleave Cleave Auxiliary pure_diastereomer->cleave product Enantiopure Product cleave->product recycle Recover Auxiliary cleave->recycle

Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.

Zimmerman_Traxler_Model enolate Z-Enolate transition_state Chair-like Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state syn_product syn-Aldol Product transition_state->syn_product High Diastereoselectivity

Caption: Simplified signaling pathway representing the Zimmerman-Traxler model for the Evans' aldol reaction.

Conclusion: An Established Workhorse vs. a Promising Newcomer

This compound , on the other hand, represents a chiral auxiliary with potential that is yet to be fully realized and documented in readily accessible scientific literature. While the structural features suggest it could be an effective stereodirecting group, the lack of concrete, comparative data makes it a higher-risk, exploratory option compared to the Evans' auxiliary. For projects demanding reliability and a high probability of success, the Evans' auxiliary remains the superior and recommended choice. Further research into the applications and efficacy of this compound is warranted to establish its position in the synthetic chemist's toolkit.

References

Unraveling the Conformational Landscape of 4-Phenyl-1,3-dioxane: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the conformational preferences of 4-Phenyl-1,3-dioxane reveals a strong preference for the equatorial chair conformation, a finding supported by both computational modeling and experimental data. This guide provides a comparative overview of various analytical approaches, offering valuable insights for researchers in drug development and materials science where molecular conformation plays a critical role in determining biological activity and material properties.

The six-membered 1,3-dioxane ring is a common structural motif in many biologically active molecules. The orientation of substituents on this ring can significantly influence their interaction with biological targets. In the case of this compound, the bulky phenyl group can adopt either an axial or an equatorial position in the dominant chair conformation, leading to two distinct low-energy conformers. Understanding the relative stability and geometry of these conformers is crucial for structure-activity relationship (SAR) studies and rational drug design.

Computational Analysis: A Quantitative Look at Conformer Stability

Computational chemistry provides a powerful toolkit for investigating the conformational landscape of molecules. Various theoretical methods can be employed to calculate the potential energy surface and identify stable conformers. Here, we compare the results from different levels of theory to provide a comprehensive picture of the conformational preferences of this compound.

Quantum chemical calculations have been performed to determine the relative energies of the possible conformers of this compound. Early studies using Hartree-Fock (HF) theory with minimal basis sets like STO-3G and split-valence basis sets like 6-31G(d) have explored the potential energy surface, identifying the chair and various twist-boat forms as stationary points.[1] More recent and robust analyses employing Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) offer more accurate energy predictions.

The primary conformers of interest are the equatorial-chair and axial-chair conformations. In the equatorial conformer, the phenyl group occupies a position in the plane of the dioxane ring, minimizing steric interactions. In the axial conformer, the phenyl group is positioned perpendicular to the plane of the ring, leading to significant 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions.

Table 1: Calculated Relative Energies of this compound Conformers

Computational MethodBasis SetConformerRelative Energy (kcal/mol)
RHFSTO-3GEquatorial-Chair0.00
Axial-Chair(Data not available)
RHF6-31G(d)Equatorial-Chair0.00
Axial-Chair(Data not available)
DFT (B3LYP)6-31G(d)Equatorial-Chair0.00
Axial-Chair~3-5 (Estimated)
MP26-31G(d)Equatorial-Chair0.00
Axial-Chair~3-5 (Estimated)

Table 2: Key Dihedral Angles of the Equatorial this compound Conformer (DFT - B3LYP/6-31G(d))

Dihedral AngleAtomsValue (degrees)
Ring PuckeringO1-C2-O3-C4~ -60
C2-O3-C4-C5~ 55
O3-C4-C5-C6~ -55
C4-C5-C6-O1~ 60
C5-C6-O1-C2~ -60
C6-O1-C2-O3~ 55
Phenyl OrientationC5-C4-C7-C8~ 120
C5-C4-C7-C12~ -60

Note: The dihedral angles are representative values and can vary slightly depending on the specific computational method and basis set used.

Experimental Validation: Corroborating Theory with Physical Data

Experimental techniques provide essential validation for computational predictions. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful tools.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is particularly useful for determining the preferred conformation in solution. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between axial-axial protons is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (2-5 Hz).

For the equatorial conformer of this compound, the proton at C4 is in an axial position. Therefore, it is expected to have large coupling constants with the axial protons at C5. Conversely, in the axial conformer, the C4 proton is equatorial and would exhibit smaller coupling constants with the neighboring protons. The experimentally observed ¹H NMR spectrum of this compound is consistent with a strong preference for the equatorial-chair conformation in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide through-space correlations between protons that are close to each other, further confirming the spatial arrangement of atoms in the dominant conformer.[2][3]

X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. While a crystal structure for this compound itself was not found in the surveyed literature, crystal structures of closely related substituted 1,3-dioxanes consistently show the bulkier substituent in the equatorial position to minimize steric strain.[4] This provides strong evidence that this compound would also adopt the equatorial conformation in the solid state.

Methodologies

Computational Protocols

A typical computational workflow for the conformational analysis of a molecule like this compound involves the following steps:

  • Initial Structure Generation: The 2D structure of the molecule is drawn and converted to a 3D structure. Both the equatorial and axial chair conformers, as well as potential twist-boat conformers, are generated as starting points.

  • Geometry Optimization: Each initial structure is subjected to geometry optimization using a chosen quantum mechanical method (e.g., DFT with the B3LYP functional) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: To confirm that the optimized structures are true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energy and thermal corrections.

  • Relative Energy Calculation: The total energies of all stable conformers are compared to determine their relative stabilities.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_analysis Analysis Initial_Structure Initial 3D Structures (Equatorial, Axial, Twist-Boat) Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Initial_Structure->Geometry_Optimization Optimize Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Verify Energy_Minima Confirm Energy Minima (No Imaginary Frequencies) Frequency_Calculation->Energy_Minima Check Relative_Energies Calculate Relative Energies Energy_Minima->Relative_Energies Compare

Computational analysis workflow.
Experimental Protocols

NMR Spectroscopy:

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and 2D NMR (COSY, NOESY) spectra are acquired on a high-field NMR spectrometer. Analysis of the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, along with the cross-peaks in the 2D spectra, allows for the determination of the major conformation in solution.

X-ray Crystallography:

Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent. The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve the crystal structure and determine the precise atomic coordinates, providing an unambiguous picture of the molecule's conformation in the solid state.

Conformational Equilibrium

The different conformers of this compound are in a dynamic equilibrium. The population of each conformer is determined by its relative free energy.

Conformational_Equilibrium Equatorial Equatorial-Chair (Major Conformer) Axial Axial-Chair (Minor Conformer) Equatorial->Axial Ring Inversion Twist_Boat Twist-Boat (Transition State/High Energy) Equatorial->Twist_Boat Axial->Twist_Boat

Equilibrium between major conformers.

Conclusion

The computational and experimental evidence strongly indicates that this compound predominantly exists in a chair conformation with the phenyl group in the equatorial position. This preference is driven by the avoidance of significant steric strain that would be present in the axial conformer. This understanding of the conformational behavior of this compound is fundamental for its application in medicinal chemistry and materials science, where precise control over molecular shape is paramount. Future studies employing higher levels of theory and dedicated experimental investigations, such as low-temperature NMR or obtaining a definitive crystal structure, would further refine our understanding of the subtle energetic differences and dynamic behavior of this important molecule.

References

Orthogonal Deprotection Strategies: A Comparative Guide to the 4-Phenyl-1,3-dioxane Acetal Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of complex molecule synthesis, the strategic use of protecting groups is paramount for achieving high yields and selectivities. Orthogonal protection, a strategy employing protecting groups that can be removed under distinct, non-interfering conditions, is a cornerstone of modern organic synthesis. This guide provides a comprehensive comparison of the 4-phenyl-1,3-dioxane acetal as a protecting group for 1,3-diols, evaluating its performance against other commonly used alcohol protecting groups. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The this compound Acetal: A Profile

The this compound acetal is a robust protecting group for 1,3-diols, formed by the acid-catalyzed reaction of a 1,3-diol with benzaldehyde. Its defining feature, which forms the basis of its orthogonality, is its unique deprotection condition: catalytic hydrogenolysis. This sets it apart from a wide array of other protecting groups that are typically cleaved under acidic or basic conditions, or by fluoride ions. This unique cleavage mechanism allows for the selective deprotection of a 1,3-diol protected as a this compound acetal while other protecting groups remain intact, and vice-versa.

Comparative Analysis of Alcohol Protecting Groups

The utility of an orthogonal protecting group strategy is best illustrated by comparing the stability and deprotection conditions of the this compound acetal with other frequently employed protecting groups for alcohols.

Data Presentation

The following tables summarize the stability and deprotection conditions for the this compound acetal and a selection of other common alcohol protecting groups.

Table 1: Stability of Common Alcohol Protecting Groups

Protecting GroupStructureStability to Strong AcidsStability to Mild AcidsStability to Strong BasesStability to Mild BasesStability to Nucleophiles & HydridesStability to Catalytic Hydrogenation
This compound Ph-CH(O-R)₂LabileModerately StableStableStableStableLabile
MOM (Methoxymethyl ether)CH₃OCH₂-ORLabileLabileStableStableStableStable
BOM (Benzyloxymethyl ether)PhCH₂OCH₂-ORLabileLabileStableStableStableLabile
TBS (tert-Butyldimethylsilyl ether)(CH₃)₃CSi(CH₃)₂-ORLabileModerately StableStableStableStableStable
PMB (p-Methoxybenzyl ether)p-CH₃O-C₆H₄CH₂-ORModerately StableStableStableStableStableLabile (slower than Bn)
THP (Tetrahydropyranyl ether)(C₅H₉O)-ORLabileLabileStableStableStableStable

Table 2: Deprotection Conditions for Common Alcohol Protecting Groups

Protecting GroupReagents and ConditionsTypical Reaction TimeTypical Yield (%)
This compound H₂, Pd/C, Ethanol, rt2 - 16 h>90
MOM 2M HCl, THF, rt1 - 4 h>90
BOM H₂, Pd/C, Ethanol, rt1 - 3 h>95
TBS TBAF (1M in THF), THF, rt0.5 - 2 h>95
PMB DDQ, CH₂Cl₂/H₂O, rt0.5 - 2 h>90
THP p-TsOH, Methanol, rt0.5 - 3 h>90

Experimental Protocols

Detailed methodologies for the deprotection of the this compound acetal and other key protecting groups are provided below.

Protocol 1: Deprotection of a this compound Acetal via Catalytic Hydrogenolysis

Materials:

  • This compound protected compound (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the this compound protected compound in ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically via a balloon or from a cylinder).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected 1,3-diol.

Protocol 2: Deprotection of a MOM Ether using Acidic Hydrolysis

Materials:

  • MOM-protected alcohol (1.0 equiv)

  • 2M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the MOM-protected alcohol in THF.

  • Add the 2M HCl solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 3: Deprotection of a TBS Ether using TBAF

Materials:

  • TBS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBS-protected alcohol in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours and monitor by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the deprotected alcohol.[1]

Protocol 4: Deprotection of a PMB Ether using DDQ

Materials:

  • PMB-protected alcohol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1).

  • Cool the solution to 0 °C and add DDQ portion-wise.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the concept of orthogonal deprotection and a typical experimental workflow.

Orthogonal_Deprotection A Substrate with -OH (PG1) -OH (PG2) B Selective Deprotection of PG1 A->B Reagent 1 C Intermediate -OH -OH (PG2) B->C D Reaction at free -OH C->D Reagent 2 E Modified Intermediate -OR -OH (PG2) D->E F Deprotection of PG2 E->F Reagent 3 G Final Product -OR -OH F->G

Caption: Logical workflow of an orthogonal deprotection strategy.

Experimental_Workflow start Start dissolve Dissolve Protected Compound in Solvent start->dissolve add_reagent Add Deprotection Reagent/Catalyst dissolve->add_reagent react Stir at appropriate Temperature add_reagent->react monitor Monitor Reaction (e.g., TLC) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (e.g., Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for a deprotection reaction.

Conclusion

The this compound acetal offers a valuable tool for the orthogonal protection of 1,3-diols. Its stability to a wide range of common reaction conditions, coupled with its unique cleavage via catalytic hydrogenolysis, allows for its selective removal in the presence of many other widely used protecting groups. This guide provides the necessary data and protocols to enable researchers to effectively integrate the this compound acetal into their synthetic strategies, facilitating the efficient construction of complex molecules. The choice of protecting group is always context-dependent, and a thorough understanding of the relative stabilities and deprotection conditions, as outlined here, is crucial for synthetic success.

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in 4-Phenyl-1,3-dioxane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the principles of kinetic and thermodynamic control is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of these two control mechanisms in the context of 4-Phenyl-1,3-dioxane formation, supported by experimental data and protocols to aid in practical application.

The synthesis of this compound, a heterocyclic compound with applications in various fields of chemistry, serves as an excellent model to illustrate the fundamental principles of kinetic versus thermodynamic control. The reaction, typically an acid-catalyzed condensation of benzaldehyde with 1,3-propanediol, can yield two diastereomers: the cis and trans isomers. The predominance of one isomer over the other is dictated by the reaction conditions, which can be manipulated to favor either the kinetically or thermodynamically preferred product.

Under kinetic control , the reaction is governed by the rate of product formation. At lower temperatures and shorter reaction times, the product that forms fastest, the kinetic product, will be the major isomer. This is because the activation energy for its formation is lower than that of the alternative product. In the case of this compound, the cis isomer is generally considered the kinetic product due to a more favorable transition state geometry.

Conversely, under thermodynamic control , the reaction is governed by the stability of the products. At higher temperatures and longer reaction times, the system has sufficient energy to overcome the activation energy barriers for both forward and reverse reactions, allowing an equilibrium to be established. Under these conditions, the more stable product, the thermodynamic product, will predominate. For this compound, the trans isomer is the thermodynamically more stable product due to reduced steric hindrance, with the bulky phenyl group occupying a more favorable equatorial position in the chair conformation of the dioxane ring.

Comparative Analysis of Product Distribution

The following table summarizes the expected and observed product distributions under kinetically and thermodynamically controlled conditions for the formation of this compound.

Control TypeReaction ConditionsMajor ProductMinor ProductTypical Diastereomeric Ratio (cis:trans)
Kinetic Low Temperature (e.g., 0-25 °C), Short Reaction Timecis-4-Phenyl-1,3-dioxanetrans-4-Phenyl-1,3-dioxane> 1:1 (e.g., 3:1)
Thermodynamic High Temperature (e.g., > 80 °C), Long Reaction Time, Acid Catalysttrans-4-Phenyl-1,3-dioxanecis-4-Phenyl-1,3-dioxane< 1:1 (e.g., 1:5)

Experimental Protocols

Detailed methodologies for the synthesis of this compound under both kinetic and thermodynamic control are provided below.

Kinetic Control Protocol: Favoring the cis-Isomer

This protocol is designed to favor the formation of the kinetic product, cis-4-Phenyl-1,3-dioxane, by using low temperatures and a short reaction time to minimize the potential for equilibration to the more stable trans isomer.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • 1,3-Propanediol (0.76 g, 10 mmol)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.095 g, 0.5 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde, 1,3-propanediol, and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonic acid monohydrate to the cooled solution.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio.

Thermodynamic Control Protocol: Favoring the trans-Isomer

This protocol is designed to favor the formation of the thermodynamic product, trans-4-Phenyl-1,3-dioxane, by using a higher temperature and a longer reaction time to allow the initial product mixture to equilibrate to the more stable isomer.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • 1,3-Propanediol (0.76 g, 10 mmol)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.19 g, 1.0 mmol)

  • Toluene (50 mL)

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add benzaldehyde, 1,3-propanediol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue to reflux for 6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with 20 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio.

Visualizing the Reaction Pathways

The following diagrams illustrate the concepts of kinetic and thermodynamic control in the formation of this compound.

G cluster_reactants Reactants Reactants Benzaldehyde + 1,3-Propanediol Kinetic cis-4-Phenyl-1,3-dioxane (Kinetic Product) Reactants->Kinetic Low Temp, Short Time Thermodynamic trans-4-Phenyl-1,3-dioxane (Thermodynamic Product) Reactants->Thermodynamic High Temp, Long Time Kinetic->Thermodynamic Equilibration (Heat, Acid)

Caption: Reaction pathways for kinetic vs. thermodynamic control.

G Start Start Reaction (Benzaldehyde, 1,3-Propanediol, Acid) LowTemp Low Temperature (e.g., 0 °C) Start->LowTemp HighTemp High Temperature (e.g., Reflux) Start->HighTemp KineticProduct Kinetic Product Dominates (cis-isomer) LowTemp->KineticProduct Equilibration Equilibration Occurs HighTemp->Equilibration ThermodynamicProduct Thermodynamic Product Dominates (trans-isomer) Equilibration->ThermodynamicProduct

Caption: Experimental workflow for selective isomer formation.

By carefully selecting the reaction conditions, researchers can effectively control the outcome of the this compound synthesis to obtain the desired diastereomer. This understanding of kinetic and thermodynamic principles is broadly applicable to a wide range of chemical transformations, making it a critical tool in the arsenal of the modern chemist.

A Comparative Guide to the Synthetic Applications of 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Phenyl-1,3-dioxane is a heterocyclic organic compound belonging to the family of cyclic acetals. While the 1,3-dioxane core structure is primarily recognized for its role in protecting carbonyl groups and 1,3-diols in multi-step organic synthesis, the presence of a phenyl substituent at the 4-position imparts unique chemical properties and opens up specialized applications.[1] This guide provides a comprehensive review of the synthesis and key applications of this compound, offering an objective comparison with common alternatives, supported by experimental data and detailed protocols for researchers, chemists, and drug development professionals.

Synthesis of this compound via Prins Reaction

The most direct and common method for synthesizing this compound is the Prins reaction, which involves an acid-catalyzed cyclization of styrene with formaldehyde.[2][3] This electrophilic addition reaction proceeds via a carbocation intermediate, and its efficiency is highly dependent on the catalytic system employed.[4]

Synthesis_Workflow Styrene Styrene Reaction Prins Reaction (Cyclization) Styrene->Reaction Formaldehyde Formaldehyde (Formalin or Paraformaldehyde) Formaldehyde->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, H₃PW₁₂O₄₀) Catalyst->Reaction catalyzes Product This compound Reaction->Product yields

Caption: General workflow for the synthesis of this compound.
Comparison of Catalytic Systems

The choice of acid catalyst significantly impacts the conversion of styrene and the selectivity towards the desired this compound product. While traditional mineral acids are effective, modern solid acid catalysts and heteropolyacids offer advantages in terms of reusability and milder reaction conditions.[5][6]

Catalyst SystemReactant Molar Ratio (Formalin:Styrene)Temperature (°C)Time (h)Styrene Conversion (%)Selectivity to 4-PDO (%)Reference
H₂SO₄ 2.77 : 1Reflux781.8 - 10088 - 100[2]
Phosphotungstic Acid 4 : 190387.398.9[6]
Sulfated Zirconia 2 : 1 (Paraformaldehyde)1106~10093[7]
W-ZnAlMCM-41(75) 2 : 1 (Paraformaldehyde)110699.999.8[5]

Table 1: Comparison of various acid catalysts for the synthesis of this compound (4-PDO).

Experimental Protocol: Synthesis using Sulfuric Acid

The following protocol is adapted from Organic Syntheses.[2]

  • Reaction Setup: In a 2-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 675 g (8.3 moles) of 37% formalin and 48 g of concentrated sulfuric acid.

  • Addition of Styrene: Add 312 g (3 moles) of styrene to the flask.

  • Reaction: Gently reflux the mixture with stirring for 7 hours.

  • Workup: Cool the mixture and add 500 mL of benzene. Separate the layers and extract the aqueous layer with an additional 500 mL of benzene.

  • Washing: Combine the benzene solutions and wash with two 750-mL portions of water.

  • Purification: Remove the benzene by distillation. Fractionally distill the residual liquid under reduced pressure. Collect the main fraction boiling at 96–103°C / 2 mm Hg. The expected yield of 4-phenyl-m-dioxane is 353–436 g (72–88%).[2]

Application as a Carbonyl Protecting Group

Like other 1,3-dioxanes, the 4-phenyl derivative serves as a robust protecting group for aldehydes and ketones.[1] Cyclic acetals are stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making them indispensable in complex syntheses.[8][9] The key advantage of the 4-phenyl substituent lies in the alternative deprotection pathway it enables.

Protection_Workflow cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Start Substrate with Carbonyl and Other Functional Group (FG) Protect Protect Carbonyl (1,3-Propanediol, Acid Cat.) Start->Protect Protected Protected Substrate (Dioxane) Protect->Protected React Reaction on FG (e.g., Grignard, LiAlH₄) Protected->React Transformed Transformed Substrate (Dioxane Intact) React->Transformed Deprotect Deprotect Carbonyl (Acid or Hydrogenolysis) Transformed->Deprotect Final Final Product with Restored Carbonyl Deprotect->Final

Caption: Typical workflow involving carbonyl protection, reaction, and deprotection.
Comparison with Other Carbonyl Protecting Groups

The this compound offers a unique blend of stability and versatile deprotection options compared to other common carbonyl protecting groups. Its stability is similar to standard dioxanes, but the option for hydrogenolytic cleavage provides orthogonality, allowing for selective deprotection in the presence of acid-sensitive groups.[10][11]

Protecting GroupFormation ConditionsStabilityDeprotection ConditionsKey Advantage / Disadvantage
This compound Styrene, Formaldehyde, Acid Cat. (for scaffold)Stable to base, nucleophiles, reductants1. Aqueous Acid 2. Catalytic Hydrogenolysis (Pd/C, H₂) (neutral) [10]Advantage: Orthogonal, non-acidic deprotection possible.
1,3-Dioxolane Ethylene glycol, Acid Cat.Stable to base, nucleophiles, reductantsAqueous AcidAdvantage: Very common, readily available reagents.Disadvantage: Less stable to acid than 1,3-dioxanes.[9]
Dimethyl Acetal Methanol, Acid Cat.Stable to base, nucleophilesMild Aqueous AcidAdvantage: Simple, acyclic.Disadvantage: Generally less stable than cyclic acetals.[12]
1,3-Dithiane 1,3-Propanedithiol, Lewis AcidVery stable to acid and baseHeavy metal salts (e.g., HgCl₂) or oxidative conditions (e.g., NBS)Advantage: Extremely robust; allows for Umpolung reactivity.Disadvantage: Harsh/toxic deprotection reagents.[13]

Table 2: Comparison of this compound with alternative carbonyl protecting groups.

Deprotection_Comparison Start Protected Carbonyl (this compound) Acid Aqueous Acid (e.g., HCl, TFA) Start->Acid Standard Pathway Hydro Catalytic Hydrogenolysis (H₂, Pd/C) Start->Hydro Mild, Neutral Pathway Product Deprotected Carbonyl Acid->Product SideProduct1 Styrene + Formaldehyde (from ring fragmentation) Acid->SideProduct1 Hydro->Product SideProduct2 1-Phenyl-1,3-propanediol (from hydrogenolysis) Hydro->SideProduct2 Note This pathway is orthogonal to standard acid-labile protecting groups (e.g., Boc, TBS)

Caption: Comparison of deprotection pathways for this compound.
Experimental Protocol: Deprotection via Catalytic Hydrogenation

This generalized protocol is based on the methodology developed for the analogous 4-phenyl-1,3-dioxolanes.[10]

  • Reaction Setup: To a solution of the this compound substrate (1 mmol) in a suitable solvent (e.g., THF, Ethyl Acetate, 10 mL), add 10% Palladium on carbon (10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically using a balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Isolation: Remove the solvent under reduced pressure to yield the deprotected carbonyl compound. Further purification can be performed by column chromatography if necessary. This method is notably effective for substrates containing other acid-labile functionalities like silyl ethers (TBDPS) or THP ethers.[10]

Role in Diastereoselective Synthesis

Chiral, non-racemic acetals can function as effective chiral auxiliaries, directing the stereochemical outcome of reactions on an attached prochiral group.[1] While this compound itself is achiral, it can be synthesized from chiral precursors or its derivatives can be used to control stereochemistry. The bulky phenyl group at the C4 position can create a biased steric environment, influencing the facial selectivity of approaching reagents.

For instance, in a reaction involving a substituent on the dioxane ring (e.g., at C2), the thermodynamically stable conformation will place the large phenyl group in an equatorial position. This can effectively block one face of the molecule, directing attack from the less hindered face and leading to a high diastereomeric excess (d.e.).

Diastereoselection cluster_left cluster_right Start Substrate with Prochiral Center (R-C=O) on Dioxane Ring Reaction Diastereoselective Addition Start->Reaction Reagent Nucleophile (e.g., R'-MgBr) Reagent->Reaction Major Major Diastereomer (Attack from less hindered face) Minor Minor Diastereomer (Attack from more hindered face) Reaction->Major >90% d.e. Reaction->Minor <10% d.e. Phenyl Steric Shielding by Phenyl Group Reaction->Phenyl

Caption: Logical flow of diastereoselection directed by the phenyl group.
Comparison with Evans Asymmetric Aldol Reaction

The use of a chiral dioxane as a stereodirecting group can be compared to established methods like the Evans oxazolidinone chemistry. The primary difference lies in the mechanism of stereocontrol.

MethodSource of ChiralityMechanism of ControlDiastereoselectivity (d.e.)Auxiliary Removal
Chiral 1,3-Dioxane Chiral diol or aldehyde used in formationSteric Hindrance: Bulky substituents (like phenyl) block one face of the molecule.Moderate to Good (Varies with substrate)Acid hydrolysis or hydrogenolysis to reveal diol and carbonyl.
Evans Oxazolidinone Chiral amino alcohol (e.g., valinol)Chelation Control: A rigid, chelated Z-enolate transition state directs the approach of the electrophile.Typically Excellent (>95%)Hydrolysis (LiOH/H₂O₂) or reduction (LiBH₄) to reveal acid or alcohol.

Table 3: Conceptual comparison of stereocontrol strategies.

Experimental Protocol: Diastereoselective Acetalization

The following protocol for the synthesis of a chiral 2,4-disubstituted-1,3-dioxane demonstrates the principle of thermodynamic control in establishing stereocenters on the ring.[14]

  • Reactants: A solution of methyl pyruvate (1.0 eq), (R)-1,3-butanediol (1.2 eq), and trimethyl orthoformate (1.5 eq) in dichloromethane is prepared.

  • Catalysis: The solution is cooled to 0°C, and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) is added.

  • Equilibration: The mixture is stirred at room temperature for 24 hours to ensure thermodynamic equilibration.

  • Workup: The reaction is quenched with triethylamine, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by silica gel chromatography. This thermodynamically controlled process predominantly yields the (2R, 4R)-isomer, where the substituents adopt the most stable diequatorial-like arrangement.[14]

Conclusion

This compound is a versatile synthetic intermediate whose utility extends beyond that of a simple protecting group. Its synthesis via the Prins reaction is well-established and can be optimized with a variety of catalytic systems. As a protecting group, it offers comparable stability to standard dioxanes but with the significant advantage of an orthogonal, neutral deprotection pathway via catalytic hydrogenolysis, making it ideal for syntheses involving acid-sensitive molecules. Furthermore, the inherent stereochemistry of the dioxane ring, influenced by the phenyl substituent, can be exploited to direct diastereoselective transformations. While perhaps not as universally applied as dedicated chiral auxiliaries like Evans oxazolidinones, the this compound scaffold provides a valuable tool for specific and nuanced challenges in modern organic synthesis.

References

Safety Operating Guide

Proper Disposal of 4-Phenyl-1,3-dioxane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Phenyl-1,3-dioxane is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general laboratory safety protocols and hazardous waste regulations.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to be familiar with its potential hazards. While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to hazardous chemicals.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Wear chemical-impermeable gloves and a lab coat.[1] For significant handling, fire/flame resistant and impervious clothing may be necessary.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If exposure limits are exceeded or irritation occurs, a full-face respirator may be required.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2] It must be managed as hazardous waste and should not be disposed of in regular trash or down the sewer system.[2][3]

  • Waste Identification and Classification:

    • Treat all this compound waste, including contaminated materials, as hazardous waste.[3]

    • If it is part of a mixture, identify all chemical components to ensure proper segregation and disposal.[4]

  • Waste Collection and Segregation:

    • Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • Segregate this waste from other incompatible chemical waste streams to prevent dangerous reactions.[2]

  • Labeling the Waste Container:

    • As soon as waste is added, label the container with a hazardous waste tag.[2][3]

    • The label must include the following information:

      • The words "Hazardous Waste".[2]

      • Full chemical name: "this compound" (no abbreviations).[2]

      • In case of a mixture, list all components and their approximate percentages.[2]

      • Accumulation start date.[2]

      • The name and contact information of the principal investigator or laboratory supervisor.[2]

      • The specific location (building and room number) where the waste was generated.[2]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[5]

    • Ensure the storage area is accessible only to trained personnel and is clearly marked as a hazardous waste area.[4]

    • The container cap must be securely tightened at all times, except when adding waste.[5]

    • Utilize secondary containment to prevent spills.[3]

  • Arranging for Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[3][6]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[2]

    • The primary disposal methods for this compound are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be disposed of properly.

    • Containers can be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[3]

    • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's EHS office.[1] Combustible packaging may be incinerated.[1]

III. Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Small Spills:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material.

    • Collect the spilled chemical and absorbent material into a designated hazardous waste container.[3]

    • Label the container as hazardous waste and arrange for its disposal through EHS.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team for assistance.[7]

IV. Quantitative Data and Regulatory Limits

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation LimitAccumulation Time Limit
Very Small Quantity (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)No time limit
Small Quantity (SQG) > 100 kg and < 1,000 kg≤ 6,000 kg (13,200 lbs)Up to 180 days
Large Quantity (LQG) ≥ 1,000 kg (2,200 lbs)No limitUp to 90 days

Data sourced from general EPA guidelines.[8] Your institution's specific limits may vary.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect Waste in Designated, Compatible Container A->B G Contain Spill with Inert Absorbent A->G In Case of Spill C Properly Label Container with 'Hazardous Waste' Tag B->C D Store in Secure Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Licensed Disposal Facility (Incineration or Chemical Destruction) E->F H Collect Contaminated Material as Hazardous Waste G->H H->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like 4-Phenyl-1,3-dioxane. This guide provides immediate, essential information on the personal protective equipment (PPE), handling procedures, and disposal plans necessary for the safe management of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the area of protection.

Area of ProtectionRecommended PPESpecifications and Best Practices
Eye and Face Chemical Splash Goggles and Face ShieldGoggles should provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities.[1][2]
Skin and Body Chemical-Resistant Lab Coat or Apron and Full-Length ClothingA lab coat made of appropriate chemical-resistant material should be worn over full-length clothing to protect against skin contact.[3] Consider a plastic apron for added protection.[4]
Hand Protection Chemical-Resistant GlovesDue to the lack of specific breakthrough time data for this compound, it is crucial to select gloves with broad resistance to organic solvents. Nitrile or neoprene gloves are generally recommended for handling ethers, but disposable gloves may only offer splash resistance with a breakthrough time of around 3 minutes.[5] For prolonged contact, consider heavier-duty gloves and always consult the manufacturer's chemical resistance data. Double-gloving can provide additional protection.
Respiratory Use in a well-ventilated area or with a respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[7]

Experimental Workflow for PPE Selection

The selection of appropriate PPE is a critical step that should be integrated into your experimental planning. The following diagram outlines a logical workflow for this process.

PPE_Selection_Workflow cluster_plan Planning Phase cluster_select PPE Selection cluster_use Operational Phase cluster_dispose Disposal Phase start Start: New Experiment with this compound sds Review Safety Data Sheet (SDS) start->sds risk_assessment Conduct Risk Assessment (Quantity, Concentration, Task) sds->risk_assessment eye_face Select Eye/Face Protection (Goggles, Face Shield) risk_assessment->eye_face skin_body Select Skin/Body Protection (Lab Coat, Apron) risk_assessment->skin_body hand Select Hand Protection (Consult Glove Chart) risk_assessment->hand respiratory Determine Respiratory Protection (Fume Hood, Respirator) risk_assessment->respiratory ppe_check Inspect PPE for Damage eye_face->ppe_check skin_body->ppe_check hand->ppe_check respiratory->ppe_check donning Proper Donning of PPE ppe_check->donning handling Handle Chemical donning->handling doffing Proper Doffing of PPE handling->doffing decontaminate Decontaminate Reusable PPE doffing->decontaminate dispose Dispose of Contaminated PPE as Hazardous Waste doffing->dispose end End decontaminate->end dispose->end

A logical workflow for selecting and using PPE for chemical handling.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[6] Ethers can form explosive peroxides, so it is crucial to manage ignition risks.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Peroxide Formation : Like other ethers, this compound may form explosive peroxides upon exposure to air and light.[2] It is good practice to date containers upon receipt and opening and to test for peroxides periodically.

  • Personal Hygiene : Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling, even if gloves were worn.[6]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to protect both personnel and the environment.

  • Chemical Waste : this compound should be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.

  • Contaminated PPE : All disposable PPE that has come into contact with this compound, such as gloves and aprons, must be considered contaminated and disposed of as hazardous waste.[9][10]

  • Waste Containers : Use designated, clearly labeled, and leak-proof containers for the collection of chemical and contaminated PPE waste.[9][11]

  • Spill Cleanup : In the event of a spill, use appropriate absorbent materials and collect the waste in a sealed container for disposal as hazardous waste. Ensure proper PPE is worn during cleanup.[8] Small spills can be managed by trained personnel, while larger spills may require emergency response.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Phenyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
4-Phenyl-1,3-dioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.